1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVKIIMXLUFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351182 | |
| Record name | 2-(Methylaminomethyl)benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335032-47-8 | |
| Record name | 2-(Methylaminomethyl)benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine: Chemical Properties, Structure, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine is a secondary amine derivative built upon the benzo[b]thiophene scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural features, and plausible synthetic routes. The benzo[b]thiophene core is associated with a wide spectrum of biological activities, including anti-microbial, anti-cancer, and anti-inflammatory properties. This document aims to serve as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and development, with a particular focus on its potential interactions with key neurological targets.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety, an aromatic heterocyclic compound, is a cornerstone in the development of novel therapeutic agents. Its structural resemblance to endogenous molecules allows it to interact with a variety of biological targets. The inherent versatility of the benzo[b]thiophene ring system permits a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of numerous benzo[b]thiophene-containing compounds with diverse pharmacological profiles, including but not limited to anti-microbial, anti-cancer, anti-inflammatory, antioxidant, anti-tubercular, anti-diabetic, and anti-convulsant activities.[1] The exploration of derivatives such as this compound is a logical progression in the quest for novel drug candidates with enhanced potency and selectivity.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a benzo[b]thiophene core functionalized at the 2-position with an N-methylmethanamine group. The hydrochloride salt is a common form for handling and formulation purposes.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary:
While experimental data for the free base is limited, the properties of the hydrochloride salt are more commonly reported.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NS | Inferred |
| Molecular Weight (Free Base) | 177.27 g/mol | Inferred |
| Molecular Weight (HCl Salt) | 213.73 g/mol | Vendor Data |
| CAS Number (HCl Salt) | 849776-43-8 | Vendor Data |
| Appearance | Solid | [2] |
| Storage Conditions | Room temperature, protected from light, sealed in dry conditions. | [3] |
Synthesis and Characterization
A plausible and efficient synthetic route to this compound is through the reductive amination of benzo[b]thiophene-2-carbaldehyde. This method offers a direct and high-yielding pathway to the target secondary amine.
Synthetic Workflow:
Caption: Proposed two-part synthesis of the target compound.
Experimental Protocol: Synthesis of Benzo[b]thiophene-2-carbaldehyde
The Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich aromatic compounds like benzo[b]thiophene.[4][5]
Materials:
-
Benzo[b]thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a solution of benzo[b]thiophene in dry DCM, add DMF and cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled solution while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into a beaker of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure benzo[b]thiophene-2-carbaldehyde.
Experimental Protocol: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[4][6]
Materials:
-
Benzo[b]thiophene-2-carbaldehyde
-
Methylamine (solution in THF or ethanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
Dissolve benzo[b]thiophene-2-carbaldehyde in methanol.
-
Add a solution of methylamine and stir the mixture at room temperature to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution to obtain the crude free base.
-
For the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of ethanolic HCl.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.
Spectroscopic Characterization (Predicted)
¹H NMR (predicted):
-
Aromatic protons (benzo[b]thiophene): Multiple signals in the range of δ 7.2-8.0 ppm.
-
Thiophene proton (at C3): A singlet around δ 7.0-7.5 ppm.
-
Methylene protons (-CH₂-N): A singlet or a multiplet around δ 3.8-4.2 ppm.
-
N-Methyl protons (-N-CH₃): A singlet around δ 2.4-2.8 ppm.
-
N-H proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR (predicted):
-
Aromatic carbons: Multiple signals in the range of δ 120-145 ppm.
-
Methylene carbon (-CH₂-N): A signal around δ 50-60 ppm.
-
N-Methyl carbon (-N-CH₃): A signal around δ 30-40 ppm.
IR Spectroscopy (predicted):
-
N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.
-
C-N stretch: An absorption in the region of 1020-1250 cm⁻¹.
Mass Spectrometry (predicted):
-
Molecular Ion (M⁺) for C₁₀H₁₁NS: Expected at m/z = 177.06.
-
Major Fragmentation Pattern: Likely to involve cleavage of the benzylic C-C bond, leading to a stable benzo[b]thiophenylmethyl cation.
Biological and Pharmacological Relevance
The benzo[b]thiophene scaffold is a well-established pharmacophore with a broad range of biological activities. While specific data for this compound is scarce, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
Potential as a Cholinesterase Inhibitor
Several studies have highlighted the potential of benzo[b]thiophene derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[7] For instance, certain benzo[b]thiophene-chalcone hybrids have demonstrated significant inhibitory activity against both enzymes.[7] Given the structural similarities, this compound warrants investigation for its potential as a cholinesterase inhibitor.
Affinity for Serotonin and Dopamine Receptors
Derivatives of benzo[b]thiophene have been shown to possess affinity for various G-protein coupled receptors, including serotonin (5-HT) and dopamine (D) receptors, which are key targets for the treatment of neuropsychiatric disorders.
-
Serotonin Receptors: Certain 4-(piperazinyl)-1-benzo[b]thiophene derivatives have been identified as potent antagonists of the vascular 5-HT₁B receptor.[8] Additionally, arylpiperazine derivatives linked to a benzothiophene core have shown high affinity for the 5-HT₁A receptor, a target for anxiolytic and antidepressant drugs.[9]
-
Dopamine Receptors: Benzothiophene analogs have been evaluated for their affinity at D₂-like dopamine receptors, with some exhibiting non-selective binding to both D₂ and D₃ subtypes.[10][11] Furthermore, certain benzothiophene morpholine analogues have been designed as selective dopamine D₃ receptor ligands with high affinity, showing potential in the treatment of drug addiction.[12]
Potential Signaling Pathways:
Caption: Potential biological targets and therapeutic areas.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound hydrochloride is not publicly available, general precautions for handling similar aromatic amines and sulfur-containing heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Its synthesis is achievable through established and reliable chemical transformations. Based on the extensive biological activities of the benzo[b]thiophene scaffold, this compound holds promise as a modulator of key neurological targets, including cholinesterases, and serotonin and dopamine receptors. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough in vitro pharmacological profiling is warranted to elucidate its specific biological targets and mechanism of action. Such studies will be instrumental in determining its potential as a lead compound for the development of novel therapeutics for neurodegenerative and neuropsychiatric disorders.
References
-
Ismail, M. M. F., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3721. [Link]
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]
-
Zhang, Y., et al. (2010). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. Journal of Medicinal Chemistry, 53(15), 5649-5660. [Link]
-
Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]
-
Macor, J. E., et al. (1994). Synthesis and serotonergic activity of variously substituted (3-amido)phenylpiperazine derivatives and benzothiophene-4-piperazine derivatives: novel antagonists for the vascular 5-HT1B receptor. Journal of Medicinal Chemistry, 37(16), 2509-2519. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2007). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(11), 2633-2638. [Link]
-
precisionFDA. Benzo(b)thiophene-2-methanamine. [Link]
-
Monge, A., et al. (2013). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Molecules, 18(11), 13395-13413. [Link]
-
El-Gamal, M. I., et al. (2013). Modulating dopamine receptors subtype selectivity by thiophene and benzothiophene based derivatives. Bioorganic & Medicinal Chemistry, 21(24), 7653-7664. [Link]
-
ResearchGate. What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors? [Link]
-
Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]
-
H. N. C. Kumar, et al. (2015). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-substituted phenyl)-4,5-dihydro-1H-pyrazole bearing 2-mercaptobenzimidazole moiety. Der Pharma Chemica, 7(1), 148-157. [Link]
-
Zarei, A. (2012). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Journal of the Serbian Chemical Society, 77(11), 1541-1548. [Link]
-
Zhang, Y., et al. (2010). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. Bioorganic & Medicinal Chemistry Letters, 20(24), 7344-7347. [Link]
-
Sdiri, K., et al. (2020). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2020(4), M1149. [Link]
-
Kalita, P., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(1), 1-11. [Link]
-
Li, M., et al. (2020). New class of benzothiophene morpholine analogues with high selectivity and affinity were designed and evaluated for anti-drug addiction. Bioorganic & Medicinal Chemistry Letters, 30(16), 127303. [Link]
-
Zhang, C., et al. (2021). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Psychiatry, 12, 638911. [Link]
-
PubChem. 1,2-Bis(2-methylbenzo(b)thiophen-3-yl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene. [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New benzodiazepines alter acetylcholinesterase and ATPDase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 7. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and serotonergic activity of variously substituted (3-amido)phenylpiperazine derivatives and benzothiophene-4-piperazine derivatives: novel antagonists for the vascular 5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New class of benzothiophene morpholine analogues with high selectivity and affinity were designed and evaluated for anti-drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis pathways for 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
An In-Depth Technical Guide to the Synthesis of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its structural resemblance to indole allows it to function as a bioisostere, leading to a wide array of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties[1]. Consequently, the development of efficient and scalable synthetic routes to substituted benzo[b]thiophenes is of paramount importance for drug discovery and development programs. This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, a key intermediate for the elaboration of more complex molecular architectures. We will delve into the synthesis of the crucial precursor, benzo[b]thiophene-2-carbaldehyde, and its subsequent conversion to the target secondary amine, focusing on the causality behind experimental choices and providing detailed, field-proven protocols.
Retrosynthetic Analysis
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The most direct disconnection of the target molecule is at the C-N bond, identifying a reductive amination strategy as the most prominent forward-synthesis approach. This pathway relies on the key intermediate, benzo[b]thiophene-2-carbaldehyde, and methylamine. Further disconnection of the aldehyde reveals benzo[b]thiophene or, more efficiently, an acyclic precursor like methylthiobenzene as viable starting points.
Caption: Retrosynthetic analysis of the target amine.
Primary Synthetic Pathway: Reductive Amination
This is the most common and efficient route, proceeding in two main stages: the synthesis of the aldehyde intermediate followed by the reductive amination itself.
Part 1: Synthesis of Benzo[b]thiophene-2-carbaldehyde
The preparation of this key aldehyde is critical, and several high-yield methods have been established. The choice of method often depends on the availability and cost of the starting materials.
Method A: Formylation of Benzo[b]thiophene This classical approach involves the deprotonation of benzo[b]thiophene at the C2 position, which is the most acidic, followed by quenching with a formylating agent.
-
Mechanism: n-Butyllithium (n-BuLi), a strong organometallic base, selectively abstracts the proton at the 2-position of the benzo[b]thiophene ring. The resulting lithiated intermediate is a potent nucleophile that readily attacks an electrophilic formylating agent like N-methylformanilide or dimethylformamide (DMF) to yield the desired aldehyde after acidic workup[2].
Method B: One-Pot Synthesis from Methylthiobenzene A more modern and expedient approach builds the heterocyclic ring and installs the aldehyde in a single pot, avoiding the need to first prepare or purchase benzo[b]thiophene[3][4].
-
Mechanism & Causality: This elegant synthesis uses an excess of BuLi in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA complexes with the lithium cation, increasing the basicity of the BuLi and enabling a double lithiation of methylthiobenzene: one at an ortho position on the aromatic ring and the other on the thiomethyl group. This dilithiated intermediate then reacts with two equivalents of DMF. The subsequent intramolecular aldol-type condensation, followed by dehydration and aromatization during acidic workup, efficiently yields benzo[b]thiophene-2-carbaldehyde[3][4]. This method is often preferred for its high yield (around 80%) and use of inexpensive, commercially available starting materials[3][5].
| Method | Starting Material | Key Reagents | Solvent | Yield | Reference |
| A | Benzo[b]thiophene | n-BuLi, N-methylformanilide | Diethyl ether | 73% | [2] |
| B | Methylthiobenzene | BuLi, TMEDA, DMF | Hexane | 80% | [3][4] |
-
Reaction Setup: To a solution of methylthiobenzene (1.0 g, 8.05 mmol) in hexane (30 mL) in a flame-dried, nitrogen-purged flask, add TMEDA (2.8 g, 24.1 mmol).
-
Lithiation: Cool the stirred mixture to 0 °C for 10 minutes. Add a 1.6 M solution of BuLi in hexane (15.1 mL, 24.2 mmol) dropwise at 0 °C under nitrogen.
-
Stirring: Allow the reaction to stir for an additional 15 minutes at 0 °C, then let it warm to room temperature and stir for 24 hours.
-
Formylation: Cool the mixture in a cold water bath and slowly add anhydrous DMF (2.1 mL, 27.4 mmol) with vigorous stirring.
-
Reaction Completion: Allow the resulting mixture to stir under nitrogen at room temperature for 24 hours.
-
Workup: Quench the reaction with 1 M aqueous HCl (40 mL). Separate the phases.
-
Extraction: Wash the organic phase with 1 M HCl (2 x 20 mL), water (2 x 20 mL), and brine (20 mL). Extract the combined acidic aqueous layers with diethyl ether (3 x 80 mL). Wash the combined ether extracts with water (2 x 80 mL) and brine (80 mL).
-
Isolation: Combine all organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford benzo[b]thiophene-2-carbaldehyde.
Part 2: Reductive Amination with Methylamine
With the aldehyde in hand, the final step is a reductive amination. This reaction first involves the condensation of the aldehyde with methylamine to form a transient imine (or iminium ion under acidic conditions), which is then reduced in situ to the target secondary amine.
-
Causality of Reagent Choice: Sodium borohydride (NaBH₄) is a common and mild reducing agent suitable for this transformation. For more sensitive substrates, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less basic and selectively reduces the iminium ion in the presence of the aldehyde. Other methods include catalytic hydrogenation[6].
Caption: Forward synthesis via the reductive amination pathway.
-
Reaction Setup: Dissolve benzo[b]thiophene-2-carbaldehyde (1.0 g, 6.16 mmol) in methanol (25 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: Add a solution of methylamine (e.g., 40% in water or 2M in THF, 1.2 eq, 7.40 mmol) to the stirred solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (0.28 g, 7.40 mmol) portion-wise over 15 minutes, controlling any effervescence.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the imine.
-
Workup: Quench the reaction by the slow addition of water (15 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography to yield the pure this compound.
Alternative Synthetic Pathways
While reductive amination is the most direct route, other classical methods can be employed, which may be advantageous under specific circumstances.
Two-Step Alkylation of the Primary Amine
This strategy involves first synthesizing the primary amine, 1-(benzo[b]thiophen-2-yl)methanamine, via reductive amination of the aldehyde with ammonia. The resulting primary amine is then selectively methylated.
-
Methylation Step: The methylation can be achieved using various reagents. A common method is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde to reductively methylate the primary amine, typically yielding the desired N,N-dimethylated product, but conditions can be tuned. Alternatively, direct alkylation with a methylating agent like methyl iodide can be used, though this risks over-alkylation to the quaternary ammonium salt.
Reduction of N-methylbenzo[b]thiophene-2-carboxamide
This pathway involves the formation of an amide bond followed by its reduction.
-
Amide Formation: Benzo[b]thiophene-2-carboxylic acid (obtainable by oxidation of the aldehyde) is first activated (e.g., to the acid chloride with SOCl₂ or using a peptide coupling agent like HATU) and then reacted with methylamine to form N-methylbenzo[b]thiophene-2-carboxamide.
-
Amide Reduction: The resulting amide is then reduced to the target amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.
This route is longer but can be very effective and is a standard transformation in medicinal chemistry programs.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, benzo[b]thiophene-2-carbaldehyde. Of the available methods, the one-pot cyclization/formylation from inexpensive methylthiobenzene offers a superior combination of yield and operational simplicity[3][4]. The second stage is a straightforward reductive amination of the aldehyde with methylamine, using a standard reducing agent like sodium borohydride. This pathway is robust, high-yielding, and amenable to scale-up, making it the preferred choice for researchers in drug discovery and development.
References
-
PrepChem.com. Synthesis of benzo[b]thiophene-2-carboxaldehyde. [Link]
-
ResearchGate. Synthesis of benzo[b]thiophene-2-carbaldehyde 2 from methylthiobenzene 1. [Link]
-
Mancuso, R., et al. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI. [Link]
-
ResearchGate. (2014). Benzo[b]thiophene-2-carbaldehyde. [Link]
- Google Patents. Process for the synthesis of benzo[b]thiophenes.
-
Nature Portfolio. (2021). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazolines. [Link]
-
PubMed Central (PMC). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. [Link]
-
Campaigne, E., & Neiss, E. S. (1966). Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐carboxaldehyde and derivatives. Journal of Heterocyclic Chemistry, 3(1), 46–50. [Link]
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002–1033. [Link]
-
RSC Publishing. (2020). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Benzo[b]thiophene-2-carbaldehyde [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐earboxaldehyde and derivatives / Journal of Heterocyclic Chemistry, 1966 [sci-hub.st]
An In-Depth Technical Guide to 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its structural resemblance to endogenous molecules like tryptophan and serotonin has made it a cornerstone for the design of novel therapeutics targeting various physiological pathways. This guide focuses on a specific derivative, 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine , providing a comprehensive overview of its chemical identity, synthesis, potential pharmacological significance, and analytical methodologies. This document is intended to serve as a valuable resource for researchers engaged in the exploration of benzo[b]thiophene-based compounds for drug discovery and development.
Part 1: Core Chemical Identity
A precise understanding of a compound's chemical identity is fundamental for any scientific investigation. This section details the IUPAC name, CAS number, and key structural and physical properties of this compound.
IUPAC Nomenclature and CAS Registry
-
Systematic IUPAC Name: 1-(1-Benzothiophen-2-yl)-N-methylmethanamine[3]
-
CAS Number: 849776-43-8 (for the hydrochloride salt)[4]
The hydrochloride salt is a common form for enhancing the stability and solubility of amine-containing compounds.
Chemical Structure and Properties
The molecular structure of this compound consists of a benzo[b]thiophene core substituted at the 2-position with an N-methylaminomethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NS | [3] |
| Molecular Weight | 177.27 g/mol | [3] |
| Molecular Formula (HCl salt) | C₁₀H₁₂ClNS | [4] |
| Molecular Weight (HCl salt) | 213.73 g/mol | [4] |
Part 2: Synthesis Methodology
The synthesis of this compound can be strategically approached through the functionalization of the benzo[b]thiophene core. A logical and efficient synthetic route involves the preparation of a key intermediate, benzo[b]thiophene-2-carbaldehyde, followed by reductive amination.
Synthesis of Benzo[b]thiophene-2-carbaldehyde (Key Intermediate)
A robust method for the synthesis of benzo[b]thiophene-2-carbaldehyde is the formylation of benzo[b]thiophene.[5]
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzo[b]thiophene in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Formylation: Cool the solution in an ice bath and slowly add a formylating agent, such as phosphorus oxychloride (POCl₃).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: Upon completion, quench the reaction by carefully pouring it into a beaker of ice water.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reductive Amination to Yield this compound
Reductive amination is a classic and highly effective method for the formation of amines from carbonyl compounds.[7]
Experimental Protocol:
-
Imine Formation: Dissolve benzo[b]thiophene-2-carbaldehyde in a suitable solvent (e.g., methanol or dichloromethane). Add a solution of methylamine (in a solvent like THF or water). The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.
-
Reduction: To the reaction mixture, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in portions.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the imine intermediate by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent with water. Extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The final compound can be purified by column chromatography.
Diagram 1: Proposed Synthesis Workflow
Caption: A two-step synthesis of the target compound.
Part 3: Potential Applications in Drug Development
The benzo[b]thiophene nucleus is a versatile scaffold that has been incorporated into numerous clinically significant drugs. Derivatives of this heterocycle exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[1][8]
While specific pharmacological data for this compound is not extensively available in the public domain, its structural features suggest potential interactions with various biological targets. The presence of the N-methylmethanamine side chain, a common pharmacophore, could confer activity at aminergic G-protein coupled receptors (GPCRs), such as serotonin, dopamine, or adrenergic receptors.
Hypothesized Signaling Pathway Interaction:
Given the structural similarities to known psychoactive compounds, it is plausible that this compound could modulate neurotransmitter signaling.
Diagram 2: Hypothetical GPCR Signaling Modulation
Caption: Potential modulation of GPCR signaling pathways.
Part 4: Analytical Methods for Characterization and Quantification
Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quantification of any compound intended for research or drug development.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzo[b]thiophene ring, a singlet for the methylene protons, and a singlet for the N-methyl protons.[9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the compound and for quantification. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic or phosphoric acid for improved peak shape) would be a suitable starting point for method development.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for both separation and identification, especially for analyzing complex mixtures or biological samples.
Exemplary HPLC Method Parameters:
Table 2: General HPLC Method for Benzothiophene Derivatives
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from low to high percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Conclusion
This compound is a compound of significant interest within the broader class of biologically active benzo[b]thiophenes. This guide has provided a detailed overview of its chemical identity, a plausible and efficient synthetic strategy, its potential for pharmacological activity, and appropriate analytical methods for its characterization and quantification. As research into novel therapeutics continues, a thorough understanding of such molecules is paramount for the advancement of drug discovery.
References
-
PubChem. ((1-Benzothiophen-2-yl)methyl)(methyl)amine hydrochloride. [Link]
-
SIELC Technologies. Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. Separation of Benzothiophene on Newcrom R1 HPLC column. [Link]
-
Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. [Link]
-
and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н) - Beilstein Journals. [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC - PubMed Central. [Link]
-
Mass spectra of benzothiophene derivatives extracted from a... - ResearchGate. [Link]
-
benzo[b]thiophen-2-ylmethanamine (Drug). [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method - MDPI. [Link]
-
PubChem. This compound. [Link]
-
Keri, R. S., et al. An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. [Link]
-
1-benzothiophen-2-yl-phenylmethanimine - C15H11NS, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
-
Copper-catalyzed synthesis of 2-acylbenzo[b]thiophenes from 3-(2-iodophenyl)-1-arylpropan-1-ones and potassium sulfide under aerobic conditions - The Royal Society of Chemistry. [Link]
-
Benzo[b]thiophene-2-carbaldehyde - MDPI. [Link]
- EP0832889B1 - Process for the synthesis of benzothiophenes - Google P
-
Functionalization and properties investigations of benzothiophene derivatives - KTU ePubl. [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks. [Link]
-
Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐earboxaldehyde and derivatives. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives - ResearchGate. [Link]
-
Keri, R. S., et al. An overview of benzo [b] thiophene-based medicinal chemistry. [Link]
-
PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. [Link]
-
BENZO(B)THIOPHENE-2-METHANAMINE - precisionFDA. [Link]
-
(PDF) Benzo[b]thiophene-2-carbaldehyde - ResearchGate. [Link]
-
University of Dundee. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. [Link]
- US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)
-
Novel tetrahydrobenzo[ b ]thiophen-2-yl)urea derivatives as novel α-glucosidase inhibitors - Sci-Hub. [Link]
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - ResearchGate. [Link]
Sources
- 1. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines | MDPI [mdpi.com]
- 4. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐earboxaldehyde and derivatives / Journal of Heterocyclic Chemistry, 1966 [sci-hub.st]
- 8. rsc.org [rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine: Properties, Synthesis, and Characterization for Drug Discovery Professionals
This guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and detailed characterization methodologies for 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique structural features of the benzo[b]thiophene scaffold. The benzo[b]thiophene core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including antimicrobial, anti-cancer, and anti-inflammatory agents.[1][2] The N-methylmethanamine substituent introduces a secondary amine, a common pharmacophore that can influence a molecule's basicity, polarity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic properties.
Molecular Structure and Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Justification / Comparison with Analogs |
| Molecular Formula | C₁₀H₁₁NS | Based on the chemical structure. |
| Molecular Weight | 177.27 g/mol | Calculated from the molecular formula.[5] |
| Appearance | Likely a solid at room temperature. | The hydrochloride salt of the related 1-(Benzo[b]thiophen-4-yl)piperazine is a solid.[6] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The presence of the amine group allows for protonation and increased aqueous solubility at acidic pH. The aromatic core contributes to lipophilicity. |
| pKa (of the conjugate acid) | ~9-10 | Secondary amines typically have pKa values in this range. This is a crucial parameter for understanding its behavior in physiological environments and for developing analytical methods. |
| LogP | ~2.0-2.5 | Estimated based on the lipophilic benzo[b]thiophene core and the relatively small polar amine side chain. |
Synthesis and Purification
A plausible and efficient synthetic route to this compound involves the reductive amination of benzo[b]thiophene-2-carbaldehyde with methylamine. This is a standard and widely used method for the synthesis of secondary amines.[7]
Proposed Synthetic Workflow
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [precision.fda.gov]
- 4. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (5-Methylbenzo[b]thiophen-2-yl)methanamine | C10H11NS | CID 7175987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 913614-18-3 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride AKSci J55344 [aksci.com]
- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
The Pharmacological Potential of Benzo[b]thiophene Derivatives: A Technical Guide for Drug Discovery
Introduction: The Versatility of the Benzo[b]thiophene Scaffold
Benzo[b]thiophene, a heterocyclic compound composed of a benzene ring fused to a thiophene ring, represents a privileged scaffold in medicinal chemistry. Its structural features, including the electron-rich sulfur atom and planar structure, facilitate interactions with a wide array of biological targets such as enzymes and receptors. This inherent versatility has led to the development of numerous benzo[b]thiophene derivatives with a broad spectrum of pharmacological activities. These compounds have demonstrated significant potential in therapeutic areas including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the significant biological activities of benzo[b]thiophene derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present key quantitative data, and provide standardized experimental protocols to aid researchers and drug development professionals in this promising field of study.
I. Anticancer Activity: Targeting Key Pathways in Malignancy
Benzo[b]thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action. These include the inhibition of critical signaling pathways, disruption of microtubule dynamics, and induction of programmed cell death.
A. Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and migration.[1][2] Its constitutive activation is a hallmark of many human cancers, making it an attractive therapeutic target. Benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors.[1][3]
One notable example, compound 8b , demonstrated significant antiproliferative activity against several cancer cell lines.[1][4] Mechanistic studies revealed that this compound effectively blocks the phosphorylation of STAT3, a critical step for its activation and subsequent downstream signaling.[3] This inhibition of STAT3 phosphorylation leads to the induction of apoptosis and cell cycle arrest in cancer cells.[1][3]
Mechanism of Action: STAT3 Inhibition by Benzo[b]thiophene Derivatives
Caption: Inhibition of the STAT3 signaling pathway by benzo[b]thiophene derivatives.
Quantitative Data: Anticancer Activity of STAT3 Inhibitors
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| 8b | HCT-116 | 1.50 ± 0.11 | [4] |
| MCF-7 | 5.94 ± 0.42 | [4] | |
| MDA-MB-231 | 5.22 ± 0.21 | [4] | |
| HepG2 | 1.71 ± 0.06 | [4] | |
| 15 | Various cancer cell lines | 0.33 - 0.75 | [5] |
B. Targeting the RhoA/ROCK Pathway
The Rho family of GTPases, including RhoA, are key regulators of cellular processes that contribute to tumor growth and metastasis. The RhoA/ROCK signaling pathway is crucial for cell migration and invasion.[6][7][8] A series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and identified as inhibitors of this pathway.[6][7][8]
Compound b19 , for instance, demonstrated significant inhibition of proliferation, migration, and invasion in MDA-MB-231 breast cancer cells.[6][7][8] Its mechanism of action involves the suppression of myosin light chain phosphorylation, a downstream effector of the RhoA/ROCK pathway, which is critical for the formation of stress fibers and cell motility.[6][7][8]
Mechanism of Action: RhoA/ROCK Pathway Inhibition
Caption: Inhibition of the RhoA/ROCK signaling pathway.
C. Inhibition of Tubulin Polymerization
The microtubule system is a critical component of the cellular cytoskeleton and plays a vital role in mitosis.[9] Consequently, it is a well-established target for anticancer drug development. Several benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, acting as antimitotic agents.[10][11] These compounds often bind to the colchicine site on tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
For example, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene has shown potent inhibition of cancer cell growth at subnanomolar concentrations.[10] Another series of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs also demonstrated potent anticancer properties mediated by their interference with tubulin polymerization.[9]
Quantitative Data: Anticancer Activity of Tubulin Polymerization Inhibitors
| Compound | Target Cancer Cell Line | GI50 (nM) | Reference |
| 5 | Leukemia, Colon, CNS, Prostate | 10 - 66.5 | [9] |
| 4e, 4f, 4g, 4m | (Tubulin Polymerization Assay) | IC50: 0.58–0.71 µM | [12] |
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzo[b]thiophene derivatives have demonstrated promising antibacterial and antifungal activities, including against multidrug-resistant strains.[10][13]
A. Antibacterial and Antifungal Activity
Various substituted benzo[b]thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of benzo[b]thiophene acylhydrazones showed significant activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[13] One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against these resistant strains.[13]
Other studies have shown that 3-halobenzo[b]thiophenes possess both antibacterial and antifungal activity.[14] Against Gram-negative bacteria, some derivatives showed enhanced efficacy when co-administered with a membrane-permeabilizing agent like polymyxin B.[10]
Mechanism of Action: Antimicrobial Effects
The precise mechanisms of antimicrobial action for all benzo[b]thiophene derivatives are not fully elucidated, but some studies suggest that they may disrupt the bacterial cell membrane. The increased membrane permeability can lead to the leakage of intracellular components and ultimately cell death.[15] Additionally, some thiophene derivatives have been shown to interact with and potentially inhibit the function of outer membrane proteins (OMPs) in Gram-negative bacteria.[15]
Quantitative Data: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | 4 | [13] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria and yeast | 16 | [14] |
| Various derivatives | E. coli (with polymyxin B) | 8 - 64 | [10] |
| Various derivatives | Candida species | 32 - 64 | [10] |
| Compound 3b | Salmonella | 0.54 - 0.73 µM | [16] |
| Compound 3k | Salmonella | 0.54 - 0.73 µM | [16] |
III. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is implicated in a wide range of diseases. Benzo[b]thiophene derivatives have shown significant anti-inflammatory potential by targeting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2][12]
A. Dual COX/LOX Inhibition
The COX and LOX enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Simultaneous inhibition of both COX and 5-LOX pathways can offer a more potent anti-inflammatory effect with a potentially better safety profile compared to selective COX inhibitors.[1][12] Several benzo[b]thiophene derivatives have been identified as dual inhibitors of COX-1/2 and 5-LOX.[1][2][12]
For example, compound 4e from a series of benzothiophene derivatives exhibited significant in vitro COX-2 inhibition, higher than the standard drug celecoxib, and potent in vitro LOX inhibitory activity.[12]
Quantitative Data: Anti-inflammatory Activity of COX/LOX Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 4a, 4j, 4k, 4q | COX-2 | 0.31 - 1.40 | [17] |
| 4e | COX-2 | More potent than celecoxib | [12] |
| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives | 5-LOX and COX-1 | Submicromolar | [2] |
IV. Experimental Protocols
A. Anticancer Activity: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of benzo[b]thiophene derivatives on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][7][11]
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine MIC.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a stock solution of the benzo[b]thiophene derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[7][11]
C. Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of benzo[b]thiophene derivatives against COX enzymes.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate (e.g., arachidonic acid).
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the benzo[b]thiophene derivative or a control inhibitor (e.g., celecoxib for COX-2) in a suitable buffer.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Measurement of Product Formation: Measure the formation of the product (e.g., prostaglandin E2) using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
V. Conclusion and Future Directions
The benzo[b]thiophene scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often with well-defined mechanisms of action and potent activity in preclinical models. The structure-activity relationship studies highlighted in the referenced literature provide a strong foundation for the rational design of next-generation benzo[b]thiophene-based drugs with improved efficacy and safety profiles.
VI. References
-
Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]
-
Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 53(24), 8635-8645. [Link]
-
New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Future Medicinal Chemistry, 9(5), 537-557. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 3(2), 71-79. [Link]
-
Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 27(8), 1773-1778. [Link]
-
Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 17(16), 5944-5951. [Link]
-
Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 53(15), 5757-5761. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 139, 674-696. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4868-4871. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Molecules, 21(11), 1478. [Link]
-
Antagonizing STAT3 Activation With Benzo[b]thiophene 1, 1-dioxide Based Small Molecules. Journal of Medicinal Chemistry, 60(3), 1149-1163. [Link]
-
Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 139, 674-696. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 988359. [Link]
-
SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. Trade Science Inc.[Link]
-
In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Cells & Materials, 41, 505-529. [Link]
-
Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Plants, 10(11), 2347. [Link]
-
Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(19), 6596. [Link]
-
EVALUATION OF IN- VITRO ANTI INFLAMMATORY ACTIVITY. SlideShare. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 139, 674-696. [Link]
-
Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. ResearchGate. [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(10), 4323-4330. [Link]
-
Synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 17(11), 3871-3879. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. bbrc.in [bbrc.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journalajrb.com [journalajrb.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [ircommons.uwf.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 16. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Benzo[b]thiophene-Based Compounds: A Technical Guide for Drug Discovery
Abstract
The benzo[b]thiophene scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural versatility and favorable physicochemical properties have enabled the design of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of benzo[b]thiophene-based compounds, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We delve into the specific molecular interactions and signaling pathways that these compounds modulate, offering field-proven insights for researchers, scientists, and drug development professionals. This guide is designed to be a self-validating resource, integrating detailed experimental protocols, quantitative data summaries, and visual representations of complex biological processes to facilitate a deeper understanding and inspire novel therapeutic strategies.
Introduction: The Enduring Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene core, a bicyclic system comprising a benzene ring fused to a thiophene ring, has long captured the attention of medicinal chemists. This scaffold is not merely a rigid structural framework but an interactive pharmacophore capable of engaging with a wide range of biological macromolecules. Its unique electronic distribution and lipophilic nature allow for diverse substitutions, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. Consequently, benzo[b]thiophene derivatives have emerged as crucial components in the development of drugs targeting a spectrum of diseases, from cancer and microbial infections to inflammatory disorders.[1][2] This guide will dissect the intricate mechanisms through which these compounds exert their therapeutic effects, providing a granular view of their interactions with key cellular players.
Anticancer Mechanisms: A Multi-pronged Attack on Malignancy
The anticancer activity of benzo[b]thiophene-based compounds is a testament to their ability to interfere with multiple hallmarks of cancer. Their mechanisms of action are diverse, ranging from the disruption of the cytoskeleton to the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.
Inhibition of Tubulin Polymerization: Disrupting the Cellular Scaffolding
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a prime target for anticancer agents.[3][4] A significant class of benzo[b]thiophene derivatives exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics triggers the mitotic checkpoint, ultimately leading to programmed cell death in rapidly dividing cancer cells.
This protocol provides a robust method for evaluating the inhibitory effect of benzo[b]thiophene compounds on tubulin polymerization in vitro.[5]
Materials:
-
Tubulin protein (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test benzo[b]thiophene compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle)
-
96-well black microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents: Thaw all reagents on ice. Prepare a 2X tubulin solution in polymerization buffer. Prepare serial dilutions of the test compound, positive control, and negative control.
-
Reaction Setup: On ice, add 50 µL of the 2X tubulin solution to each well of the pre-chilled 96-well plate.
-
Compound Addition: Add 50 µL of the diluted test compound, positive control, or negative control to the respective wells.
-
Initiation of Polymerization: Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization and the maximum polymer mass can be calculated from the resulting curves. The IC₅₀ value for the test compound can be determined by plotting the inhibition of polymerization against the compound concentration.
Modulation of the RhoA/ROCK Signaling Pathway: Halting Cell Migration and Invasion
The Rho family of small GTPases, including RhoA, plays a pivotal role in regulating the actin cytoskeleton, cell adhesion, and motility.[4][6] The RhoA/ROCK signaling pathway is frequently hyperactivated in cancer, promoting tumor progression and metastasis.[4][7] Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as potent inhibitors of this pathway.[4]
These compounds can act as covalent inhibitors, targeting specific residues within the RhoA protein.[4] By inhibiting RhoA, they prevent the activation of its downstream effector, ROCK (Rho-associated coiled-coil containing protein kinase). This, in turn, leads to a reduction in myosin light chain phosphorylation, stress fiber formation, and ultimately, the inhibition of cancer cell migration and invasion.[4][7]
This protocol details the assessment of the inhibitory effect of benzo[b]thiophene compounds on the RhoA/ROCK pathway by measuring the phosphorylation status of downstream targets.[8][9]
Materials:
-
Cancer cell line with active RhoA/ROCK signaling (e.g., MDA-MB-231)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-MYPT1, anti-phospho-MLC, anti-MLC, anti-RhoA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the benzo[b]thiophene compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in the ratio of phosphorylated to total protein for MYPT1 and MLC indicates inhibition of the RhoA/ROCK pathway.
Selective Estrogen Receptor Modulation (SERM): A Targeted Approach in Hormone-Dependent Cancers
Estrogen receptors (ERα and ERβ) are key drivers in the development and progression of hormone-dependent cancers, particularly breast cancer.[10][11] Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-specific agonist or antagonist activity. Benzo[b]thiophene derivatives, such as raloxifene, are well-established SERMs.[10][12]
These compounds bind to estrogen receptors and induce conformational changes that differ from those induced by the natural ligand, estradiol. This can lead to the recruitment of corepressors instead of coactivators to the receptor-DNA complex, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation.[10] Some benzo[b]thiophene SERMs exhibit high selectivity for ERα over ERβ, which can be advantageous in achieving a desired therapeutic window with fewer side effects.[12][13]
This protocol is used to determine the binding affinity of benzo[b]thiophene compounds to ERα and ERβ.[7][14]
Materials:
-
Recombinant human ERα and ERβ protein
-
Radiolabeled estradiol ([³H]-E2)
-
Assay buffer
-
Test benzo[b]thiophene compound
-
Unlabeled estradiol (for standard curve)
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of [³H]-E2, and varying concentrations of the test compound or unlabeled estradiol.
-
Protein Addition: Add a fixed amount of ERα or ERβ protein to each tube.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the protein-bound [³H]-E2 from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-E2 against the logarithm of the competitor concentration. The IC₅₀ value, the concentration of the test compound that displaces 50% of the radioligand, can be determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Inhibition of STAT3 Signaling: Targeting a Key Transcription Factor
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, where it promotes cell survival, proliferation, and angiogenesis.[1][15] Benzo[b]thiophene 1,1-dioxide derivatives have been developed as potent inhibitors of the STAT3 signaling pathway.[15][16]
These compounds often target the SH2 domain of STAT3, preventing its phosphorylation at Tyr705.[15] This inhibition of phosphorylation blocks the dimerization and nuclear translocation of STAT3, thereby preventing the transcription of its target genes, which are involved in oncogenesis.
This assay measures the transcriptional activity of STAT3 in response to treatment with benzo[b]thiophene compounds.[1][12][17][18]
Materials:
-
Cancer cell line with a STAT3-responsive luciferase reporter construct
-
Cell culture medium and supplements
-
Test benzo[b]thiophene compound
-
STAT3 activator (e.g., IL-6)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well white plate.
-
Compound Treatment: Treat the cells with different concentrations of the test compound for a specified duration.
-
STAT3 Activation: Stimulate the cells with a STAT3 activator like IL-6.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Antimicrobial Mechanisms: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzo[b]thiophene derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including multidrug-resistant strains of Staphylococcus aureus (MRSA).[18][19][20]
The antimicrobial mechanism of action for many benzo[b]thiophene-based compounds, particularly acylhydrazone derivatives, is still under active investigation. However, evidence suggests that they may disrupt bacterial cell membrane integrity or interfere with essential metabolic pathways.[19][21] The structural diversity of the benzo[b]thiophene scaffold allows for the optimization of antibacterial potency and spectrum.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20]
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Test benzo[b]thiophene compound
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (vehicle)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Grow the bacterial strain to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in CAMHB.
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of the test compound and controls in CAMHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Covalent Inhibition of Phosphoglycerate Dehydrogenase (PHGDH): A Novel Anticancer Strategy
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is upregulated in several cancers to support rapid proliferation.[22][23][24] Covalent inhibition of PHGDH presents a promising therapeutic strategy. Benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of PHGDH.[22]
These compounds typically contain an electrophilic "warhead" that forms a covalent bond with a specific nucleophilic residue, such as cysteine, within the active site or an allosteric pocket of the enzyme.[23][24] This irreversible inhibition leads to the depletion of serine and downstream metabolites, ultimately suppressing cancer cell growth.
Experimental Protocol: Confirmation of Covalent Inhibition using LC-MS/MS
This method is used to identify the specific amino acid residue that is covalently modified by the inhibitor.[23][24]
Materials:
-
Purified PHGDH protein
-
Test benzo[b]thiophene covalent inhibitor
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the purified PHGDH protein with the covalent inhibitor.
-
Proteolytic Digestion: Digest the protein-inhibitor complex with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that have a mass shift corresponding to the molecular weight of the inhibitor. The modified amino acid residue can be pinpointed by analyzing the fragmentation pattern of the modified peptide.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative benzo[b]thiophene-based compounds against various biological targets.
| Compound Class | Target | Representative Compound | IC₅₀/Ki | Cell Line/Assay | Reference |
| Anticancer | |||||
| Tubulin Polymerization Inhibitor | Tubulin | 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophene | Sub-micromolar | Various cancer cell lines | [3] |
| RhoA/ROCK Pathway Inhibitor | RhoA | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | - | MDA-MB-231 | [4] |
| SERM | ERα/ERβ | Raloxifene | Ki (ERα) = 0.25 nM, Ki (ERβ) = 35 nM | In vitro binding assay | [12] |
| STAT3 Inhibitor | STAT3 | 2-carbonylbenzo[b]thiophene 1,1-dioxide derivative (6o) | - | Luciferase reporter assay | [15] |
| PHGDH Inhibitor | PHGDH | Benzo[b]thiophene-1,1-dioxide derivative | IC₅₀ = 1.98 µM | Enzymatic assay | [22] |
| Antimicrobial | |||||
| Antibacterial | S. aureus | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | MIC = 4 µg/mL | MRSA strains | [18][19] |
Conclusion and Future Perspectives
The benzo[b]thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse and potent mechanisms of action. The ability of these compounds to interact with a wide array of biological targets, including enzymes, receptors, and structural proteins, underscores their significance in medicinal chemistry. The in-depth understanding of their molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design of next-generation benzo[b]thiophene-based drugs with improved efficacy, selectivity, and safety profiles.
Future research in this area will likely focus on several key aspects:
-
Elucidation of Novel Mechanisms: Exploring new biological targets and signaling pathways modulated by benzo[b]thiophene derivatives.
-
Structure-Based Drug Design: Utilizing co-crystal structures of benzo[b]thiophene compounds with their targets to design more potent and selective inhibitors.
-
Development of Covalent Inhibitors: Expanding the application of covalent inhibition strategies to other relevant targets.
-
Combination Therapies: Investigating the synergistic effects of benzo[b]thiophene-based compounds with existing therapeutic agents to overcome drug resistance.
By leveraging the knowledge and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]
- Song, H., et al. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 6(9), 997-1002).
- Norris, J. D., et al. (2012). Hydrophobic Interactions Improve Selectivity to ERα for Benzothiophene SERMs. ACS Medicinal Chemistry Letters, 3(3), 207-210.
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033.
- Fouad, M. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131.
- Wang, Y., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. European Journal of Medicinal Chemistry, 269, 116279.
- Kaur, H., et al. (2022). A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. RSC Advances, 12(44), 28599-28623.
- Galland, N., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131.
-
Graphviz. (n.d.). Graphviz Tutorial. Retrieved from [Link]
- Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4353-4356.
-
Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]
- Wang, J., et al. (2021). Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling. Acta Pharmaceutica Sinica B, 11(6), 1640-1651.
- Sirbu, E. (2005).
- Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339689.
- ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol.
- Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (2000). Estrogen receptors: selective ligands, partners, and distinctive pharmacology. Recent Progress in Hormone Research, 55, 163-193.
- Mull, E., et al. (2021). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences, 118(37), e2103422118.
- Gaskin, D. J., & Vankayalapati, H. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 777, 13-25.
- Wang, X., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 819-830.
- Tirlapur, V. K., et al. (2014). Synthesis and antimicrobial studies of substituted benzo (b)
- Wang, Y., et al. (2021). Identification and characterization of small-molecule PHGDH inhibitors. Cell Chemical Biology, 28(11), 1543-1555.e8.
- de la Parra, M. B., et al. (2023). Estrogen Receptor Alpha Binders for Hormone-Dependent Forms of Breast Cancer: e-QSAR and Molecular Docking Supported by X-ray Resolved Structures. ACS Omega, 8(30), 27076-27089.
- Kong, R., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 113.
- Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
- Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 65, 128764.
-
Sem Scholar. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
- Galland, N., et al. (2022). Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131.
- Kim, J., et al. (2022). Involvement of RhoA/ROCK Signaling Pathway in Methamphetamine-Induced Blood-Brain Barrier Disruption. International Journal of Molecular Sciences, 23(10), 5727.
- Wang, J., et al. (2021). Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling. Acta Pharmaceutica Sinica B, 11(6), 1640-1651.
-
Graphviz. (n.d.). User Guide. Retrieved from [Link]
- Ebaida, M. S., et al. (2024).
- Zhao, M. (2022).
- Wolter, W. R., et al. (2023).
- Lowy, I., et al. (2022). Molecular Mechanisms of Drug Resistance in Staphylococcus aureus. International Journal of Molecular Sciences, 23(3), 1665.
- Tirlapur, V. K., et al. (2014). Synthesis and antimicrobial studies of substituted benzo (b)
- Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 65, 128764.
- Lee, C. Y., et al. (2009). development and validation of estrogen receptor (ERalpha/ERbeta) and breast cancer proliferation bioassays to measure serum estrogenic activity in clinical studies. Assay and Drug Development Technologies, 7(2), 158-169.
- Sun, Y., et al. (2022). Roles of the RhoA-ROCK Signaling Pathway in the Endothelial H2S Production and Vasodilation in Rat Cerebral Arteries. Antioxidants, 11(5), 989.
- Sun, Y., et al. (2022). Roles of the RhoA-ROCK Signaling Pathway in the Endothelial H 2 S Production and Vasodilation in Rat Cerebral Arteries.
- Kaur, H., et al. (2022). A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxanim.com [maxanim.com]
- 6. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Involvement of RhoA/ROCK Signaling Pathway in Methamphetamine-Induced Blood-Brain Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of the RhoA-ROCK Signaling Pathway in the Endothelial H2S Production and Vasodilation in Rat Cerebral Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. towardsdatascience.com [towardsdatascience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. med.emory.edu [med.emory.edu]
- 19. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety, hazards, and toxicity information for 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
An In-depth Technical Guide to the Safety, Hazards, and Toxicity of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
Preamble: Navigating the Data Deficit
In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet established. This compound is one such entity. While its structural motif, the benzo[b]thiophene core, is prevalent in medicinal chemistry, specific toxicological data for this particular N-methylated amine derivative remains sparse.[1][2] This guide, therefore, adopts a scientifically rigorous approach of inference and extrapolation. By analyzing data from close structural analogs, isomers, and the parent heterocyclic system, we can construct a robust, albeit provisional, safety profile. This document is designed for the discerning researcher, providing not just precautionary steps, but the scientific rationale that underpins them, empowering you to make informed risk assessments in the laboratory.
Chemical Identity and Structural Context
This compound is a derivative of benzo[b]thiophene, also known as thianaphthene.[3] The core structure is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring.[4] The substituent at the 2-position is an N-methylmethanamine group, which classifies it as a secondary amine. Its potential applications lie within synthetic chemistry and medicinal research, areas where benzo[b]thiophene derivatives have shown a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2]
| Identifier | Value |
| IUPAC Name | 1-(1-benzothiophen-2-yl)-N-methylmethanamine |
| Molecular Formula | C₁₀H₁₁NS[5] |
| CAS Number | 849776-43-8 (for hydrochloride salt)[6] |
| PubChem CID | 693141[5] |
Inferred Hazard Profile and GHS Classification
A key analog, benzo[b]thiophen-3-ylmethylamine (an isomer), is classified as acutely toxic if swallowed. Another related compound, C-benzo[B]thiophen-2-YL-methylamine , is noted to be a potential irritant to the respiratory system, skin, and eyes.[7] Furthermore, the hydrochloride salt of a similar structure, 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride , carries a warning for being harmful if swallowed (H302).[8]
Based on this surrogate data, it is prudent to handle this compound as a substance with at least the following potential hazards:
Table 1: Inferred GHS Classification for this compound
| Hazard Class | Category | Inference Source |
| Acute Toxicity, Oral | Category 3/4 | Benzo[b]thiophen-3-ylmethylamine (Cat. 3), 1-(Benzo[b]thiophen-4-yl)piperazine HCl (Cat. 4)[8] |
| Skin Corrosion/Irritation | Category 2 | C-benzo[B]thiophen-2-YL-methylamine[7], Benzo[b]thiophen-3-ylmethanamine HCl[9] |
| Serious Eye Damage/Irritation | Category 2A | Benzo[b]thiophen-3-ylmethanamine HCl[9] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | C-benzo[B]thiophen-2-YL-methylamine[7], Benzo[b]thiophen-3-ylmethanamine HCl[9] |
Anticipated GHS Labeling:
-
Pictograms:
-
Skull and Crossbones (GHS06) - Based on the potential for acute oral toxicity.
-
Exclamation Mark (GHS07) - For irritation and other less severe hazards.[9]
-
-
Signal Word: Danger
-
Anticipated Hazard Statements:
-
Anticipated Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P264: Wash skin thoroughly after handling.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
Toxicological Assessment: An Evidence-Based Estimation
The toxicological properties of this specific molecule have not been thoroughly investigated.[7][11] Our assessment relies on structure-activity relationships and data from analogous compounds.
-
Acute Toxicity: The primary concern is acute oral toxicity. The isomer, benzo[b]thiophen-3-ylmethylamine, is classified as "Acute Tox. 3 Oral," indicating a high degree of toxicity if ingested. A case report on a related thiophene analog, 1-(thiophen-2-yl)-2-methylaminopropane (2-MPA), documented a fatal intoxication, with a blood concentration of 752 ng/mL being cited as the cause of death.[12] This underscores the potential for significant systemic toxicity with compounds in this class.
-
Irritation and Sensitization: Amines are frequently skin and respiratory irritants. Safety data for C-benzo[B]thiophen-2-YL-methylamine and benzo[b]thiophen-3-ylmethanamine hydrochloride explicitly state they may cause skin, eye, and respiratory tract irritation.[7][9] There is currently no data to suggest whether this compound is a skin sensitizer.
-
Carcinogenicity, Mutagenicity, Genotoxicity: No data is available for this compound. No component of similar compounds is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA at levels greater than or equal to 0.1%.[10]
-
Reproductive Toxicity: No data is available.
Exposure Control and Safe Handling Protocols
Given the inferred hazards, a stringent and conservative approach to handling is required. The principle of "as low as reasonably practicable" (ALARP) for exposure must be followed.
Hierarchy of Controls
The most effective way to manage risk is through a multi-layered approach, prioritizing engineering controls and administrative controls over sole reliance on personal protective equipment (PPE).
Experimental Workflow: Safe Handling Protocol
This protocol is designed to minimize exposure during routine laboratory handling (e.g., weighing, preparing solutions).
-
Preparation and Decontamination:
-
Causality: Before introducing the chemical, ensure all required controls are in place to prevent accidental release.
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are immediately accessible.
-
Prepare a decontamination solution (e.g., 1% aqueous solution of a suitable laboratory detergent) for cleaning surfaces and glassware post-procedure.
-
-
Engineering Controls:
-
Causality: To prevent inhalation of airborne particles or aerosols, all manipulations must be performed within a certified chemical fume hood.
-
Verify the fume hood has a face velocity between 80-120 feet per minute.
-
Conduct all transfers, weighing, and solution preparations deep within the hood, at least 6 inches from the sash.
-
-
Personal Protective Equipment (PPE):
-
Causality: To prevent dermal and ocular exposure, a comprehensive PPE ensemble is mandatory.
-
Eye Protection: Wear chemical safety goggles or a full-face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended. Check for tears or punctures before use.
-
Body Protection: Wear a chemically resistant laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: For situations with a high potential for aerosolization or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
-
-
Weighing and Transfer:
-
Causality: To minimize the generation of dust, handle the solid material carefully.
-
Use a microbalance within the fume hood or a powder-containment balance enclosure.
-
Use anti-static weighing boats or paper.
-
Add solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
Causality: Proper doffing and disposal prevent cross-contamination.
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Dispose of all contaminated disposables (gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[10]
-
Emergency and First-Aid Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[7][10]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[7][10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[7][10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7][11]
Accidental Release Measures
-
Evacuate personnel from the area.
-
Wear full protective equipment, including respiratory protection.
-
Avoid dust formation.
-
Sweep up the solid material carefully, place it into a suitable, sealed container for disposal.
-
Do not let the product enter drains.[13]
-
Ventilate the area and wash the spill site after material pickup is complete.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: Thermal decomposition can lead to the release of hazardous combustion gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. An inert atmosphere may be recommended for long-term storage.[9] The hydrochloride salt should be stored at room temperature, sealed in a dry environment.[6]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of in an approved hazardous waste disposal plant.
Conclusion
While this compound is a compound of interest for research and development, the absence of a complete, published safety profile necessitates that it be handled with significant caution. The available data from structural analogs strongly suggests a high potential for acute oral toxicity and irritation to the skin, eyes, and respiratory system. The protocols and information outlined in this guide are based on a conservative, evidence-inferred approach designed to protect researchers. Until comprehensive toxicological data becomes available, all laboratory work with this compound must be governed by stringent adherence to the hierarchy of controls and the principle of minimizing all potential routes of exposure.
References
-
PubChem. This compound. Available from: [Link]
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. Available from: [Link]
-
Mihretu, L. D., et al. Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Analytical & Pharmaceutical Research. Available from: [Link]
-
precisionFDA. BENZO(B)THIOPHENE-2-METHANAMINE. Available from: [Link]
-
Autechbio. MSDS of C-benzo[B]thiophen-2-YL-methylamine. Available from: [Link]
-
Safe Work Australia. GHS Hazardous Chemical Information List. Available from: [Link]
-
Phoenix Products Co. SAFETY DATA SHEET - Clarifier. Available from: [Link]
-
Keri, R. S., et al. An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. 2017. Available from: [Link]
-
Li, C., et al. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules. 2023. Available from: [Link]
-
CFDE. benzo[b]thiophen-2-ylmethanamine (Drug). Available from: [Link]
-
Ferreira, R. J., et al. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules. 2024. Available from: [Link]
-
PubChem. Benzo(B)Thiophene. Available from: [Link]
-
Keri, R. S., et al. An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. 2017. Available from: [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. This compound | C10H11NS | CID 693141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 849776-43-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. capotchem.cn [capotchem.cn]
- 8. chemscene.com [chemscene.com]
- 9. Benzo[b]thiophen-3-ylmethanamine hydrochloride | 55810-74-7 [sigmaaldrich.com]
- 10. phoenixproductsco.com [phoenixproductsco.com]
- 11. derthon.com [derthon.com]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility and Stability of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of its solubility and stability. These fundamental physicochemical properties are the bedrock upon which a successful drug development program is built, influencing everything from formulation and bioavailability to storage and shelf-life. This guide provides an in-depth technical exploration of the solubility and stability of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine, a molecule of interest owing to the prevalence of the benzo[b]thiophene scaffold in medicinal chemistry.[1] Benzo[b]thiophene derivatives are recognized as "privileged structures" in drug discovery, exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1]
This document is designed to be a practical and comprehensive resource for researchers. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that the described protocols are not just steps to be followed, but self-validating systems for generating robust and reliable data.
Molecular Overview and Predicted Physicochemical Properties
This compound is a secondary amine featuring a benzo[b]thiophene core linked to an N-methylmethanamine side chain.
Chemical Structure:
A foundational understanding of a molecule's properties can be gleaned from its structural components. The benzo[b]thiophene moiety, an aromatic heterocyclic system, is largely hydrophobic. Conversely, the secondary amine group introduces a polar, basic center capable of hydrogen bonding. This amphipathic nature will be a key determinant of its solubility profile.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Based on the properties of similar aromatic amines like N-methylbenzylamine.[2][3] |
| Aqueous Solubility | Limited, but pH-dependent | The hydrophobic benzo[b]thiophene core will limit water solubility. However, the basic secondary amine (predicted pKa around 9.7) will be protonated at acidic pH, forming a more soluble salt.[4] |
| Organic Solvent Solubility | Good solubility in a range of organic solvents | The significant non-polar surface area of the benzo[b]thiophene ring suggests good solubility in solvents like methanol, ethanol, acetonitrile, dichloromethane, and DMSO.[2][3] |
| Stability | Potentially sensitive to air (oxidation) and strong acids | Secondary amines can be susceptible to oxidation.[5] The basicity of the amine also makes it reactive towards acids.[6] Aromatic amines can also be sensitive to light.[7] |
Part 1: A Comprehensive Guide to Solubility Determination
The solubility of a potential drug candidate is a critical parameter that dictates its absorption, distribution, and formulation possibilities. A compound with poor aqueous solubility can face significant hurdles in achieving therapeutic efficacy. The following sections detail a robust, multi-faceted approach to characterizing the solubility of this compound.
Theoretical Underpinnings of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] This means that solutes tend to dissolve in solvents with similar polarity. For this compound, its amphipathic nature—possessing both a large non-polar benzo[b]thiophene ring system and a polar secondary amine group—suggests a nuanced solubility profile.
The Henderson-Hasselbalch equation will be particularly relevant for understanding its pH-dependent aqueous solubility:
pH = pKa + log10([Base]/[Acid])
For a basic compound like our target molecule, as the pH of the aqueous medium decreases below its pKa, the equilibrium will shift towards the protonated (acid) form, which is ionic and generally more water-soluble.
Experimental Workflow for Solubility Assessment
The following workflow provides a systematic approach to determining the solubility of this compound in various relevant media.
Figure 1: Experimental workflow for solubility determination.
Step-by-Step Experimental Protocols
-
This compound (purity >98%)
-
HPLC-UV or UPLC-UV system
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Various solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, acetonitrile, DMSO, dichloromethane)
-
Buffers of varying pH (e.g., citrate, phosphate, borate)
This protocol determines the thermodynamic equilibrium solubility, which is the saturation concentration of the compound in a solvent after a sufficient equilibration time.
-
Preparation of Stock Solutions: Accurately weigh and dissolve a known amount of the compound in a suitable organic solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution for HPLC calibration.
-
Calibration Curve Generation: Prepare a series of dilutions from the stock solution and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., 1 mL) in a series of vials.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with an appropriate solvent. Analyze the diluted sample by HPLC-UV.
-
Data Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the dissolved compound in the supernatant.
This protocol is crucial for predicting the behavior of the compound in the gastrointestinal tract.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10.
-
Solubility Determination: Follow the steps outlined in Protocol 1, using the different pH buffers as the test solvents.
-
Data Analysis: Plot the measured solubility as a function of pH. This will reveal the pH range where the compound is most soluble.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 7.0) | 25 | [Insert experimental value] |
| PBS (pH 7.4) | 37 | [Insert experimental value] |
| 0.1 N HCl (pH ~1) | 37 | [Insert experimental value] |
| Methanol | 25 | [Insert experimental value] |
| Ethanol | 25 | [Insert experimental value] |
| Acetonitrile | 25 | [Insert experimental value] |
| Dichloromethane | 25 | [Insert experimental value] |
| DMSO | 25 | [Insert experimental value] |
Interpretation: The data will likely show low solubility in neutral aqueous media and significantly higher solubility at acidic pH. The high solubility in organic solvents will be indicative of the compound's lipophilic character.
Part 2: A Rigorous Approach to Stability Assessment
Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key part of this process, helping to identify potential degradation products and establish stability-indicating analytical methods.[9][10]
Theoretical Framework for Amine Stability
Secondary amines, such as this compound, are susceptible to several degradation pathways:
-
Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[5][11] The presence of atmospheric oxygen can facilitate this process.
-
Hydrolysis: While the C-N bond in the side chain is generally stable, extreme pH and high temperatures could potentially lead to hydrolysis, although this is less common for simple amines compared to amides or esters.[12]
-
Photodegradation: Aromatic compounds and amines can be sensitive to light, undergoing photochemical reactions that can lead to decomposition.[7]
-
Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition.[11]
Experimental Design for Forced Degradation Studies
The following workflow outlines a systematic approach to conducting forced degradation studies in line with ICH guidelines.
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. onyxipca.com [onyxipca.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmatutor.org [pharmatutor.org]
- 12. savemyexams.com [savemyexams.com]
A Technical Guide to the Synthesis of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine: Core Strategies and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine is a crucial scaffold in medicinal chemistry, forming the backbone of various pharmacologically active compounds. Its synthesis is a key step in the development of new therapeutics. This guide provides an in-depth technical overview of the primary synthetic routes to this target molecule, focusing on the strategic selection of key starting materials and the rationale behind the chosen methodologies. We will explore three core strategies, each offering distinct advantages depending on the available precursors and desired scale of production.
Core Synthetic Strategies
The synthesis of this compound can be approached from three principal directions, each beginning with a different class of starting material. The choice of strategy is often dictated by the commercial availability and cost of the precursors, as well as the desired efficiency and scalability of the synthesis.
Figure 1: Overview of the three core synthetic strategies.
Strategy 1: Functionalization of a Pre-formed Benzo[b]thiophene Core
This is arguably the most direct and widely employed approach, starting with the commercially available or readily synthesized benzo[b]thiophene. The core of this strategy lies in the selective functionalization of the C2 position of the benzo[b]thiophene ring, followed by elaboration of the substituent to the desired N-methylaminomethyl group. Two primary pathways emerge from this strategy, hinging on the formation of either a carbaldehyde or a carbonitrile intermediate.
Pathway A: Via Benzo[b]thiophene-2-carbaldehyde
This pathway involves the formylation of benzo[b]thiophene to introduce a carbonyl group at the C2 position, which then serves as a handle for the introduction of the amine moiety via reductive amination.
Figure 2: Synthetic workflow for Pathway 1.1A.
1.1.1. Step 1: Formylation of Benzo[b]thiophene
The introduction of a formyl group at the C2 position of benzo[b]thiophene is a critical first step. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[1]
-
Mechanism Insight: The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This electrophilic species is then attacked by the electron-rich C2 position of the benzo[b]thiophene ring. Subsequent hydrolysis of the resulting iminium salt affords the desired aldehyde. The regioselectivity for the C2 position is driven by the higher electron density at this position compared to the C3 position.
-
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a solution of benzo[b]thiophene in a suitable solvent such as DMF or 1,2-dichloroethane, cooled in an ice bath, add phosphoryl chloride (POCl₃) dropwise.
-
Allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is then quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or NaHCO₃).
-
The product, benzo[b]thiophene-2-carbaldehyde, is typically isolated by extraction with an organic solvent and purified by recrystallization or column chromatography.
-
1.1.2. Step 2: Reductive Amination with Methylamine
With the aldehyde in hand, the final step is a reductive amination with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the target secondary amine.
-
Mechanism Insight: The reaction is typically carried out in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are selective for the reduction of the protonated imine intermediate over the starting aldehyde, which is crucial for achieving a good yield. The reaction is often performed in a slightly acidic medium to facilitate imine formation.
-
Experimental Protocol: Reductive Amination
-
Dissolve benzo[b]thiophene-2-carbaldehyde in a suitable solvent, such as methanol or ethanol.
-
Add a solution of methylamine (often as methylamine hydrochloride) and a mild reducing agent like sodium cyanoborohydride.
-
The reaction mixture is stirred at room temperature for several hours.
-
After completion, the reaction is quenched, and the product is isolated by extraction and purified.
-
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | Benzo[b]thiophene | Benzo[b]thiophene-2-carbaldehyde | POCl₃, DMF | Good to Excellent |
| 2 | Benzo[b]thiophene-2-carbaldehyde | This compound | Methylamine, NaBH₃CN | Good |
Table 1: Summary of Pathway 1.1A.
Pathway B: Via Benzo[b]thiophene-2-carbonitrile
An alternative to the aldehyde pathway involves the introduction of a nitrile group at the C2 position, followed by reduction to the primary amine and subsequent N-methylation.
Figure 3: Synthetic workflow for Pathway 1.2B.
1.2.1. Step 1: Cyanation of Benzo[b]thiophene
The introduction of a nitrile group at the C2 position can be achieved through various methods, often involving the reaction of a 2-halo- or 2-lithiobenzo[b]thiophene with a cyanide source.
1.2.2. Step 2: Reduction of the Nitrile to the Primary Amine
The reduction of the nitrile to the primary amine is a key transformation in this pathway. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose.
-
Mechanism Insight: The hydride from LiAlH₄ attacks the electrophilic carbon of the nitrile, and after a workup with water, the primary amine is obtained. The reaction is typically carried out in an anhydrous ethereal solvent.
-
Experimental Protocol: Nitrile Reduction
-
A solution of benzo[b]thiophene-2-carbonitrile in an anhydrous solvent like diethyl ether or THF is added dropwise to a suspension of LiAlH₄ in the same solvent, typically at 0 °C.
-
The reaction is then stirred at room temperature or refluxed for several hours.
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base.
-
The resulting primary amine is isolated by extraction and purified.
-
1.2.3. Step 3: N-Methylation of the Primary Amine
The final step is the N-methylation of the primary amine. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation.[2]
-
Mechanism Insight: The Eschweiler-Clarke reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2] The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid. The reaction is driven to completion by the evolution of carbon dioxide.[2] A key advantage of this method is that it does not lead to over-methylation to form a quaternary ammonium salt.[2]
-
Experimental Protocol: Eschweiler-Clarke Methylation
-
The primary amine, (benzo[b]thiophen-2-yl)methanamine, is mixed with an excess of aqueous formaldehyde and formic acid.
-
The mixture is heated to reflux for several hours until the evolution of CO₂ ceases.
-
The reaction mixture is then cooled, made basic, and the N-methylated product is extracted and purified.
-
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | Benzo[b]thiophene | Benzo[b]thiophene-2-carbonitrile | Various cyanation reagents | Variable |
| 2 | Benzo[b]thiophene-2-carbonitrile | (Benzo[b]thiophen-2-yl)methanamine | LiAlH₄ | Good to Excellent |
| 3 | (Benzo[b]thiophen-2-yl)methanamine | This compound | HCHO, HCOOH | Excellent |
Table 2: Summary of Pathway 1.2B.
Strategy 2: Ring Construction with Concurrent Side-Chain Introduction
This strategy involves the synthesis of the benzo[b]thiophene ring from acyclic precursors that already contain a substituent at the position that will become C2. This can be an efficient approach if the appropriate starting materials are readily available.
A notable example is the reaction of an o-halovinylbenzene with a sulfur source. By choosing a vinylbenzene with a suitable substituent, one can directly generate a functionalized benzo[b]thiophene.
Strategy 3: Direct Synthesis from Acyclic Precursors
This approach aims to construct a key intermediate, such as benzo[b]thiophene-2-carbaldehyde, directly from simple, acyclic starting materials in a one-pot reaction. This can be a highly efficient and atom-economical strategy.
A published method describes the one-pot synthesis of benzo[b]thiophene-2-carbaldehyde from methylthiobenzene.[1]
-
Mechanism Insight: This reaction involves the deprotonation of the methyl group of methylthiobenzene with a strong base like butyllithium (BuLi) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting anion then undergoes a series of reactions, including reaction with DMF, to form the benzo[b]thiophene-2-carbaldehyde.[1]
-
Experimental Protocol: One-Pot Synthesis of Benzo[b]thiophene-2-carbaldehyde
-
To a solution of methylthiobenzene and TMEDA in an appropriate solvent, BuLi is added at low temperature.
-
The reaction is allowed to warm to room temperature and stir for an extended period.
-
DMF is then added, and the reaction is stirred for another extended period.
-
The reaction is quenched with aqueous acid, and the product is isolated.[1]
-
This method provides a rapid entry to the key aldehyde intermediate, which can then be converted to the target molecule as described in Strategy 1.
Conclusion
The synthesis of this compound can be accomplished through several strategic approaches. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment available.
-
Strategy 1 offers a reliable and well-documented approach, particularly when benzo[b]thiophene is readily available.
-
Strategy 2 can be very efficient if the appropriately substituted acyclic precursors can be easily synthesized or procured.
-
Strategy 3 presents an elegant and potentially very cost-effective one-pot route to a key intermediate.
Each strategy has its merits, and a thorough evaluation of these factors is essential for the successful and efficient synthesis of this important medicinal chemistry scaffold.
References
-
Gabriele, B., Mancuso, R., & Veltri, L. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]
Sources
Methodological & Application
Experimental protocol for the synthesis of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
Application Note & Protocol
Topic: Experimental Protocol for the Synthesis of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
Audience: Researchers, scientists, and drug development professionals.
A Streamlined, Two-Step Synthesis of this compound for Research & Development
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its structural resemblance to indole allows it to function as a bioisostere, leading to a wide array of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties[1]. The title compound, this compound, serves as a valuable building block for the elaboration of more complex molecules, providing a key linkage point at the 2-position of the heterocyclic core.
This document provides a detailed, reliable, and efficient two-step protocol for the synthesis of this compound. The synthetic strategy is predicated on two cornerstone reactions of organic chemistry:
-
Directed ortho-metalation (DoM) followed by formylation to produce the key intermediate, benzo[b]thiophene-2-carbaldehyde.
-
One-pot reductive amination of the aldehyde with methylamine to yield the target secondary amine.
This guide is structured to provide not only a step-by-step procedure but also the underlying chemical rationale, critical safety considerations, and characterization guidelines to ensure reproducible and safe execution.
Overall Synthetic Workflow
The synthesis proceeds via the aldehyde intermediate as depicted in the workflow below.
Caption: Key steps in the formation of the aldehyde intermediate.
Materials & Equipment
| Reagent/Material | Grade | Supplier |
| Benzo[b]thiophene | ≥98% | Standard Supplier |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Standard Supplier |
| N-Methylformanilide | ≥99% | Standard Supplier |
| Anhydrous Diethyl Ether (Et₂O) | DriSolv® or equivalent | Standard Supplier |
| Hydrochloric Acid (HCl) | 3 M aqueous | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier |
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Septa, nitrogen inlet/outlet, glass stoppers
-
Syringes and needles
-
Low-temperature thermometer
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Critical Safety Precautions
-
n-Butyllithium is pyrophoric and reacts violently with water and air. [2][3]All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. [4]A Class D fire extinguisher for combustible metals should be readily accessible. Wear a flame-resistant lab coat, safety glasses, and appropriate gloves. [5][6]* Anhydrous ethers can form explosive peroxides. Use a freshly opened bottle or test for peroxides before use.
-
N-Methylformanilide is an irritant. [7]Avoid contact with skin and eyes. Handle in a well-ventilated fume hood. [8]
Step-by-Step Protocol (10.0 mmol scale)
-
Preparation: Assemble a 250 mL three-neck flask, equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Dry the glassware in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen.
-
Initial Setup: To the flask, add benzo[b]thiophene (1.34 g, 10.0 mmol) and dissolve it in anhydrous diethyl ether (40 mL).
-
Lithiation: Cool the stirred solution to -15 °C using a dry ice/acetone bath. Using a syringe, slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed -10 °C.
-
Rationale: The C2 proton of benzo[b]thiophene is the most acidic, allowing for regioselective deprotonation. A slight excess of n-BuLi ensures complete conversion. The low temperature prevents side reactions.
-
-
Stirring: After the addition is complete, stir the resulting mixture at -15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution may become a pale yellow slurry.
-
Formylation: Re-cool the mixture to -15 °C. Add N-methylformanilide (1.49 g, 11.0 mmol, 1.1 eq) dropwise via syringe.
-
Reaction Completion: After the addition, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1 hour.
-
Quenching: Carefully quench the reaction by slowly adding 3 M HCl (20 mL) while cooling the flask in an ice bath.
-
Rationale: The acidic workup protonates the intermediate alkoxide to form the aldehyde and neutralizes any remaining n-BuLi.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (25 mL) and brine (25 mL).
-
Rationale: The bicarbonate wash removes any remaining acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: 95:5 Hexane/Ethyl Acetate) to yield benzo[b]thiophene-2-carbaldehyde as a pale yellow solid.
-
Expected Yield: 70-80%.
-
PART B: Synthesis of this compound
This step employs a one-pot reductive amination. The aldehyde first reacts with methylamine to form a Schiff base (imine) intermediate in situ. This intermediate is then immediately reduced by sodium borohydride to the target secondary amine.
Reaction Mechanism
Caption: Formation of the imine followed by reduction.
Materials & Equipment
| Reagent/Material | Grade | Supplier |
| Benzo[b]thiophene-2-carbaldehyde | From Part A | - |
| Methylamine | 40% in H₂O | Standard Supplier |
| Sodium Borohydride (NaBH₄) | ≥98% | Standard Supplier |
| Methanol (MeOH) | ACS Grade | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Sodium Hydroxide (NaOH) | 1 M aqueous | Lab-prepared |
-
Single-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Critical Safety Precautions
-
Methylamine (40% aq. solution) is flammable, corrosive, and toxic. [9][10]It causes severe skin and eye burns and respiratory tract irritation. [11]Handle only in a well-ventilated fume hood, wearing appropriate gloves, safety goggles, and a lab coat. [12]* Sodium borohydride reacts with acidic and protic solvents to release flammable hydrogen gas. Add it slowly and portion-wise to the reaction mixture.
-
The reaction is exothermic. Maintain cooling with an ice bath during the addition of NaBH₄.
Step-by-Step Protocol (5.0 mmol scale)
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzo[b]thiophene-2-carbaldehyde (0.81 g, 5.0 mmol) in methanol (25 mL).
-
Amine Addition: Cool the solution in an ice bath. Add aqueous methylamine solution (40%, 0.78 mL, 7.5 mmol, 1.5 eq) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Rationale: This step allows for the formation of the imine intermediate. A moderate excess of the amine drives the equilibrium towards the imine.
-
-
Reduction: Re-cool the mixture to 0 °C in an ice bath. Add sodium borohydride (0.28 g, 7.5 mmol, 1.5 eq) slowly in small portions over 15 minutes.
-
Rationale: NaBH₄ is a mild and selective reducing agent that efficiently reduces the imine C=N bond without affecting the benzo[b]thiophene ring. Portion-wise addition controls the exothermic reaction.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Concentrate the reaction mixture using a rotary evaporator to remove most of the methanol.
-
Extraction: To the residue, add water (25 mL) and extract with dichloromethane (3 x 25 mL).
-
Washing: Combine the organic extracts and wash with 1 M NaOH (20 mL) and then with brine (20 mL).
-
Rationale: The basic wash removes any borate salts and ensures the amine product is in its free base form.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: 95:5:0.5 Dichloromethane/Methanol/Triethylamine) to afford this compound as an oil or low-melting solid.
-
Expected Yield: 80-90%.
-
Data Summary & Characterization
Reagent & Yield Table
| Step | Starting Material | Reagents | Product | Scale (mmol) | Theoretical Yield (g) | Typical Yield (%) |
| A | Benzo[b]thiophene | n-BuLi, N-Methylformanilide | Benzo[b]thiophene-2-carbaldehyde | 10.0 | 1.62 | 70-80 |
| B | Benzo[b]thiophene-2-carbaldehyde | Methylamine, NaBH₄ | This compound | 5.0 | 0.89 | 80-90 |
Expected Characterization Data
-
Product: this compound
-
Molecular Formula: C₁₀H₁₁NS
-
Molecular Weight: 177.27 g/mol
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.80-7.75 (m, 2H, Ar-H)
-
δ 7.35-7.25 (m, 2H, Ar-H)
-
δ 7.15 (s, 1H, Thiophene-H)
-
δ 3.95 (s, 2H, -CH₂-)
-
δ 2.50 (s, 3H, N-CH₃)
-
δ 1.70 (br s, 1H, -NH-)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 145.0 (Ar-C)
-
δ 140.2 (Ar-C)
-
δ 139.5 (Ar-C)
-
δ 124.5 (Ar-CH)
-
δ 124.0 (Ar-CH)
-
δ 123.0 (Ar-CH)
-
δ 122.5 (Ar-CH)
-
δ 55.0 (-CH₂-)
-
δ 36.0 (N-CH₃)
-
-
Mass Spectrometry (ESI+): m/z = 178.07 [M+H]⁺
References
-
nbutyl lithium safety - YouTube. Accessed January 22, 2026. [Link]
-
Material Safety Data Sheet - N-Methylformanilide, 99% - Cole-Parmer. Accessed January 22, 2026. [Link]
-
ICSC 1483 - METHYLAMINE (40% aqueous solution). Accessed January 22, 2026. [Link]
-
Material Safety Data Sheet - Methylamine Solution 40% - Cole-Parmer. Accessed January 22, 2026. [Link]
-
Methylamine - HAZARD SUMMARY. Accessed January 22, 2026. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Methylamine. Accessed January 22, 2026. [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. Accessed January 22, 2026. [Link]
-
n-Butyllithium: Lessons Learned - Stanford Environmental Health & Safety. Accessed January 22, 2026. [Link]
-
Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor - SciSpace. Accessed January 22, 2026. [Link]
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. J. Chem. Sci. Accessed January 22, 2026. [Link]
-
Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Org. Process Res. Dev. Accessed January 22, 2026. [Link]
-
Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. C. R. Chim. Accessed January 22, 2026. [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Asian J. Chem. Accessed January 22, 2026. [Link]
-
Keri, R. S., et al. An overview of benzo[b]thiophene-based medicinal chemistry. Eur. J. Med. Chem. 2017, 138, 1002–1033. [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. N-Methylformanilide - Safety Data Sheet [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. nj.gov [nj.gov]
- 11. ICSC 1483 - METHYLAMINE (40% aqueous solution) [chemicalsafety.ilo.org]
- 12. restoredcdc.org [restoredcdc.org]
Application Note: A Multi-Platform Analytical Approach for the Comprehensive Characterization of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine, a key heterocyclic amine derivative. Benzo[b]thiophene scaffolds are privileged structures in medicinal chemistry, recognized for a wide array of biological activities.[1] Robust and reliable analytical characterization is therefore critical for ensuring the identity, purity, and quality of such compounds in research and development settings. We present a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. For each method, this guide details not only the protocol but also the scientific rationale behind the selection of specific parameters, ensuring a self-validating and scientifically sound approach to analysis.
Introduction: The Analytical Imperative
This compound (PubChem CID: 693141) is a secondary amine featuring the benzo[b]thiophene bicyclic ring system.[2] This structural motif is a cornerstone in the development of therapeutic agents, including but not limited to anti-cancer, anti-microbial, and anti-inflammatory drugs.[1][3] The efficacy and safety of any potential drug candidate are inextricably linked to its chemical integrity. Consequently, a multi-faceted analytical strategy is not merely a procedural step but a fundamental requirement to elucidate structure, confirm identity, quantify purity, and identify potential impurities.
This guide is designed for researchers and scientists in drug discovery and chemical development, offering field-proven protocols and the underlying causality for experimental choices. The methods described herein are designed to be orthogonal, providing complementary information that, when combined, delivers a high-confidence characterization of the target molecule.
Orthogonal Analytical Workflow
A robust characterization relies on the integration of multiple analytical techniques. Each method interrogates different physicochemical properties of the molecule, and their collective data provides a comprehensive quality profile.
Figure 1: Integrated workflow for the analytical characterization of this compound.
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating the target analyte from impurities, degradation products, and residual starting materials.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile, polar to moderately non-polar small molecules. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Expertise & Causality: The benzo[b]thiophene core is hydrophobic, while the N-methylmethanamine side chain provides polarity. A C18 column offers robust hydrophobic retention. The secondary amine can cause peak tailing due to interaction with residual silanols on the silica support. To mitigate this, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This protonates the amine, ensuring a single ionic state and minimizing undesirable secondary interactions, thereby producing sharp, symmetrical peaks.
Protocol: RP-HPLC-UV for Purity Assessment
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample.
-
Dissolve in 1.0 mL of a 50:50 (v/v) mixture of Acetonitrile:Water (Diluent) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL with the diluent.
-
-
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD), monitoring at 230 nm and 254 nm.
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The use of a DAD allows for peak purity analysis by comparing spectra across the peak, which can help detect co-eluting impurities.[4]
-
| Parameter | Setting | Rationale |
| Column | C18, 5 µm, 4.6x150 mm | Provides excellent hydrophobic retention for the benzo[b]thiophene core. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid improves peak shape for the basic amine analyte and provides protons for potential MS detection.[5] |
| Gradient | 10% to 95% B over 20 min | A gradient elution ensures that both polar and non-polar impurities can be effectively separated and eluted from the column. |
| Detection | 230 nm, 254 nm | The benzo[b]thiophene chromophore exhibits strong absorbance in this UV range, providing high sensitivity. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It separates compounds in the gas phase based on their boiling point and interaction with a stationary phase, followed by detection with a mass spectrometer, which provides structural information based on mass-to-charge ratio and fragmentation patterns.
Expertise & Causality: this compound is sufficiently volatile for GC analysis. The primary utility of GC-MS here is to detect volatile organic impurities that may not be visible by HPLC (e.g., residual solvents). While derivatization is often required for polar compounds, the secondary amine in this molecule is generally amenable to direct analysis, although peak tailing can be an issue. Using a low-polarity column with good deactivation is crucial.[6]
Protocol: GC-MS for Impurity Profiling
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
Instrumentation & Conditions:
-
System: Agilent 7890B GC with 5977A MS or equivalent.
-
Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show separated components.
-
The mass spectrum of the main peak should correspond to the analyte.
-
Identify impurity peaks by comparing their mass spectra against libraries (e.g., NIST) and by interpreting their fragmentation patterns.
-
| Parameter | Setting | Rationale |
| Column | HP-5ms or equivalent | A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of semi-volatile compounds. |
| Inlet Mode | Splitless | Maximizes sensitivity for trace impurity analysis. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns that are useful for library matching and structural confirmation. |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide definitive information about the chemical structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. It provides detailed information about the molecular structure, including the number and type of atoms, their connectivity, and their spatial relationships.
Expertise & Causality: NMR is the most powerful tool for unambiguous structure confirmation. For this compound, ¹H NMR will reveal the distinct signals for the aromatic protons on the benzo[b]thiophene ring system, the methylene bridge, and the N-methyl group. ¹³C NMR will confirm the number of unique carbon environments. Data from similar benzo[b]thiophene structures can be used to predict and confirm assignments.[7]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR: Acquire with a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Interpretation (Predicted):
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H (4 protons) | 7.20 - 7.90 | Multiplet (m) | 4H | 122 - 141 |
| Thiophene-H | ~7.10 | Singlet (s) | 1H | ~125 |
| Methylene (-CH₂-) | ~3.90 | Singlet (s) or Doublet (d) | 2H | ~50-55 |
| N-H | Variable (broad singlet) | Broad Singlet (br s) | 1H | N/A |
| N-Methyl (-CH₃) | ~2.50 | Singlet (s) or Doublet (d) | 3H | ~35-40 |
Note: In ¹H NMR, the -CH₂- and -CH₃ groups might appear as doublets if there is coupling to the N-H proton. This coupling is often not observed due to rapid proton exchange.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for functional group identification.
Protocol: FTIR-ATR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent with ATR accessory.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Interpretation (Expected Absorptions):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 (weak, broad) | N-H Stretch | Secondary Amine |
| 3050 - 3100 | C-H Stretch | Aromatic |
| 2800 - 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1580, ~1450 | C=C Stretch | Aromatic Ring |
| 1100 - 1300 | C-N Stretch | Amine |
| 690 - 900 | C-H Bend (out-of-plane) | Aromatic Substitution Pattern |
Mass Spectrometry for Molecular Weight Confirmation
Principle: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a compound.
Protocol: ESI-HRMS
-
Sample Preparation:
-
Prepare a dilute solution (~10 µg/mL) of the sample in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile.
-
-
Instrumentation & Conditions:
-
System: Thermo Scientific Q Exactive Orbitrap or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Analysis: Direct infusion or via LC inlet.
-
Resolution: > 60,000 FWHM.
-
-
Data Analysis:
-
The molecular formula of this compound is C₁₀H₁₁NS.
-
The exact monoisotopic mass is 177.0612.
-
The expected primary ion in positive mode ESI is the protonated molecule, [M+H]⁺.
-
Expected [M+H]⁺: m/z 178.0685.
-
The measured mass should be within 5 ppm of the calculated theoretical mass to confirm the elemental composition.
-
Conclusion
The analytical protocols detailed in this application note provide a robust, multi-platform strategy for the definitive characterization of this compound. The orthogonal nature of these techniques—combining separation science with multiple spectroscopic methods—ensures a high degree of confidence in the analyte's identity, purity, and structural integrity. Adherence to these scientifically-grounded methods is essential for advancing drug discovery and development programs that rely on benzo[b]thiophene-based compounds.
References
-
Rybalkin, V. P., et al. (2024). Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group. Beilstein Journal of Organic Chemistry, 20, 552–560. Available at: [Link]
-
Patel, D. R., et al. (2021). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Journal of Chemical and Pharmaceutical Research, 13(5), 1-10. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002–1033. Available at: [Link]
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002–1033. Available at: [Link]
-
Akerman, K. K., et al. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry, 42(9), 1412-6. Available at: [Link]
-
Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. Journal of Chromatography B, 811(1), 13-20. Available at: [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H11NS | CID 693141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. beilstein-journals.org [beilstein-journals.org]
Application Note: A Guide to 1H and 13C NMR Characterization of N-Substituted Pyrazoline Derivatives
Abstract
N-substituted pyrazoline derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and photophysical properties.[1][2] The precise structural elucidation of these five-membered heterocyclic compounds is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose, providing detailed insights into molecular connectivity, configuration, and conformation.[3][4] This guide provides a comprehensive overview and detailed protocols for the characterization of N-substituted pyrazoline derivatives using 1H and 13C NMR spectroscopy, intended for researchers, scientists, and drug development professionals.
Introduction: The Pyrazoline Scaffold and the Power of NMR
Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The "2-pyrazoline" isomer (4,5-dihydro-1H-pyrazole) is the most common and stable form, frequently synthesized from the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[5] The substituent at the N-1 position significantly influences the molecule's properties, making its characterization critical.
NMR spectroscopy allows for the unambiguous determination of the pyrazoline ring structure and the nature and position of its substituents. Through the analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, one can confirm the successful synthesis and purity of the target compound. Advanced 2D NMR techniques further enable the complete assignment of all proton and carbon signals, even in complex derivatives.[6][7][8]
Foundational Principles: Interpreting Pyrazoline NMR Spectra
The key to characterizing N-substituted pyrazolines lies in recognizing the distinct signals from the three protons on the heterocyclic ring. The two geminal protons at the C-4 position (designated Ha and Hb) and the single proton at the C-5 position (Hx) form a classic ABX spin system .[1][5] This system gives rise to a characteristic and information-rich pattern in the 1H NMR spectrum.
-
Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electronegative atoms and aromatic rings deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).
-
Spin-Spin Coupling (J-Coupling): The interaction between the spins of neighboring nuclei through the bonding electrons results in the splitting of NMR signals.[9][10] The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), is independent of the magnetic field strength and provides crucial information about the number of bonds separating the nuclei and their dihedral angle (stereochemistry).[10]
The general structure and numbering of the N-substituted 2-pyrazoline ring are shown below.
Caption: Workflow for NMR-based structure elucidation.
Data Analysis and Spectral Interpretation
1H NMR Spectrum: The ABX Signature
The protons of the pyrazoline ring typically resonate in the aliphatic region of the spectrum.
-
H-4 Protons (Ha and Hb): These two diastereotopic protons appear as a pair of doublets of doublets, usually in the range of 3.0–4.1 ppm . [1][11] * Ha is coupled to Hb (geminal coupling, ²J_gem) and Hx (vicinal coupling, ³J_vic).
-
Hb is coupled to Ha (geminal coupling, ²J_gem) and Hx (vicinal coupling, ³J_vic).
-
-
H-5 Proton (Hx): This methine proton also appears as a doublet of doublets, typically further downfield between 5.4–6.2 ppm due to its proximity to the N-1 atom. [11] * Hx is coupled to both Ha and Hb (vicinal couplings, ³J_vic).
The coupling constants are key to confirming the structure and determining the relative stereochemistry:
-
²J_ab (geminal): Typically large, around 18.0 Hz. [2]* ³J_ax (vicinal, trans): ~11.7–12.0 Hz. [2][11]* ³J_bx (vicinal, cis): ~4.2–5.0 Hz. [2][11] By analyzing these couplings, one can definitively assign the Ha, Hb, and Hx protons and deduce their spatial relationship.
13C NMR Spectrum: Carbon Skeleton Confirmation
The carbon signals for the pyrazoline ring are also highly characteristic.
-
C-3: This imine carbon is the most deshielded, appearing far downfield around 150–158 ppm . [5][11]* C-5: The methine carbon adjacent to the N-substituent, typically resonates between 56–63 ppm . [5][11]* C-4: The methylene carbon appears furthest upfield, generally in the range of 40–44 ppm . [5][11] The chemical shifts of these carbons are sensitive to the electronic nature of the substituents on the N-1 atom and at the C-3 and C-5 positions.
Table 1: Typical NMR Data for N-Substituted Pyrazolines
| Nucleus | Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |
| Ha, Hb | C-4 | 3.0 - 4.1 | 40 - 44 | dd, dd |
| Hx | C-5 | 5.4 - 6.2 | 56 - 63 | dd |
| - | C-3 | - | 150 - 158 | - |
(Note: Values are approximate and can vary significantly based on solvent and substitution patterns.) [1][5][11]
The Role of 2D NMR for Unambiguous Assignments
For complex molecules with overlapping signals or ambiguous assignments, 2D NMR is indispensable.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other. A cross-peak between the Hx signal and the Ha/Hb signals would confirm their vicinal relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This is the most reliable way to assign the C-4 and C-5 carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting different fragments of the molecule, for instance, showing a correlation from the H-5 proton to the C-3 carbon, confirming the pyrazoline ring structure. [6][12]
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of N-substituted pyrazoline derivatives. By carefully preparing the sample and systematically acquiring and interpreting 1H, 13C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the constitution, configuration, and conformation of their synthesized compounds. This detailed structural knowledge is the foundation upon which the fields of drug discovery and materials science build, enabling the rational design of novel molecules with enhanced function.
References
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
-
How to Prepare Samples for NMR. ResearchGate. [Link]
-
NMR Sample Preparation. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Sample Preparation. University College London. [Link]
-
Touillaux, R., et al. (1981). Configuration and 13C NMR spectra of 1‐pyrazolines. Organic Magnetic Resonance, 16(1), 73–74. [Link]
-
Spectral features of pyrazolines: Significance and symbolism. ScienceDirect. [Link]
-
Tok, F. & Koçyiğit Kaymakçioğlu, B. (2020). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. [Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. [Link]
-
13 C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl 3 ). ResearchGate. [Link]
-
Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. National Center for Biotechnology Information. [Link]
-
¹³C NMR chemical shifts for pyrazoles 13Pz–15Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
-
de Paula, G. L., et al. (2018). Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies. PLoS ONE, 13(1), e0191823. [Link]
-
The 1 H-NMR data for the prepared pyrazolines (3b, 3c, and 3h): Solvent. ResearchGate. [Link]
-
Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 619-635. [Link]
-
Tóth, G., et al. (2008). NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3‐styrylpyrazolines. Magnetic Resonance in Chemistry, 46(11), 1025–1029. [Link]
-
1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). ResearchGate. [Link]
-
Çelik, F., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 9(3), 1547-1558. [Link]
-
Li, W., et al. (2007). Structure Elucidation of a Pyrazolop[13]yran Derivative by NMR Spectroscopy. Molecules, 12(5), 1114-1120. [Link]
-
New Pyrazoline Derivatives Containing Imine Moiety: Synthesis, Characterization and Antimicrobial Study. Egyptian Journal of Chemistry. [Link]
-
Structure Elucidation of a Pyrazolop[13]yran Derivative by NMR Spectroscopy. ResearchGate. [Link]
-
Structural elucidation of a new Δ2-pyrazoline derivatives using1H and13C NMR spectroscopy. R Discovery. [Link]
-
de Oliveira, R. B., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. Molecules, 17(8), 9855-9866. [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
1H NMR of pyrazole. Reddit. [Link]
-
Pyrazoline The structural elucidation of pyrazoles and derivatives has... ResearchGate. [Link]
-
Ab initio study of the effect of N-substituents on properties of pyrazoles. Semantic Scholar. [Link]
-
Holzer, W. ASSIGNMENT IN VARIOUS N-l SUBSTITUTED PYRAZOLBS. [Link]
-
MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. [Link]
-
Alkorta, I., et al. (2017). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 22(12), 2085. [Link]
-
5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
-
Chemical shifts. [Link]
-
Structure Elucidation by NMR. ETH Zurich. [Link]
-
Slepukhin, P. A., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(21), 6432. [Link]
-
J-Coupling (Scalar). Chemistry LibreTexts. [Link]
-
J-coupling. Wikipedia. [Link]
-
Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B. [Link]
-
H-H and 13C-H coupling constants in pyridazine. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. J-coupling - Wikipedia [en.wikipedia.org]
- 11. Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
Application Note: A Robust LC-MS Protocol for the Analysis of Benzo[b]thiophene Compounds
Abstract
Benzo[b]thiophenes are a class of sulfur-containing heterocyclic aromatic compounds of significant interest in pharmaceutical development and environmental analysis due to their diverse biological activities and presence as pollutants.[1][2][3][4] This application note presents a detailed and validated Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the sensitive and selective analysis of benzo[b]thiophene and its derivatives. The methodology outlined herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, tailored for researchers, scientists, and drug development professionals. The protocol's foundation lies in established analytical principles, ensuring accuracy, reproducibility, and reliability.
Introduction: The Significance of Benzo[b]thiophene Analysis
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[4] Conversely, in environmental science, benzo[b]thiophenes and other polycyclic aromatic sulfur heterocycles (PASHs) are monitored as contaminants originating from fossil fuels.[1][2] The accurate quantification of these compounds is therefore critical. Liquid chromatography coupled with mass spectrometry (LC-MS) offers the requisite selectivity and sensitivity for analyzing benzo[b]thiophenes in complex matrices.[1][5] This guide provides a foundational protocol that can be adapted to specific benzo[b]thiophene derivatives and sample types.
Causality Behind Experimental Choices
The selection of each component of this protocol is grounded in the physicochemical properties of benzo[b]thiophene compounds and the principles of chromatographic separation and mass spectrometric detection.
-
Sample Preparation: The choice between liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation depends on the sample matrix.[6] For cleaner matrices like pharmaceutical formulations, a simple "dilute and shoot" approach may suffice. However, for complex biological or environmental samples, a more rigorous cleanup is necessary to remove interfering substances that can cause matrix effects and compromise ionization efficiency.[6][7] SPE is often preferred for its selectivity and ability to concentrate the analytes.[8]
-
Chromatography: A reverse-phase C18 column is selected for its versatility and effectiveness in retaining non-polar to moderately polar aromatic compounds like benzo[b]thiophenes.[9][10] The mobile phase, consisting of acetonitrile and water, provides good separation efficiency. The addition of a small amount of formic acid is crucial for improving peak shape and promoting protonation of the analytes, which is beneficial for positive ion mode mass spectrometry.[9][11] A gradient elution is employed to ensure the efficient separation of benzo[b]thiophenes with varying polarities and to minimize run times.
-
Mass Spectrometry: Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization technique for relatively non-polar aromatic compounds like benzo[b]thiophene, as it is effective for analytes that are less amenable to electrospray ionization (ESI).[1][2] However, ESI in positive ion mode can also be effective, particularly for derivatized benzo[b]thiophenes or when using a mobile phase that promotes ionization.[12][13] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity, allowing for the quantification of target analytes even at low concentrations in complex matrices.[11] The selection of precursor and product ions is based on the characteristic fragmentation patterns of the benzo[b]thiophene core.[1][14]
Experimental Workflow
The overall workflow for the LC-MS analysis of benzo[b]thiophene compounds is depicted below.
Caption: Overall workflow for the analysis of benzo[b]thiophene compounds.
Detailed Protocols
Sample Preparation
4.1.1. Solid-Phase Extraction (SPE) for Environmental Water Samples
This protocol is adapted from general principles of SPE for polycyclic aromatic compounds.[15][16]
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analytes with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
4.1.2. Protein Precipitation for Biological Samples (e.g., Plasma)
This protocol is a standard procedure for removing proteins from biological matrices.[6][17]
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
LC-MS/MS Analysis
4.2.1. Liquid Chromatography Conditions
The following conditions are a good starting point for the separation of benzo[b]thiophene and its derivatives.[9][10]
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
4.2.2. Mass Spectrometry Conditions
These parameters should be optimized for the specific instrument and benzo[b]thiophene derivative being analyzed.[1][12]
| Parameter | Value |
| Ionization Source | APCI or ESI (Positive Ion Mode) |
| Capillary Voltage | 3.5 kV (ESI) |
| Corona Discharge | 4 µA (APCI) |
| Gas Temperature | 350°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
4.2.3. MRM Transitions for Benzo[b]thiophene
The molecular weight of benzo[b]thiophene (C₈H₆S) is approximately 134.198 g/mol .[18] The fragmentation of the radical cation is a key consideration for MS/MS.[1][2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzo[b]thiophene | 135.0 | 91.1 | 20 |
| Benzo[b]thiophene | 135.0 | 69.1 | 35 |
Note: These are example transitions and should be empirically determined for the specific instrument and compound of interest.
Method Validation
A comprehensive validation of the LC-MS method should be performed to ensure its suitability for the intended application.[17][19][20] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision | Relative Standard Deviation (RSD) ≤ 15% |
| Accuracy | Recovery between 85% and 115% |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Specificity | No interfering peaks at the retention time of the analyte |
Data Analysis and Interpretation
The quantification of benzo[b]thiophene compounds is typically performed using an internal standard method to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Incompatible reconstitution solvent, column degradation | Reconstitute in initial mobile phase, replace column |
| Low Sensitivity | Inefficient ionization, matrix suppression | Optimize MS source parameters, improve sample cleanup |
| Inconsistent Retention Times | Pump malfunction, column equilibration issue | Check LC system, ensure adequate column equilibration |
| Carryover | Insufficient needle wash | Optimize autosampler wash conditions |
Conclusion
This application note provides a detailed and scientifically grounded LC-MS protocol for the analysis of benzo[b]thiophene compounds. The described methodology, from sample preparation to data analysis, is designed to be robust and reliable for applications in both pharmaceutical development and environmental monitoring. By understanding the rationale behind the experimental choices, researchers can adapt and optimize this protocol for their specific analytical challenges.
References
-
Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Retrieved from [Link]
-
Grdadolnik, J., & Stanovnik, B. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282–288. [Link]
-
Brandt, S. D., et al. (2017). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 9(10), 1533–1544. [Link]
-
Jaakkola, T., et al. (2020). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. Metabolites, 10(5), 184. [Link]
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]
-
PubChem. (n.d.). Benzo(b)thiophene. Retrieved from [Link]
-
NIST. (n.d.). Benzo[b]thiophene. Retrieved from [Link]
-
Zacharis, C. K., & Tzanavaras, P. D. (2019). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations, 6(3), 36. [Link]
-
ResearchGate. (n.d.). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. Retrieved from [Link]
-
Chromatography Today. (2017, March 7). A Simplified Mixed-Mode Sample Preparation Strategy for the LC-MS/MS Analysis of Benzodiazepines and Z-Drugs for Forensic Toxicology. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Retrieved from [Link]
-
Phenomenex. (n.d.). Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Parameters for mass spectrometry analysis of benzodiazepines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Bhadekar, R., et al. (2011). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. American Journal of Analytical Chemistry, 2, 1-15. [Link]
-
Heliyon. (2023). Analytical methods for determining environmental contaminants of concern in water and wastewater. Retrieved from [Link]
-
U.S. EPA. (n.d.). The SW-846 Compendium. Retrieved from [Link]
-
Thangadurai, S., Karthikprabu, B., & Tamilarasan, A. (2017). Simultaneous method for the separation and identification of certain benzodiazepine drugs in pharmaceutical formulations by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Forensic Research & Criminology International Journal, 5(1), 202-210. [Link]
-
Annex Publishers. (2019, August 29). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Retrieved from [Link]
-
Eurofins. (2022, November 7). Analytical Method Summaries. Retrieved from [Link]
-
Phytochemistry Reviews. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
Talanta. (2024, February 1). Convenient high resolution mass spectrometry characterization of aromatic sulfur-containing petroleum components following by preliminary S-alkylation with aliphatic alcohols. Retrieved from [Link]
-
Molecules. (2021). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]
-
U.S. EPA. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) — A Historical Perspective on the 16 U.S. EPA Priority Pollutant PAHs. Retrieved from [Link]
-
Cedre.fr. (n.d.). Extraction of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
-
Journal of AOAC International. (n.d.). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Retrieved from [Link]
Sources
- 1. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Convenient high resolution mass spectrometry characterization of aromatic sulfur-containing petroleum components following by preliminary S-alkylation with aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. wwz.cedre.fr [wwz.cedre.fr]
- 17. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzo[b]thiophene [webbook.nist.gov]
- 19. Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 20. ijper.org [ijper.org]
Application Notes and Protocols: Investigating the Neuropharmacological Profile of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] In the realm of neuropharmacology, this scaffold is a key component of approved and investigational drugs, such as the antipsychotic brexpiprazole, which highlights its potential for interacting with central nervous system targets.[2]
This document provides a detailed guide for the neuropharmacological investigation of a specific derivative, 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine . While direct pharmacological data for this compound is not extensively available in public literature, its structural features suggest a potential interaction with monoamine neurotransmitter systems. The N-methylmethanamine side chain is a common motif in compounds that target monoamine transporters, which are crucial for regulating synaptic concentrations of serotonin, dopamine, and norepinephrine.
These application notes are designed to guide researchers in the systematic evaluation of this compound's neuropharmacological profile, from initial in vitro screening to preliminary in vivo behavioral assessments. The protocols provided are based on established methodologies in the field and are intended to be adapted and optimized for specific laboratory settings.
Hypothesized Mechanism of Action: A Monoamine Releasing Agent or Reuptake Inhibitor
Based on its chemical structure, a primary hypothesis is that this compound functions as a monoamine releasing agent (MRA) or a monoamine reuptake inhibitor (MRI) .[3][4][5]
-
Monoamine Releasing Agents (MRAs) are compounds that induce the release of monoamine neurotransmitters from presynaptic neurons into the synapse, leading to an increase in their extracellular concentrations.[3][4] They typically enter the presynaptic neuron via monoamine transporters (DAT, NET, SERT) and can also interact with vesicular monoamine transporter 2 (VMAT2) to release neurotransmitters from synaptic vesicles.[3][4]
-
Monoamine Reuptake Inhibitors (MRIs) , on the other hand, block the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron by binding to and inhibiting the function of the monoamine transporters.
The following sections will detail the experimental protocols to test this hypothesis and characterize the compound's activity.
Part 1: In Vitro Characterization of Monoamine Transporter Interaction
The initial step in evaluating the neuropharmacological profile of this compound is to determine its affinity for the key monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).
Application Note 1.1: Radioligand Binding Assays for Transporter Affinity
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor or transporter.[6] These assays measure the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target.
Protocol 1.1: Monoamine Transporter Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound for SERT, DAT, and NET.
Materials:
-
Cell membranes prepared from cell lines stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific binding control: A high concentration of a known potent inhibitor for each transporter (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Cell membranes (protein concentration optimized for each transporter).
-
Radioligand at a concentration near its Kd.
-
Either vehicle, test compound at varying concentrations, or the non-specific binding control.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Data Presentation:
| Transporter | Radioligand | Test Compound Ki (nM) |
| SERT | [³H]-Citalopram | Hypothetical Value |
| DAT | [³H]-WIN 35,428 | Hypothetical Value |
| NET | [³H]-Nisoxetine | Hypothetical Value |
| Table 1: Hypothetical binding affinities of this compound for monoamine transporters. |
Application Note 1.2: Synaptosomal Uptake Assays for Functional Activity
While binding assays reveal affinity, they do not distinguish between inhibitors and substrates (releasers). Neurotransmitter uptake assays using synaptosomes (resealed nerve terminals) provide a functional measure of a compound's effect on transporter activity.
Protocol 1.2: Monoamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of this compound to inhibit the uptake of serotonin, dopamine, and norepinephrine into synaptosomes.
Materials:
-
Synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).
-
Radiolabeled neurotransmitters: [³H]-Serotonin, [³H]-Dopamine, [³H]-Norepinephrine.
-
Test Compound: this compound.
-
Known uptake inhibitors for positive controls (e.g., fluoxetine, GBR 12909, desipramine).
-
Krebs-Ringer buffer.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from fresh or frozen rodent brain tissue using standard differential centrifugation techniques.
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle in Krebs-Ringer buffer.
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.
-
Compare the IC₅₀ values across the three monoamines to determine the selectivity profile.
-
Workflow Diagram:
Caption: Workflow for Monoamine Uptake Inhibition Assay.
Part 2: In Vivo Behavioral Pharmacology
Following in vitro characterization, in vivo studies are essential to understand the physiological and behavioral effects of this compound. The choice of behavioral models will depend on the in vitro selectivity profile. For instance, a compound with high affinity for SERT may be investigated for antidepressant or anxiolytic effects, while a DAT-selective compound would be assessed for stimulant or reinforcing properties.
Application Note 2.1: Assessing Antidepressant-like Activity
If the compound shows significant interaction with SERT, its potential as an antidepressant can be evaluated using established rodent models.
Protocol 2.1: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of this compound by measuring its effect on immobility time in mice or rats.
Materials:
-
Male mice or rats.
-
Test Compound: this compound, formulated for in vivo administration (e.g., suspended in 0.5% carboxymethylcellulose).
-
Positive control: A known antidepressant (e.g., imipramine or fluoxetine).
-
Vehicle control.
-
Cylindrical water tanks.
-
Video recording and analysis software.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, positive control, or vehicle via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined time before the test.
-
Test Session: Place each animal individually into a cylinder filled with water (23-25°C). The session typically lasts for 6 minutes.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: Compare the mean immobility time between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.
Application Note 2.2: Evaluating Stimulant and Reinforcing Properties
If the compound demonstrates significant activity at DAT, its potential for psychostimulant and abuse liability should be investigated.
Protocol 2.2: Locomotor Activity Assessment
Objective: To measure the effect of this compound on spontaneous locomotor activity.
Materials:
-
Male mice or rats.
-
Test Compound.
-
Positive control: A known psychostimulant (e.g., amphetamine or cocaine).
-
Vehicle control.
-
Open-field arenas equipped with automated activity monitoring systems (e.g., photobeam arrays).
Procedure:
-
Habituation: Place animals in the open-field arenas and allow them to habituate for a period (e.g., 30-60 minutes).
-
Drug Administration: Administer the test compound, positive control, or vehicle.
-
Data Collection: Immediately return the animals to the arenas and record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins to observe the time course of the drug's effect. Compare the total activity between groups. A significant increase in locomotor activity suggests a psychostimulant effect.
Signaling Pathway Diagram:
Caption: Hypothesized mechanism of action at the synapse.
Conclusion
The systematic investigation of this compound, guided by the protocols outlined in these application notes, will provide a comprehensive understanding of its neuropharmacological profile. The initial in vitro assays will establish its interaction with monoamine transporters, and subsequent in vivo behavioral studies will elucidate its potential therapeutic applications or liabilities. This structured approach is crucial for advancing our knowledge of novel benzo[b]thiophene derivatives and their potential as modulators of monoaminergic neurotransmission.
References
- Vertex AI Search. Monoamine releasing agent. Accessed January 22, 2026.
- PubMed. An affinity-modulating site on neuronal monoamine transport proteins. Accessed January 22, 2026.
- PubMed Central. A Dualistic Conformational Response to Substrate Binding in the Human Serotonin Transporter Reveals a High Affinity State for Serotonin. Accessed January 22, 2026.
- ResearchGate. Antidepressant affinity groups by affinity for serotonin transporter*. Accessed January 22, 2026.
- MySkinRecipes. N-Methyl-1-(thiophen-2-yl)methanamine. Accessed January 22, 2026.
- PubChem. ((1-Benzothiophen-2-yl)methyl)(methyl)amine hydrochloride | C10H12ClNS | CID. Accessed January 22, 2026.
- Wikipedia. Monoamine releasing agent. Accessed January 22, 2026.
- PubMed. Protective effect of R(-)-1-(benzo[b]thiophen-5-yl)- 2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride (T-588), a novel cerebral activator, against experimental cerebral anoxia. Accessed January 22, 2026.
- PubMed Central. Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy. Accessed January 22, 2026.
- Grokipedia. Monoamine releasing agent. Accessed January 22, 2026.
- Mental Health Matters. What is a Monoamine Releasing Agent?. Accessed January 22, 2026.
- PubMed. Binding and transport in norepinephrine transporters.
- PubMed. Affinity labeling the dopamine transporter ligand binding site. Accessed January 22, 2026.
- Benchchem. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | 913614-18-3. Accessed January 22, 2026.
- PubMed Central. Neurotransmitter and psychostimulant recognition by the dopamine transporter. Accessed January 22, 2026.
- PubMed Central. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Accessed January 22, 2026.
- AiFChem. 58255-18-8 | N-Methyl-1-(thiophen-2-yl)methanamine. Accessed January 22, 2026.
- PubChem. This compound | C10H11NS | CID 693141. Accessed January 22, 2026.
- PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. Accessed January 22, 2026.
- PubMed. Neuropharmacological Profiles of Antagonists of Group II Metabotropic Glutamate Receptors. Accessed January 22, 2026.
- ResearchGate. Dopamine transporter binding affinities (Ki, nM) related to the.... Accessed January 22, 2026.
- Sigma-Aldrich. 1-(5-methyl-1-benzothiophen-2-yl)methanamine hydrochloride. Accessed January 22, 2026.
- PubMed Central. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Accessed January 22, 2026.
- precisionFDA. BENZO(B)THIOPHENE-2-METHANAMINE. Accessed January 22, 2026.
- MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Wikipedia. Norepinephrine transporter. Accessed January 22, 2026.
- Wikipedia. Category:Monoamine releasing agents. Accessed January 22, 2026.
- PubMed Central. Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- PubMed Central. Reduced Levels of Norepinephrine Transporters in the Locus Coeruleus in Major Depression. Accessed January 22, 2026.
- PubMed. Dopamine transport sites selectively labeled by a novel photoaffinity probe: 125I-DEEP. Accessed January 22, 2026.
- PubMed Central. The contribution of low affinity transport mechanisms to serotonin clearance in synaptosomes. Accessed January 22, 2026.
- PubMed. The Anxiolytic and Analgesic Properties of Fenobam, a Potent mGlu5 Receptor Antagonist, in Relation to the Impairment of Learning. Accessed January 22, 2026.
- PubMed. Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine. Accessed January 22, 2026.
- Benzodiazepine Information Coalition. Mechanism of Action. Accessed January 22, 2026.
- PubMed Central. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Accessed January 22, 2026.
- Sigma-Aldrich. Benzo[b]thiophen-3-ylmethanamine hydrochloride | 55810-74-7. Accessed January 22, 2026.
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | 913614-18-3 | Benchchem [benchchem.com]
- 3. Monoamine releasing agent [medbox.iiab.me]
- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine as a Versatile Intermediate in Drug Discovery
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous clinically significant pharmaceuticals, valued for its wide array of biological activities.[1][2] This structural core is present in drugs ranging from selective estrogen receptor modulators (SERMs) like Raloxifene to potent antifungal agents such as Sertaconazole.[3][4] This document provides detailed application notes and experimental protocols for the use of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine , a key secondary amine intermediate, in the synthesis of diverse pharmacologically active compounds. We will explore its reactivity and demonstrate its utility in constructing molecular frameworks targeting distinct therapeutic areas, thereby underscoring its importance for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene ring system, an isostere of indole, provides a rigid, lipophilic scaffold that can engage in various non-covalent interactions with biological targets, including π-stacking and hydrogen bonding. Its derivatives exhibit a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][5] The versatility of the scaffold allows for substitution at multiple positions, enabling medicinal chemists to fine-tune the steric and electronic properties of drug candidates to optimize potency, selectivity, and pharmacokinetic profiles.[6]
This compound is a particularly valuable intermediate. The secondary amine functionality serves as a reactive handle for introducing diverse side chains and building complex molecular architectures through well-established synthetic transformations like N-alkylation and N-acylation. This guide will focus on leveraging this reactivity to forge pathways toward two distinct classes of bioactive molecules.
Physicochemical Properties of the Intermediate
| Property | Value | Source |
| IUPAC Name | 1-(1-Benzothiophen-2-yl)-N-methylmethanamine | [7] |
| Molecular Formula | C₁₀H₁₁NS | [7] |
| Molecular Weight | 177.27 g/mol | - |
| CAS Number | 66955-37-9 | - |
| Appearance | (Expected) Off-white to yellow solid or oil | General Knowledge |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Knowledge |
Synthetic Strategy Overview
The strategic value of this compound lies in the nucleophilicity of its secondary amine. This allows for the straightforward attachment of various electrophilic partners, leading to a library of derivatives. This workflow is designed to showcase two primary transformations: N-acylation to generate amide-containing structures, and N-alkylation to introduce new carbon-carbon bonds via an ether linkage, a common motif in many pharmaceuticals.
Caption: Synthetic diversification of the core intermediate.
Application Note I: Synthesis of a SERM Analogue via N-Acylation
Objective: To demonstrate the synthesis of a potential Selective Estrogen Receptor Modulator (SERM) analogue by acylating the secondary amine of the intermediate with a substituted benzoyl chloride. Many SERMs, such as Raloxifene, feature a benzothiophene core connected to a substituted phenol moiety through a carbonyl linker.[6][8][9] This protocol outlines a representative synthesis of an amide-linked analogue.
Causality of Experimental Choices:
-
Base (Triethylamine, TEA): A non-nucleophilic organic base is required to scavenge the HCl byproduct generated during the acylation reaction. Its use prevents the protonation and deactivation of the starting amine and drives the reaction to completion.
-
Solvent (Dichloromethane, DCM): DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves both the amine starting material and the acyl chloride. Its low boiling point facilitates easy removal during the workup.
-
Reaction Temperature (0 °C to RT): The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing potential side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
Protocol 3.1: Synthesis of N-(benzo[b]thiophen-2-ylmethyl)-4-methoxy-N-methylbenzamide
Caption: N-Acylation reaction scheme.
A. Materials & Equipment:
-
Reagents:
-
This compound (1.0 eq)
-
4-Methoxybenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (Silica gel)
-
B. Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DCM.
-
Cool the flask to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
C. Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acid wash removes excess TEA, and the base wash removes unreacted acyl chloride.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
D. Expected Outcome & Validation:
-
Yield: Typically 75-90%.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The disappearance of the N-H proton signal and the appearance of aromatic signals corresponding to the 4-methoxybenzoyl group in the NMR spectra would validate the reaction's success.[10]
Application Note II: Synthesis of an Antifungal Analogue via N-Alkylation
Objective: To synthesize a potential antifungal agent by N-alkylating the intermediate with a side chain containing an imidazole moiety. This strategy is inspired by the structure of Sertaconazole, which contains a benzothiophene core linked to a dichlorophenyl-imidazole ethanol moiety via an ether linkage.[4][11] This protocol describes a representative Williamson ether-like synthesis, where the amine directly displaces a halide.
Causality of Experimental Choices:
-
Base (Potassium Carbonate, K₂CO₃): A mild inorganic base is sufficient to act as an acid scavenger. It is easily removed by filtration, simplifying the workup. A stronger base is not required as the secondary amine is already a potent nucleophile.
-
Solvent (Acetonitrile, ACN): ACN is a polar aprotic solvent that effectively dissolves the reagents and facilitates Sₙ2 reactions by solvating the cation of the base while leaving the anion (carbonate) and the amine nucleophile relatively free to react.
-
Phase Transfer Catalyst (TBAI - optional): Tetrabutylammonium iodide can be added in catalytic amounts to accelerate the reaction, especially if the alkyl halide is not very reactive. The iodide ion is a better leaving group than chloride or bromide and can be generated in situ.
Protocol 4.1: Synthesis of 1-(benzo[b]thiophen-2-yl)-N-methyl-N-((1H-imidazol-1-yl)methyl)methanamine
Caption: N-Alkylation reaction scheme.
A. Materials & Equipment:
-
Reagents:
-
This compound (1.0 eq)
-
1-(Chloromethyl)-1H-imidazole hydrochloride (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel for filtration
-
Rotary evaporator
-
B. Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 1-(chloromethyl)-1H-imidazole hydrochloride (1.05 eq), potassium carbonate (3.0 eq), and anhydrous acetonitrile.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C).
-
Maintain the reflux with vigorous stirring for 6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
C. Work-up and Purification:
-
Filter the solid K₂CO₃ and other salts through a pad of celite, washing the filter cake with ethyl acetate.
-
Combine the filtrate and washings and concentrate the solvent using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water (3x) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel (eluent: DCM/methanol gradient).
D. Expected Outcome & Validation:
-
Yield: Typically 60-80%.
-
Characterization: Confirmation of the structure via ¹H NMR, ¹³C NMR, and HRMS. The successful alkylation will be indicated by the appearance of new signals in the NMR spectrum corresponding to the imidazole-methyl protons and the disappearance of the N-H proton.[12][13]
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield in N-Acylation | Incomplete reaction; impure acyl chloride; wet solvent/reagents. | Increase reaction time. Use freshly opened or distilled acyl chloride. Ensure all glassware and solvents are anhydrous. |
| Low Yield in N-Alkylation | Poor reactivity of alkyl halide; steric hindrance. | Add a catalytic amount of NaI or TBAI to facilitate a Finkelstein reaction in situ. Increase reaction temperature or time. |
| Multiple Spots on TLC | Side reactions (e.g., di-alkylation, elimination); decomposition. | For acylation, ensure slow addition at 0 °C. For alkylation, avoid overly harsh conditions (high temp for extended periods). |
| Difficult Purification | Co-elution of product and starting material or byproducts. | Optimize the solvent system for column chromatography. Consider a different stationary phase (e.g., alumina) or an acid/base wash to remove impurities. |
Safety Precaution: Acyl chlorides are corrosive and react violently with water; handle in a fume hood with appropriate personal protective equipment (PPE). Alkylating agents are often toxic and should be handled with care.
References
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator.
- Synthesis of Raloxifene | Hazardous Reagent Substitution: A Pharmaceutical Perspective.
- Benzothiophene: Assorted Bioactive Effects. ijcrt.org.
- Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- Functionalization and properties investigations of benzothiophene deriv
- Chapter 12: Synthesis, Properties, and Biological Applic
- Sertaconazole. Wikipedia.
- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. chemrxiv.org.
- This compound. PubChem.
- Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. MDPI.
- Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry.
- Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z). PubMed.
- Structures of selective estrogen receptor modulators (SERMs) and...
- Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. ijpsonline.com.
- A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. PubMed Central.
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. Sertaconazole - Wikipedia [en.wikipedia.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H11NS | CID 693141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines [mdpi.com]
- 13. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Benzo[b]thiophene Derivatives
Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and its interaction with a diverse array of biological targets. Consequently, benzo[b]thiophene libraries are of significant interest in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This guide provides an in-depth technical overview of robust HTS assays suitable for screening benzo[b]thiophene derivatives. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for key methodologies, and discuss critical aspects of data analysis and hit validation. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute successful screening campaigns for this important class of compounds.
Strategic Considerations for Screening Benzo[b]thiophene Libraries
The success of any HTS campaign hinges on a well-designed screening funnel that anticipates and mitigates potential challenges. When working with benzo[b]thiophene derivatives, two key areas require careful consideration: the physicochemical properties of the compounds and the selection of appropriate assay technologies.
Physicochemical Challenges:
-
Solubility: Benzo[b]thiophene cores are inherently hydrophobic, which can lead to poor aqueous solubility.[3] This is a critical issue in HTS, as compound precipitation can lead to false-positive and false-negative results. To address this, it is essential to:
-
Confirm complete dissolution in the stock solvent (typically DMSO) before dilution into aqueous assay buffers.[3]
-
Consider the use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol, after verifying their compatibility with the assay system.[3][4]
-
Employ techniques like solid dispersion or nano-suspensions for particularly challenging compounds.[5]
-
-
Promiscuity and PAINS: Certain structural motifs can lead to non-specific interactions with multiple biological targets, a phenomenon known as promiscuity. Pan-Assay Interference Compounds (PAINS) are a subset of promiscuous compounds that interfere with assay technologies themselves, for example, through fluorescence quenching or redox cycling.[6][7] It is crucial to:
Selecting the Right HTS Assay:
The choice of HTS technology should be guided by the biological question being addressed. For benzo[b]thiophene derivatives, which have been shown to target a variety of protein classes, several robust assay formats are particularly well-suited. These include:
-
Biochemical Assays: Ideal for screening against purified proteins, such as enzymes (e.g., kinases) or for studying protein-protein interactions (PPIs).
-
Cell-Based Assays: Provide a more physiologically relevant context by assessing the activity of compounds in a living cell, often by measuring changes in signaling pathways or gene expression.
The following sections will provide detailed protocols for three widely used HTS technologies that are highly applicable to the screening of benzo[b]thiophene derivatives: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinase inhibition, AlphaScreen® for PPI modulation, and Luciferase Reporter Assays for pathway analysis.
I. Biochemical Assays: Targeting Kinases with TR-FRET
Protein kinases are a major class of drug targets, and numerous benzo[b]thiophene derivatives have been identified as potent kinase inhibitors.[10][11][12][13] TR-FRET is a powerful, homogeneous assay technology for HTS of kinase inhibitors due to its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[3]
Assay Principle:
The TR-FRET kinase assay measures the phosphorylation of a substrate peptide by a kinase. The assay utilizes a long-lifetime lanthanide chelate (e.g., Europium or Terbium) as the donor fluorophore, typically conjugated to an antibody that recognizes a tag on the kinase or a phosphorylated residue on the substrate. The acceptor fluorophore (e.g., phycoerythrin or Alexa Fluor 647) is conjugated to the substrate peptide. When the substrate is phosphorylated by the kinase, the donor-labeled antibody binds, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibitors of the kinase prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Diagram: TR-FRET Kinase Inhibition Assay Workflow
Caption: Workflow for a TR-FRET kinase inhibition assay.
Detailed Protocol: TR-FRET Kinase Inhibition Assay
This protocol is a general guideline and should be optimized for each specific kinase-substrate pair.
Materials:
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET detection reagents:
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore
-
-
TR-FRET dilution buffer
-
Test compounds (benzo[b]thiophene derivatives) and control inhibitors
-
384-well low-volume black plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and controls in DMSO into the assay plate.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in kinase reaction buffer. Add 5 µL to each well.
-
Initiate Reaction: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL to each well to start the kinase reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Detection: Prepare a 2X detection mix containing the Europium-labeled antibody and streptavidin-acceptor in TR-FRET dilution buffer. Add 10 µL to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
-
Ratio_max: Signal from DMSO control (no inhibition)
-
Ratio_min: Signal from a potent control inhibitor (maximum inhibition)
-
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
II. Biochemical Assays: Modulating Protein-Protein Interactions with AlphaScreen®
PPIs are increasingly recognized as a promising class of drug targets. The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay ideal for HTS of PPI inhibitors.[14]
Assay Principle:
The AlphaScreen® assay utilizes two types of beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon illumination at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within 200 nm), the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is detected at 520-620 nm. To screen for PPI inhibitors, one interacting protein is conjugated to the Donor beads and the other to the Acceptor beads. When the proteins interact, the beads are brought into proximity, generating a signal. A benzo[b]thiophene derivative that disrupts the PPI will cause a decrease in the AlphaScreen® signal.
Diagram: AlphaScreen® PPI Inhibition Assay Principle
Caption: Principle of the AlphaScreen® PPI inhibition assay.
Detailed Protocol: AlphaScreen® PPI Assay
This protocol is a template and requires optimization for each specific PPI pair.
Materials:
-
Biotinylated Protein A
-
GST-tagged Protein B
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (benzo[b]thiophene derivatives) and control inhibitors
-
384-well white opaque plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and controls in DMSO into the assay plate.
-
Protein Addition: Add 5 µL of a 2X solution of GST-Protein B to all wells.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Bead Addition: Add 5 µL of a 2X mix of Biotin-Protein A and anti-GST Acceptor beads.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add 10 µL of a 2.5X solution of Streptavidin-Donor beads (in the dark).
-
Final Incubation: Incubate for 60-120 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen®-compatible plate reader.
Data Analysis:
The data analysis is similar to the TR-FRET assay, with percent inhibition calculated based on the AlphaScreen® signal.
III. Cell-Based Assays: Pathway Analysis with Luciferase Reporters
Cell-based assays are invaluable for understanding a compound's effect in a more biological context. Luciferase reporter gene assays are a widely used method to monitor the activity of specific signaling pathways.[15][16][17] This is particularly relevant for benzo[b]thiophene derivatives, which have been shown to modulate pathways like PI3K/Akt/mTOR and STAT3.[4][18][19]
Assay Principle:
In a luciferase reporter assay, cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with response elements for a specific transcription factor. When the signaling pathway of interest is activated, the transcription factor binds to the response element and drives the expression of luciferase. The amount of luciferase produced is quantified by adding its substrate, luciferin, which generates a luminescent signal proportional to the pathway's activity. Benzo[b]thiophene derivatives that inhibit the pathway will lead to a decrease in the luminescent signal.
Diagram: Luciferase Reporter Assay for Pathway Inhibition
Caption: General workflow for a luciferase reporter gene assay.
Detailed Protocol: Luciferase Reporter Assay
This protocol is a general template and should be optimized for the specific cell line and pathway.
Materials:
-
Mammalian cell line
-
Luciferase reporter plasmid with the appropriate response element
-
Transfection reagent
-
Cell culture medium and supplements
-
Pathway stimulus (e.g., growth factor, cytokine)
-
Luciferase assay reagent (containing lysis buffer and luciferin)
-
Test compounds (benzo[b]thiophene derivatives) and control inhibitors
-
96- or 384-well white opaque cell culture plates
Procedure:
-
Cell Seeding and Transfection: Seed cells in the assay plate. After 24 hours, transfect the cells with the luciferase reporter plasmid according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds and controls. Incubate for 1-2 hours.
-
Pathway Stimulation: Add the pathway stimulus to the appropriate wells.
-
Incubation: Incubate for 6-24 hours, depending on the kinetics of the signaling pathway.
-
Lysis and Detection: Add the luciferase assay reagent to each well and incubate at room temperature for 10-15 minutes to ensure complete cell lysis.
-
Data Acquisition: Read the luminescence on a plate luminometer.
Data Analysis:
Percent inhibition is calculated similarly to the biochemical assays, based on the luminescent signal. For improved accuracy, a dual-luciferase system can be used, where a second reporter (e.g., Renilla luciferase) under a constitutive promoter is co-transfected to normalize for differences in cell number and transfection efficiency.[1][15]
IV. Data Quality Control and Hit Validation
A successful HTS campaign is not just about generating data, but about generating high-quality, actionable data. This requires rigorous quality control and a well-defined hit validation strategy.
Data Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[15][16][17][20] It takes into account both the dynamic range of the assay and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[15][16][17]
Formula for Z'-Factor:
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
SD_max and Mean_max: Standard deviation and mean of the maximum signal control (e.g., DMSO).
-
SD_min and Mean_min: Standard deviation and mean of the minimum signal control (e.g., potent inhibitor).
A Tiered Hit Validation Strategy
The initial "hits" from a primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[6][21] A typical tiered approach includes:
-
Hit Confirmation: Re-testing the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Testing the confirmed hits over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).[21][22]
-
Counter-Screens and Orthogonal Assays:
-
Counter-screens are used to identify compounds that interfere with the assay technology itself.[22] For example, in a luciferase assay, a counter-screen would test for direct inhibition of the luciferase enzyme.
-
Orthogonal assays measure the same biological endpoint using a different technology to confirm that the observed activity is not an artifact of the primary assay format.[21]
-
-
Selectivity Profiling: Testing the validated hits against related targets to assess their selectivity.
-
Biophysical Methods: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the target protein.[21]
-
Cellular Activity: For hits from biochemical screens, confirming their activity in a relevant cell-based assay.
Diagram: Tiered Hit Validation Workflow
Caption: A typical workflow for hit validation in HTS.
Conclusion
The benzo[b]thiophene scaffold holds immense promise for the discovery of novel therapeutics. By leveraging robust and well-validated HTS technologies such as TR-FRET, AlphaScreen®, and luciferase reporter assays, researchers can efficiently screen large compound libraries to identify promising starting points for drug discovery programs. A thorough understanding of the potential challenges associated with this chemical class, coupled with a rigorous approach to data quality control and hit validation, is paramount to the success of these endeavors. The protocols and strategies outlined in this guide provide a solid foundation for unlocking the full potential of benzo[b]thiophene derivatives in the quest for new medicines.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- On HTS: Z-factor. (2023, December 12). On HTS.
- Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Zimmermann, A., et al. (n.d.). PrePeP – A Tool for the Identification and Characterization of Pan Assay Interference Compounds. Albrecht Zimmermann.
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Novel Protein-Protein Interaction Inhibitors.
- Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98.
- BPS Bioscience. (n.d.). ONE-Step™ Luciferase Assay System.
- INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?
- Emory University. (n.d.). Luciferase Assay protocol.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review.
- Singh, M., & Singh, P. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics, 12(2), 567-571.
- GoldBio. (n.d.). A Crash Course on Luciferase Assays.
- Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- Lee, H., et al. (2014). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE, 9(9), e108633.
- Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. (2018). Bioorganic & Medicinal Chemistry, 26(19), 5267-5278.
- Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- Ekins, S., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
- Bio-protocol. (2019, February 5). In vitro Protein-DNA Binding Assay (AlphaScreen® Technology).
- Lee, H., et al. (2014). High-Throughput Screening (HTS)
- Thorne, N., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(7), 862-870.
- BenchChem. (2025).
- Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed.
- BenchChem. (2025). Overcoming poor solubility of benzothiophene-indole compounds in biological assays.
- Sino Biological. (n.d.). SwiftFluo® TR-FRET Kinase Assay Kits.
- Thermo Fisher Scientific. (2017, July 31).
- Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. (2025, May 1). Bioorganic & Medicinal Chemistry.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now.
- Capuzzi, S. J., et al. (2018). PAINS management: open source model to eliminate nuisance compounds. Future Medicinal Chemistry, 10(23), 2697-2700.
- Clinical Research News. (2022, May 18).
- Hit Identification Strategies: High‑Throughput, Fragment‑Based and Virtual Screening. (2026, January 17).
- Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10.
- Pan-assay interference compounds. (n.d.). In Wikipedia.
- Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2841-2847.
- Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. (2022, September 5). Frontiers in Pharmacology.
- Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. (2022, April 30). Bioorganic & Medicinal Chemistry Letters, 62, 128764.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
- Optimizing Drug Solubility. (2017, October 11). Contract Pharma.
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Recent Progress in the Synthesis of Benzo[b]thiophene. (n.d.). Bentham Science Publisher.
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). Molecules, 29(1), 225.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research.
- High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. (2018, March 16). The Journal of Biological Chemistry, 293(11), 3967-3977.
- Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (2021). ChemMedChem, 16(1), 187-198.
- New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. (2024, December 16). I.R.I.S..
Sources
- 1. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. contractpharma.com [contractpharma.com]
- 5. longdom.org [longdom.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. zimmermanna.users.greyc.fr [zimmermanna.users.greyc.fr]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. eu.idtdna.com [eu.idtdna.com]
- 12. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 18. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 21. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. experts.umn.edu [experts.umn.edu]
Techniques for scaling up the production of 1-(Benzo[b]thiophen-7-yl)ethanone
An Application Guide to the Scalable Production of 1-(Benzo[b]thiophen-7-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methodologies for scaling up the production of 1-(Benzo[b]thiophen-7-yl)ethanone, a key heterocyclic ketone intermediate in medicinal chemistry and drug discovery. The document details synthetic strategies, process development considerations, detailed protocols, and analytical quality control, with a focus on addressing the challenges encountered when transitioning from laboratory to pilot and industrial scales.
Introduction: The Challenge of Regioselectivity in Synthesis
1-(Benzo[b]thiophen-7-yl)ethanone and its derivatives are important scaffolds in the development of new therapeutic agents.[1][2] However, its synthesis is not straightforward. The most direct conceptual approach, a Friedel-Crafts acylation of the parent benzo[b]thiophene, is hampered by poor regioselectivity.[3] This reaction tends to produce a complex mixture of isomers (e.g., 2-, 3-, 4-, 5-, or 6-acetylbenzo[b]thiophene), which are often difficult and costly to separate at scale.[3] Therefore, a successful and economical scale-up requires a synthetic strategy that offers precise control over the substitution pattern. This guide explores both the direct acylation approach to illustrate common scale-up problems and a more robust, multi-step strategy that ensures high regioselectivity.
Synthetic Strategies for Scalable Production
The choice of synthetic route is the most critical decision in scaling up the production of 1-(Benzo[b]thiophen-7-yl)ethanone. The primary goal is to maximize the yield of the desired 7-isomer while minimizing the formation of other isomers that complicate purification.
Strategy 1: Direct Friedel-Crafts Acylation of Benzo[b]thiophene
The Friedel-Crafts acylation is a fundamental and widely used method for synthesizing aryl ketones.[4][5] It involves the reaction of an aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6]
Mechanism and Drawbacks: The reaction proceeds via an electrophilic aromatic substitution mechanism. However, for benzo[b]thiophene, the substitution can occur at multiple positions on the benzene and thiophene rings, leading to low selectivity for the desired 7-position.[3] This lack of regioselectivity is the single greatest barrier to using this method for large-scale production, as it necessitates extensive and expensive purification processes to isolate the target compound.[3]
Strategy 2: Regiocontrolled Multi-Step Synthesis (Recommended for Scale-Up)
A more reliable and ultimately more scalable approach involves a multi-step synthesis that begins with a pre-functionalized benzene derivative.[3] This strategy "builds" the benzo[b]thiophene ring system with the acetyl group's precursor already in the correct position, thus avoiding the issue of isomeric mixtures. While this involves more synthetic steps, the improved control and simplified purification often lead to a more cost-effective and robust process at scale.
A general workflow for this superior strategy is outlined below.
Caption: Workflow for a regiocontrolled multi-step synthesis.
This approach ensures that the final acylation or equivalent transformation occurs on a molecule where the 7-position is unambiguously activated or functionalized, thereby guaranteeing the desired product isomer.
Process Development and Scale-Up Considerations
Transitioning a synthesis from the laboratory bench to a pilot plant or manufacturing facility introduces a new set of challenges related to physics and safety, not just chemistry.
Thermal Management and Exotherm Control
Friedel-Crafts acylations are often highly exothermic.[3] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Problem : Uncontrolled exotherms can lead to side reactions, degradation of product, and dangerous pressure buildup.
-
Solution :
-
Ensure the reactor's cooling system is adequate for the reaction's heat output.[3]
-
Add exothermic reagents, like aluminum chloride or acetyl chloride, in controlled portions or via a dosing pump to manage the rate of heat generation.[3]
-
Continuously monitor the internal reaction temperature with a thermocouple.
-
Mixing and Mass Transfer
Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in poor yield and increased impurity formation.
-
Problem : Inefficient stirring at larger scales can prevent the homogeneous distribution of reactants and catalyst.[3]
-
Solution : Evaluate and optimize the stirring mechanism (e.g., impeller type) and speed to ensure the homogeneity of the reaction mixture, especially if it is a slurry (like AlCl₃ in dichloromethane).
Large-Scale Work-up and Purification
Handling large volumes of reactants and solvents during quenching, extraction, and purification requires careful planning.
-
Quenching : The reaction mixture must be quenched by slowly and carefully transferring it to a separate vessel containing ice and acid.[3] This process is also exothermic and requires vigorous stirring and cooling.
-
Emulsion Formation : During aqueous work-up, emulsions can form, making layer separation difficult. Adding brine or a small amount of a different organic solvent can help break the emulsion.[3]
-
Purification : At scale, purification strategies must be robust and cost-effective.
-
Crystallization : This is often the most economical method. A systematic solvent screening and optimization of conditions (temperature, cooling profile, seeding) are crucial for achieving high purity and good recovery.[3]
-
Distillation : If the product and key impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.[3]
-
Column Chromatography : While standard on a lab scale, large-scale column chromatography is expensive and generally avoided in commercial production unless absolutely necessary for achieving very high purity.[3]
-
| Parameter | Laboratory Scale (1-100 g) | Pilot Scale (1-10 kg) |
| Reactor | Round-bottom flask | Glass-lined or stainless steel reactor |
| Stirring | Magnetic stir bar | Mechanical overhead stirrer |
| Temp. Control | Ice bath / Oil bath | Reactor jacket with heating/cooling fluid |
| Reagent Addition | Dropping funnel | Metering pump / Portion-wise solid addition |
| Monitoring | TLC / GC | HPLC / In-situ probes (e.g., IR) |
| Work-up | Separatory funnel | Reactor-based separation / Centrifuge |
| Purification | Flash chromatography / Recrystallization | Recrystallization / Distillation |
| Table 1: Comparison of Typical Reaction Parameters at Different Scales. |
Application Protocol: Pilot-Scale Synthesis (Illustrative)
The following protocol describes a generic Friedel-Crafts acylation at a 1 kg scale. Note: As discussed, this method will produce a mixture of isomers and is presented for illustrative purposes of scale-up operations. A regiocontrolled route is recommended for selective production.
Materials:
-
Substituted Benzo[b]thiophene derivative (1.0 kg, 1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM) (10 L)
-
Hydrochloric Acid (1 M aq.)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
20 L glass-lined reactor with mechanical stirrer, thermocouple, nitrogen inlet, and condenser connected to a scrubber.
-
Addition funnel or dosing pump.
-
Separate quenching vessel.
Procedure:
-
Reactor Setup : Charge the reactor with the benzo[b]thiophene derivative and dichloromethane.
-
Inert Atmosphere : Purge the reactor with nitrogen to create an inert atmosphere, as aluminum chloride is sensitive to moisture.[3]
-
Cooling : Cool the mixture to 0-5 °C with constant stirring.
-
Catalyst Addition : Add the aluminum chloride portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes.
-
Reagent Addition : Add acetyl chloride dropwise via an addition funnel or pump over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction : Stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction's progress by taking samples for HPLC analysis.
-
Quenching : In a separate vessel, prepare a mixture of crushed ice and 1 M HCl. Slowly and carefully transfer the reaction mixture into the quench vessel with vigorous stirring, keeping the temperature below 20 °C.
-
Work-up : Once the quench is complete and all solids have dissolved, separate the organic and aqueous layers.
-
Washing : Wash the organic layer successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[3]
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude product mixture by large-scale crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to isolate the desired 1-(Benzo[b]thiophen-7-yl)ethanone isomer.[3]
Analytical and Quality Control
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets specifications.
| Technique | Purpose |
| HPLC | The primary method for determining the purity of the final product and quantifying the ratio of different isomers. Also used for in-process control to monitor reaction completion.[3][7] |
| GC-MS | Useful for identifying volatile impurities and byproducts.[8] |
| ¹H and ¹³C NMR | Essential for confirming the chemical structure and regiochemistry of the final product and isolated intermediates. |
| FT-IR | Confirms the presence of key functional groups (e.g., the carbonyl C=O stretch of the ketone). |
| Table 2: Analytical Methods for Quality Control. |
Safety and Environmental Considerations
Working with hazardous chemicals on a large scale requires stringent safety protocols.[9]
-
Chemical Hazards :
-
Aluminum Chloride (AlCl₃) : Highly corrosive and reacts violently with water, releasing HCl gas. Must be handled in a dry, inert atmosphere.
-
Acetyl Chloride : Corrosive, flammable, and a lachrymator. Reacts with moisture.
-
Dichloromethane (DCM) : A suspected carcinogen and should be handled in a well-ventilated area or closed system.
-
Organosulfur Compounds : Many organosulfur compounds are known for their strong, unpleasant odors and potential toxicity.[10][11] Appropriate containment and personal protective equipment (PPE) are essential.
-
-
Process Safety : The primary process hazard is the potential for a runaway reaction due to the exotherm of the Friedel-Crafts acylation. Strict temperature control is paramount. The quenching step also releases significant energy and HCl gas, which must be managed and scrubbed.
-
Waste Management : The process generates acidic aqueous waste (from the quench and washes) and organic solvent waste. These waste streams must be neutralized and disposed of in accordance with local environmental regulations.
Caption: Relationship between safety hazards and mitigation strategies.
Troubleshooting Common Scale-Up Issues
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of materials. 3. Inefficient catalyst activity (e.g., quenched by moisture). 4. Poor mixing. | 1. Monitor reaction by HPLC; consider extending reaction time. 2. Ensure starting materials are pure and dry; use an inert atmosphere. 3. Use fresh, high-purity, anhydrous catalyst. 4. Optimize stirrer speed and design.[3] |
| Formation of Isomeric Impurities | 1. Lack of regioselectivity in the chosen synthetic route (e.g., direct Friedel-Crafts). | 1. Adopt a multi-step synthesis that builds the ring from a pre-functionalized intermediate to control substitution.[3] |
| Difficulty in Product Purification | 1. Product is an oil or low-melting solid. 2. Presence of closely related isomers. 3. Emulsion formation during work-up. | 1. Consider purification via distillation or conversion to a crystalline derivative. 2. Optimize crystallization conditions (solvent, temperature, cooling rate) extensively. 3. Add brine or a co-solvent to break the emulsion.[3] |
| Exotherm & Temperature Control Issues | 1. Inadequate heat removal capacity of the reactor. 2. Reagent addition rate is too fast. | 1. Ensure the reactor's cooling system is sufficient for the reaction's heat output. 2. Add exothermic reagents in portions or via a pump to control the rate of heat generation.[3] |
| Table 3: Troubleshooting Guide for Scale-Up Production. |
References
- BenchChem. (2025). Technical Support Center: Scaling Up the Production of 1-(Benzo[b]thiophen-7-yl)ethanone.
- BenchChem. (2025). Application Notes and Protocols for 1-(Benzo[b]thiophen-7-yl)ethanone in Research and Drug Development.
- MDPI. (n.d.).
- Thieme. (n.d.). Product Class 8: Aryl Ketones.
- BenchChem. (2025).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- MySkinRecipes. (n.d.). 1-(Benzo[b]thiophen-6-yl)ethanone.
- National Institutes of Health. (2024). Organosulfur and Organoselenium Chemistry.
- National Institutes of Health. (2018). Converting organosulfur compounds to inorganic polysulfides against resistant bacterial infections.
- National Institutes of Health. (2019).
- Journal of Analytical Methods in Chemistry. (2019).
- National Institutes of Health. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.
Sources
- 1. 1-(Benzo[b]thiophen-6-yl)ethanone [myskinrecipes.com]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. Organosulfur and Organoselenium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Converting organosulfur compounds to inorganic polysulfides against resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Benzo[b]thiophene Synthesis
Introduction
Welcome to the Technical Support Center for Benzo[b]thiophene Synthesis. Benzo[b]thiophene is a critical heterocyclic scaffold found in numerous pharmacologically active compounds, including drugs like raloxifene and zileuton, as well as in materials science applications.[1] Its synthesis, while achievable through various methods, is often fraught with challenges ranging from low yields to complex byproduct formation and catalyst deactivation.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices. Here, we address common problems encountered in the laboratory, offering systematic troubleshooting guides, detailed optimization protocols, and evidence-based solutions to streamline your synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific and pressing issues you may encounter during your experiments.
Category 1: Palladium-Catalyzed Syntheses
Palladium-catalyzed cross-coupling and C-H activation reactions are powerful tools for constructing substituted benzo[b]thiophenes. However, their success is highly sensitive to a range of parameters.
Q1: My Pd-catalyzed C-H arylation is giving a low yield and a black precipitate. What's happening and how can I fix it?
A1: This is a classic symptom of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium black.[2] This is a common failure mode in cross-coupling reactions and can be traced back to several root causes. A systematic approach is required to diagnose and solve the issue.
Causality Explained: The catalytic cycle relies on soluble, well-ligated Pd(0) complexes. If the ligand dissociates or is degraded, the unprotected Pd(0) atoms rapidly cluster together and precipitate out of the solution, halting the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for palladium catalyst decomposition.
Q2: I'm trying to perform a C2-arylation of a benzo[b]thiophene derivative, but my yields are poor. How should I systematically optimize the reaction conditions?
A2: Poor yields in such reactions often result from a suboptimal combination of catalyst, oxidant (co-catalyst), solvent, and temperature.[3] A structured optimization study is the most efficient way to identify the ideal conditions for your specific substrate.
Expertise-Driven Approach: The choice of each component is mechanistically significant. The palladium source dictates the initial activation, the copper salt often acts as a re-oxidant to regenerate the active catalyst, and the solvent influences both solubility and the stability of intermediates.[3][4]
Data-Driven Optimization Table: A screening study for the C2-arylation of benzo[b]thiophene 1,1-dioxide with phenylboronic acid demonstrates the impact of these variables.
| Entry | Pd Catalyst (10 mol%) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h. Data adapted from a study on C2-selective direct arylation.[3] |
Experimental Protocol: Optimized Gram-Scale C2 Arylation [3]
-
To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
-
Heat the mixture at 100 °C for 20 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
After cooling to room temperature, pour the reaction mixture into water (approx. 200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.
Category 2: Electrophilic and Radical Cyclization
These methods often involve the formation of the thiophene ring from an alkyne precursor and are popular due to their metal-free conditions.
Q3: I am attempting an iodocyclization of a 2-alkynylthioanisole, but the reaction is sluggish. What factors should I investigate?
A3: Electrophilic cyclization reactions are sensitive to the choice of solvent, the nature of the electrophile, and reaction time. While many systems work well, sluggishness can often be overcome with targeted adjustments.
Mechanistic Insight: The reaction proceeds via the interaction of the alkyne's triple bond with an electrophile (like I⁺ from I₂), followed by an intramolecular attack from the sulfur atom. The efficiency of this process depends on the electrophilicity of the reagent and the stabilization of the intermediates by the solvent.
Caption: Optimization logic for electrophilic cyclization reactions.
Key Optimization Points:
-
Solvent: Dichloromethane is a common and effective solvent for these reactions.[5] For a more environmentally benign process, ethanol has also been shown to be effective.[6]
-
Electrophile: While molecular iodine (I₂) is standard, N-bromosuccinimide (NBS) can be used for bromocyclization and may be more reactive for certain substrates.[7]
-
Reaction Time: Ensure the reaction is allowed to run to completion. Studies have shown that optimal yields are often achieved after 24 hours at room temperature.[5]
-
Stoichiometry: Using a slight excess of the electrophile can sometimes drive the reaction to completion, but be wary of potential side reactions like di-halogenation.[7]
Category 3: Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent synthesis of 2-aminothiophenes, which are valuable precursors for more complex benzo[b]thiophene derivatives.[8][9]
Q4: My Gewald reaction to synthesize a 2-aminothiophene is failing or giving a very low yield. Where should I start troubleshooting?
A4: The most critical step of the Gewald synthesis is the initial Knoevenagel condensation between the carbonyl compound (ketone/aldehyde) and the active methylene nitrile.[10][11] If this step fails, the subsequent sulfur addition and cyclization cannot occur.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure your ketone/aldehyde is pure and your active methylene compound (e.g., malononitrile) has not degraded.[10]
-
Confirm Knoevenagel Condensation: Before adding sulfur, run a small-scale test of just the carbonyl compound, active methylene nitrile, and the base catalyst. Monitor by TLC to confirm the formation of the condensed intermediate. The mechanism postulates that a base abstracts a proton from the active methylene, which then attacks the protonated carbonyl.[11]
-
Choice of Base: The reaction is base-catalyzed. Morpholine or piperidine are commonly used in stoichiometric amounts. A truly catalytic amount of a conjugate acid-base pair, like piperidinium borate, has also been shown to be highly effective and recyclable.[11]
-
Reaction Temperature: While some reactions proceed at room temperature, heating is often required. A study using a catalytic system found that the reaction did not proceed at room temperature but gave an excellent yield at 100°C.[11]
-
Sulfur Quality: Use finely powdered elemental sulfur. Ensure it is fully dissolved or well-suspended in the reaction mixture.
References
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. QUÍMICA NOVA. Available from: [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. Available from: [Link]
- Process for the synthesis of benzo[b]thiophenes. Google Patents.
-
Optimization studies for the synthesis of benzo[b]thiophene 4a from... ResearchGate. Available from: [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health (NIH). Available from: [Link]
-
Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. ScienceDirect. Available from: [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available from: [Link]
-
Environmentally benign process for the synthesis of 2,3-disubstituted benzo[b]thiophenes using electrophilic cyclization. University of West Florida - Research Portal. Available from: [Link]
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents.
-
An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Royal Society of Chemistry. Available from: [Link]
-
Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. ACS Publications. Available from: [Link]
-
Optimization of Reaction Conditions a,b. ResearchGate. Available from: [Link]
-
Gewald Reaction. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health (NIH). Available from: [Link]
-
Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. De Gruyter. Available from: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available from: [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. Available from: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [ircommons.uwf.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. d-nb.info [d-nb.info]
Technical Support Center: Optimizing the Synthesis of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
Welcome to the technical support center for the synthesis of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to improve the yield and purity of your target compound.
I. Introduction to the Synthesis
The primary and most efficient route to synthesize this compound is through the reductive amination of benzo[b]thiophene-2-carbaldehyde with methylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Overall Reaction Scheme:
Figure 1. General workflow for the reductive amination of benzo[b]thiophene-2-carbaldehyde.
This seemingly straightforward reaction can present challenges related to yield and purity. This guide will address these potential issues through a series of frequently asked questions and detailed troubleshooting protocols.
II. Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors:
-
Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. This can be addressed by removing water as it forms, for instance, by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
Sub-optimal Reducing Agent: The choice and handling of the reducing agent are critical. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the imine over the starting aldehyde.
-
Side Reactions: The starting aldehyde can undergo side reactions, such as self-condensation, especially under harsh conditions.
-
Product Loss During Workup: The basic nature of the amine product can lead to losses during extraction if the pH is not carefully controlled.
Q2: I am observing a significant amount of unreacted benzo[b]thiophene-2-carbaldehyde in my crude product. How can I drive the reaction to completion?
A2: The presence of unreacted aldehyde suggests either inefficient imine formation or that the reduction of the aldehyde is competing with the reduction of the imine.
-
Optimize Imine Formation: As mentioned, use a dehydrating agent. You can also try slightly increasing the equivalents of methylamine to push the equilibrium towards the imine.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both aldehydes and imines. If using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent. A better alternative is to use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the imine.[1]
Q3: My final product is contaminated with a higher molecular weight impurity. What could it be and how can I prevent it?
A3: A common higher molecular weight impurity is the tertiary amine, formed by the over-alkylation of the desired secondary amine product with another molecule of the starting aldehyde.
-
Control Stoichiometry: Use a slight excess of methylamine relative to the aldehyde to favor the formation of the secondary amine.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, minimizing the opportunity for the secondary amine product to react further.
Q4: How can I effectively purify my final product?
A4: The basicity of the amine product allows for a straightforward purification strategy using acid-base extraction.
-
Acidic Wash: After quenching the reaction, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities like unreacted aldehyde will remain in the organic layer.
-
Basification and Extraction: Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 10. This will deprotonate the amine, making it soluble in an organic solvent.
-
Final Extraction: Extract the free amine into a fresh portion of an organic solvent. Washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure should yield the purified product.
For challenging separations, column chromatography on silica gel can be employed. However, the basic nature of amines can lead to poor separation.[2] To mitigate this, you can either:
-
Add a small amount of a competing amine like triethylamine (e.g., 1%) to the eluent.[2]
-
Use an amine-functionalized silica gel column.[2]
III. Detailed Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during the synthesis.
Problem 1: Low Yield of this compound
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Imine Formation | The formation of the imine from the aldehyde and amine is a reversible reaction that produces water. According to Le Chatelier's principle, the removal of water will shift the equilibrium towards the formation of the imine. | Add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves to the reaction mixture before the addition of the reducing agent. |
| Inefficient Reduction | The chosen reducing agent may not be potent enough under the reaction conditions, or it may be decomposing before it can reduce the imine. | Ensure the reducing agent is fresh and handled under anhydrous conditions if it is water-sensitive (e.g., NaBH(OAc)₃). Consider switching to a different reducing agent (see table below). |
| Side Reaction of Aldehyde | Benzo[b]thiophene-2-carbaldehyde can potentially undergo self-condensation or other side reactions, especially at elevated temperatures or in the presence of strong acids or bases. | Maintain a moderate reaction temperature (e.g., room temperature). Ensure the reaction is performed under neutral or mildly acidic conditions. |
| Product Loss During Workup | The amine product is basic and can be lost if the pH during the acid-base extraction is not carefully controlled. | During the acidic wash, ensure the pH is low enough (pH < 2) to fully protonate the amine. During basification, ensure the pH is high enough (pH > 10) to fully deprotonate the amine salt before extraction. |
Problem 2: Presence of Impurities in the Final Product
| Observed Impurity | Probable Cause | Prevention and Removal Strategy |
| Unreacted Benzo[b]thiophene-2-carbaldehyde | Incomplete reaction due to inefficient imine formation or reduction. | Prevention: Use a slight excess of methylamine and a selective reducing agent like NaBH(OAc)₃.[1] Removal: Perform an acid-base extraction as described in the FAQs. The neutral aldehyde will remain in the organic layer during the initial acidic wash. |
| Over-alkylated Tertiary Amine | The secondary amine product reacts with another molecule of the aldehyde to form a tertiary amine. | Prevention: Use a slight excess of methylamine and add the reducing agent slowly. Removal: Careful column chromatography may be required to separate the secondary and tertiary amines due to their similar basicities. |
| Alcohol Byproduct | Reduction of the starting aldehyde by the reducing agent before imine formation. | Prevention: Use a milder, more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, allow for a pre-incubation period for the aldehyde and amine to form the imine before adding the reducing agent. Removal: The alcohol is a neutral impurity and can be removed by the same acid-base extraction procedure used to remove the unreacted aldehyde. |
IV. Recommended Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
Benzo[b]thiophene-2-carbaldehyde
-
Methylamine hydrochloride (CH₃NH₂·HCl)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., Ethyl acetate, DCM)
Procedure:
-
Reaction Setup: To a solution of benzo[b]thiophene-2-carbaldehyde (1.0 eq) in DCE or DCM (0.2 M), add methylamine hydrochloride (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and wash it with water and then brine.
-
To purify further via acid-base extraction, follow the procedure outlined in FAQ Q4.
-
-
Isolation: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, with the addition of 1% triethylamine to the eluent.
V. Data and Characterization
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes. Can be used in a one-pot procedure.[1] | Water-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in acidic conditions and selective for imines. | Highly toxic and can release hydrogen cyanide gas upon acidification. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce both aldehydes and imines, potentially leading to alcohol byproducts. Requires careful control of reaction conditions. |
Characterization Data for this compound:
-
Molecular Formula: C₁₀H₁₁NS
-
Molecular Weight: 177.27 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, J = 8.0 Hz, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.35-7.25 (m, 2H), 7.18 (s, 1H), 3.95 (s, 2H), 2.50 (s, 3H), 1.80 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 143.5, 140.2, 139.5, 124.8, 124.3, 123.8, 122.5, 122.1, 55.0, 36.2.
Note: NMR data is predicted and should be confirmed experimentally.
VI. Visualization of Key Processes
Synthesis and Potential Side Reactions:
Figure 2. Reaction pathway showing the formation of the desired product and potential side products.
Purification Workflow (Acid-Base Extraction):
Figure 3. Step-by-step workflow for the purification of the target amine using acid-base extraction.
VII. References
-
Biotage. Is there an easy way to purify organic amines?. Available from: [Link]
-
MDPI. Benzo[b]thiophene-2-carbaldehyde. Available from: [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Available from: [Link]
-
Journal of Heterocyclic Chemistry. Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐carboxaldehyde and derivatives. Available from: [Link]
-
Google Patents. PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Available from:
-
ResearchGate. Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Available from: [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Available from: [Link]
-
Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Available from: [Link]
Sources
Technical Support Center: Friedel-Crafts Acylation of Benzo[b]thiophene
Welcome to the technical support resource for the Friedel-Crafts acylation of benzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important C-C bond-forming reaction. Here, we move beyond simple protocols to address the nuanced challenges and frequent pitfalls encountered during experimentation. Our focus is on providing clear, mechanistically-grounded solutions to help you optimize your reactions for yield, purity, and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why does the Friedel-Crafts acylation of unsubstituted benzo[b]thiophene preferentially occur at the C3 position instead of the C2 position?
This is a critical and foundational question. The regioselectivity of electrophilic aromatic substitution on benzo[b]thiophene is dictated by the relative stability of the cationic intermediate (the sigma complex or arenium ion) formed upon attack of the electrophile (the acylium ion).
-
Attack at C3: When the acylium ion attacks the C3 position, the positive charge is delocalized over the benzene ring and, importantly, onto the sulfur atom. The key resonance structure is one where the sulfur atom bears the positive charge, which is a relatively stable arrangement as sulfur can accommodate the positive charge through its lone pairs. This intermediate has a greater number of significant resonance contributors.
-
Attack at C2: Attack at the C2 position results in an intermediate where the positive charge cannot be effectively delocalized onto the sulfur atom without disrupting the aromaticity of the benzene ring. This leads to a less stable sigma complex compared to the one formed from C3 attack.[1][2]
Therefore, the reaction proceeds via the lower energy transition state, leading predominantly to the 3-acylbenzo[b]thiophene isomer.[2][3]
Caption: Energy pathways for C3 vs. C2 acylation.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Issue: Reaction Failure & Low Yield
Q2: My reaction did not proceed, or I have a very low yield. What are the likely causes?
This is a common issue often traced back to the reagents or reaction conditions.
-
Cause A: Inactive Lewis Acid Catalyst.
-
Explanation: The most common Lewis acids, like aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄), are extremely sensitive to moisture.[4] Contamination with water will hydrolyze the catalyst, rendering it inactive. Furthermore, the catalyst forms a strong complex with the carbonyl oxygen of the product ketone, meaning it is required in at least stoichiometric amounts (and often in excess).[5][6]
-
Solution:
-
Ensure all glassware is rigorously dried (oven or flame-dried under vacuum/inert gas).
-
Use a freshly opened bottle of anhydrous AlCl₃ or a freshly purified grade. The reagent should be a fine, white to pale-yellow powder. If it is clumpy or dark yellow, it has likely been exposed to moisture.
-
Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).
-
Use at least 1.1 to 1.5 equivalents of the Lewis acid catalyst relative to the acylating agent.
-
-
-
Cause B: Deactivated Benzo[b]thiophene Substrate.
-
Explanation: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your benzo[b]thiophene starting material possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, or another acyl group), the ring will be "deactivated" and too electron-poor to attack the acylium ion.[7][8]
-
Solution: For deactivated systems, the classical Friedel-Crafts acylation is often not viable. Consider alternative synthetic routes, such as metal-catalyzed cross-coupling reactions or methods utilizing mixed anhydrides with stronger acids like trifluoroacetic anhydride, which can sometimes overcome this limitation.[2][9]
-
-
Cause C: Insufficiently Reactive Acylating Agent.
-
Explanation: The general reactivity order for acylating agents is Acyl Chloride > Acid Anhydride. While anhydrides can be used, they often require more forcing conditions (higher temperatures or stronger/more catalyst), which can lead to side products.[10]
-
Solution: If using an acid anhydride results in low yield, switch to the corresponding acyl chloride for higher reactivity.
-
Issue: Poor Regioselectivity or Incorrect Isomer Formation
Q3: I am getting a mixture of 2-acyl and 3-acyl isomers, or predominantly the 2-acyl isomer. How can I improve selectivity for the 3-position?
While C3 is the electronically favored position, reaction conditions can influence the isomer ratio. Getting the C2-isomer via direct acylation is unusual but not impossible, especially under certain conditions or with specific catalysts.
-
Cause A: High Reaction Temperature.
-
Explanation: At higher temperatures, the reaction may be under thermodynamic rather than kinetic control. While the kinetic product (formed fastest) is the 3-isomer, it's possible that under certain conditions, an equilibrium could be established or alternative pathways could become accessible, leading to mixtures.
-
Solution: Run the reaction at a lower temperature. Start the addition of reagents at 0 °C and allow the reaction to slowly warm to room temperature.[4] This ensures the reaction proceeds via the lowest activation energy pathway, favoring the kinetic C3 product.
-
-
Cause B: Alternative Reaction Mechanism.
-
Explanation: While classical Friedel-Crafts gives the 3-isomer, other methods are explicitly designed to produce 2-acylbenzo[b]thiophenes. These typically involve a directed metalation (e.g., lithiation at the 2-position with n-BuLi) followed by quenching with an aldehyde and subsequent oxidation.[1] Ensure your chosen method is indeed a standard Friedel-Crafts acylation.
-
Solution: To reliably obtain the 3-acyl isomer, stick to a standard protocol using a Lewis acid like AlCl₃ or SnCl₄ with an acyl chloride or anhydride in a non-coordinating solvent.[3]
-
Issue: Side Product Formation & Purification Challenges
Q4: My reaction mixture is a dark, tarry mess, and the product is difficult to purify. What went wrong?
This indicates significant side reactions, often due to overly harsh conditions.
-
Cause A: Over-Acylation (Diacylation).
-
Explanation: Although the acyl group is deactivating, preventing poly-acylation is a key advantage over Friedel-Crafts alkylation.[8][11] However, under very forcing conditions or with a large excess of the acylating agent and catalyst, a second acylation can occur.
-
Solution: Use a molar ratio of benzo[b]thiophene:acylating agent of at least 1:1. Avoid a large excess of the acylating agent.
-
-
Cause B: Catalyst-Induced Decomposition.
-
Explanation: Strong Lewis acids can be aggressive. At high temperatures, AlCl₃ can promote polymerization and decomposition of the starting material or product, leading to intractable tars. The Lewis acid can also interact with the sulfur atom, potentially leading to ring-opening or other side reactions.[5]
-
Solution:
-
Maintain a low reaction temperature.
-
Consider a milder Lewis acid. See the table below for alternatives.
-
Ensure a clean and prompt work-up procedure to quench the catalyst as soon as the reaction is complete.
-
-
| Lewis Acid Catalyst | Typical Solvent | Relative Reactivity | Key Considerations |
| AlCl₃ | DCM, CS₂, 1,2-Dichloroethane | Very High | Most common, very moisture-sensitive, can promote charring.[12] |
| SnCl₄ | DCM, 1,2-Dichloroethane | High | Generally milder than AlCl₃, less charring. Soluble in DCM. |
| FeCl₃ | Nitrobenzene, DCM | Moderate | Less reactive than AlCl₃, can be a good alternative for sensitive substrates. |
| BF₃·OEt₂ | DCM | Moderate | Often used with anhydrides. Can sometimes give different selectivity.[2] |
| Zeolites (Solid Acid) | Solvent-free or high-boiling solvent | Varies | Environmentally friendly, reusable, but may require higher temperatures.[10][13] |
Issue: Work-up and Isolation
Q5: I am having trouble isolating my product after the reaction. The layers are not separating well during extraction, or the product seems to be stuck in the aqueous layer.
This almost always points to an incomplete work-up, where the Lewis acid-ketone complex has not been fully broken.
-
Explanation: The product ketone is a Lewis base and forms a stable, often colorful, complex with the AlCl₃ catalyst.[14] This complex is typically insoluble in the organic solvent and may be partitioned into the aqueous layer or form an emulsion if not properly decomposed.
-
Solution: The work-up must be performed by carefully and slowly pouring the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[4]
-
The water hydrolyzes the excess AlCl₃ in a highly exothermic reaction (hence the need for ice).
-
The acid provides a proton source and helps to fully break the Al-O bond of the ketone complex, liberating the free ketone product.
-
Stir this quenched mixture until all solids dissolve and the color of the organic layer changes (e.g., from deep orange/red to yellow/brown), indicating the complex has been destroyed. You can then proceed with standard liquid-liquid extraction.
-
Caption: Standard work-up and troubleshooting workflow.
Experimental Protocols
Protocol 1: Standard Friedel-Crafts Acylation of Benzo[b]thiophene
This protocol details the acylation of benzo[b]thiophene with acetyl chloride and aluminum chloride to yield 3-acetylbenzo[b]thiophene.
Materials:
-
Benzo[b]thiophene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all joints are properly sealed.
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.3 equivalents) in anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension over 10-15 minutes. A gentle evolution of gas (HCl) may be observed. Stir the resulting mixture for an additional 15 minutes at 0 °C.
-
Addition of Substrate: Dissolve benzo[b]thiophene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 5-10 °C. The reaction mixture will typically develop a deep color.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up (Quenching): In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl (approx. 1:1 v/v). Slowly and carefully , pour the reaction mixture into the stirred ice/HCl slurry. This is highly exothermic.
-
Decomposition of Complex: Stir the quenched mixture vigorously for 20-30 minutes. The solids should dissolve, and the mixture should separate into two distinct layers.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 3-acetylbenzo[b]thiophene.
References
-
Sangeetha, S., & Sekar, G. (2017). Synthesis of 2-Acylbenzo[b]thiophenes via Cu-Catalyzed α-C–H Functionalization of 2-Halochalcones Using Xanthate. Organic Letters, 19(7), 1670–1673. [Link]
-
ACS Publications. (2017). Synthesis of 2-Acylbenzo[b]thiophenes via Cu-Catalyzed α-C–H Functionalization of 2-Halochalcones Using Xanthate. [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Yuldashev, Kh. Yu. (1978). Acylation of benzothiophene in the presence of small amounts of ferric chloride. Chemistry of Heterocyclic Compounds, 14(8), 831-833. [Link]
-
Valizadeh, H., et al. (2022). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 27(15), 5032. [Link]
-
Asif, M. (2013). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein Journal of Organic Chemistry, 9, 209-214. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Beilstein Journals. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
- Google Patents. (n.d.).
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation. [Link]
-
ResearchGate. (2014). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
Navigating the Labyrinth: A Technical Support Center for the Purification of Benzo[b]thiophene Derivatives
Welcome to the dedicated technical support center for overcoming the challenges in the purification of benzo[b]thiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the often-complex task of isolating these valuable heterocyclic compounds. Benzo[b]thiophenes are a cornerstone in medicinal chemistry and materials science, making their efficient purification a critical step in many research and development pipelines.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to achieve your desired purity with confidence.
Troubleshooting Guide: A Symptom-Based Approach to Purification Problems
This section is structured to address specific issues you may encounter during the purification of your benzo[b]thiophene derivatives.
I. Challenges in Column Chromatography
Column chromatography is a primary tool for the purification of benzo[b]thiophene derivatives.[2][3] However, its success is contingent on a number of factors.
1. My product is co-eluting with an impurity. How can I improve separation?
Co-elution is a common frustration, especially with closely related impurities such as regioisomers or over-acylated byproducts.
-
Underlying Cause & Scientific Rationale: Separation on silica gel is governed by the differential partitioning of analytes between the stationary phase and the mobile phase. Co-elution occurs when the polarity of the product and the impurity are too similar. To resolve this, you must alter the selectivity of your chromatographic system.
-
Troubleshooting Steps:
-
Optimize Your Solvent System:
-
Change the Polarity Gradient: If you are using a hexane/ethyl acetate system, try switching one of the solvents to introduce different intermolecular interactions. For example, replacing ethyl acetate with dichloromethane or a hexane/toluene mixture can alter the selectivity.
-
Employ a Shallow Gradient: For closely eluting spots, a very shallow gradient of the polar solvent (e.g., increasing the ethyl acetate concentration by 0.5-1% increments) can effectively resolve them.
-
-
Consider an Alternative Stationary Phase:
-
Alumina: For basic or acid-sensitive benzo[b]thiophene derivatives, alumina (neutral or basic) can be a superior alternative to silica gel, which is acidic.[4]
-
Reversed-Phase Silica (C18): For highly polar benzo[b]thiophene derivatives, such as those with carboxylic acid or multiple hydroxyl groups, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of formic or acetic acid) can provide excellent separation.
-
-
Check for Column Overloading: Loading too much crude material onto your column will inevitably lead to poor separation. A general guideline is to load no more than 1-5% of the mass of the stationary phase.
-
2. My benzo[b]thiophene derivative appears to be decomposing on the silica gel column. What can I do?
The acidic nature of silica gel can be detrimental to certain sensitive functional groups.
-
Underlying Cause & Scientific Rationale: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the decomposition of acid-labile compounds.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, you can slurry the silica gel in your eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine. This will neutralize the acidic sites on the silica surface.[5]
-
Switch to a Neutral Stationary Phase: As mentioned previously, neutral alumina is an excellent alternative for acid-sensitive compounds.[4]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with optimized flow rates.
-
3. I am having trouble removing residual palladium catalyst from my Suzuki or other cross-coupling reaction.
Palladium catalysts are workhorses in modern organic synthesis for creating C-C bonds in benzo[b]thiophene chemistry, but their removal is a common purification hurdle.[6]
-
Underlying Cause & Scientific Rationale: Residual palladium can exist in various oxidation states and can be complexed with ligands or the product itself, making it difficult to remove by standard chromatography or crystallization.[7]
-
Troubleshooting Steps:
-
Use a Metal Scavenger: There are numerous commercially available silica- or polymer-based scavengers with functional groups (e.g., thiols, amines) that have a high affinity for palladium. Stirring your crude product with one of these scavengers in a suitable solvent, followed by filtration, can effectively remove the palladium.[8]
-
Liquid-Liquid Extraction: A wash with an aqueous solution of a chelating agent, such as thiourea or N-acetylcysteine, can sometimes extract the palladium into the aqueous phase.
-
Activated Carbon Treatment: Stirring the crude product with activated carbon can adsorb the palladium, which can then be removed by filtration.[8]
-
II. Recrystallization Woes
Recrystallization is a powerful technique for achieving high purity, but it is not without its challenges.[9]
1. My benzo[b]thiophene derivative is "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.
-
Underlying Cause & Scientific Rationale: This typically happens when the solution is supersaturated or cooled too quickly. The solubility of the compound at a given temperature is exceeded so rapidly that the molecules do not have time to orient themselves into a crystal lattice. The presence of impurities can also lower the melting point of the mixture, favoring the formation of an oil.
-
Troubleshooting Steps:
-
Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. You can further slow the cooling by insulating the flask.
-
Add More Solvent: The oil is essentially a supersaturated solution. Gently heat the mixture to redissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.[5]
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[5]
-
Use a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[5]
-
Change the Solvent System: If the above methods fail, your choice of solvent may be the issue. Try a solvent with a lower boiling point or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly. For many benzo[b]thiophene derivatives, a mixture of an alcohol (like ethanol or isopropanol) and water can be effective.[2]
-
2. I am getting very fine needles or a powder instead of nice crystals. What does this mean?
The formation of very small crystals can be an indication of rapid crystallization.
-
Underlying Cause & Scientific Rationale: While this may still result in a pure product, very fine crystals can be difficult to filter and wash effectively, trapping mother liquor and impurities.
-
Troubleshooting Steps:
-
Reduce the Rate of Crystallization: As with "oiling out," slow down the cooling process.
-
Use a More Dilute Solution: Start with a slightly larger volume of solvent to reduce the level of supersaturation upon cooling.
-
Frequently Asked Questions (FAQs)
Q1: What are some common impurities I should expect in my benzo[b]thiophene synthesis?
A1: The impurities will largely depend on your synthetic route.
-
From Friedel-Crafts Acylation: You may encounter regioisomers (acylation at different positions on the ring) and di-acylated products. Unreacted starting material and the Lewis acid catalyst are also common.[10]
-
From Palladium Cross-Coupling Reactions (e.g., Suzuki, Stille): Common impurities include unreacted starting materials (e.g., the bromo-benzothiophene), homocoupled products, and residual palladium catalyst.[11]
-
From Cyclization Reactions: Incomplete cyclization can leave starting materials or intermediates in your crude product. Depending on the precursors, regioisomeric products can also be formed.[12]
Q2: How do I choose the best purification strategy for my benzo[b]thiophene derivative?
A2: The best strategy depends on the properties of your compound and the impurities present. The following decision tree can guide your choice:
Caption: A decision tree to guide the selection of a purification strategy.
Q3: Can you provide a general starting point for a TLC solvent system for my benzo[b]thiophene derivative?
A3: A good starting point for many benzo[b]thiophene derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. The table below provides some general guidance based on the polarity of your derivative.
| Benzo[b]thiophene Derivative Type | Suggested Starting Eluent System (v/v) | Typical Rf Range |
| Non-polar (e.g., alkyl or aryl substituted) | 95:5 to 90:10 Hexane:Ethyl Acetate | 0.3 - 0.6 |
| Moderately Polar (e.g., ketone or ester substituted) | 80:20 to 70:30 Hexane:Ethyl Acetate | 0.2 - 0.5 |
| Polar (e.g., hydroxyl or amine substituted) | 60:40 to 50:50 Hexane:Ethyl Acetate | 0.2 - 0.4 |
| Very Polar (e.g., carboxylic acid substituted) | 95:5 Dichloromethane:Methanol (+0.1% Acetic Acid) | 0.2 - 0.5 |
Note: This table provides general starting points. The optimal solvent system should always be determined by TLC analysis for your specific compound.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Remember to always perform a small-scale test (e.g., TLC) before committing your entire batch to a purification procedure.
Protocol 1: Flash Column Chromatography of a Moderately Polar Benzo[b]thiophene Derivative
This protocol is suitable for a compound with an Rf of approximately 0.3 in 80:20 hexane:ethyl acetate.
Caption: A workflow for flash column chromatography.
Step-by-Step Methodology:
-
Column Preparation:
-
Secure a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude benzo[b]thiophene derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your prepared column.
-
-
Elution:
-
Carefully add your eluent to the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin with a low polarity eluent and systematically increase the polarity (e.g., from 95:5 to 90:10 to 80:20 hexane:ethyl acetate) based on the separation observed on your initial TLC plates.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Analyze the fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield your purified benzo[b]thiophene derivative.
-
Protocol 2: Recrystallization of a Crystalline Benzo[b]thiophene Derivative from a Mixed Solvent System
This protocol is suitable for purifying a solid benzo[b]thiophene derivative that has good solubility in a hot solvent and poor solubility in a cold solvent. A common and effective mixed solvent system is ethanol and water.[2]
Step-by-Step Methodology:
-
Dissolution:
-
Place your crude benzo[b]thiophene derivative in an Erlenmeyer flask.
-
Add the "good" solvent (e.g., ethanol) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
-
Induce Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has cooled, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Gently reheat the solution until it becomes clear again.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool undisturbed to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.[7]
-
Dry the crystals under vacuum to remove any residual solvent.
-
References
- JP4357608B2 - Purification method of benzothiophene - Google P
-
Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
-
Benzothiophene synthesis - Organic Chemistry Portal. [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC - PubMed Central. [Link]
-
Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions - ResearchGate. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]
-
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? - ResearchGate. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. [Link]
-
Decision tree based on qualitative criteria for the selection of feasible unit operations for the obtention of pure enantiomers. Adapted from ref. 11 and 18 - ResearchGate. [Link]
-
How to remove excess of thiophene boronic acid from reaction mixture? - ResearchGate. [Link]
-
Chromatographic Behavior of Activated Alumina Adsorbents for the Analysis of Hydrocarbons | American Laboratory. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC - PubMed Central. [Link]
Sources
- 1. EP0729956B1 - Benzothiophene compounds, intermediates, compositions, and methods - Google Patents [patents.google.com]
- 2. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiophene synthesis [organic-chemistry.org]
Technical Support Center: Stability and Storage of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
Welcome to the technical support guide for 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a secondary amine fused to a benzothiophene core, this molecule exhibits specific sensitivities that require careful handling and storage to prevent degradation. This guide provides in-depth, field-proven answers to common questions and troubleshooting protocols to safeguard your experiments.
Frequently Asked Questions (FAQs)
Q1: I've just received my solid sample. What are the absolute best-practice storage conditions for long-term stability?
For maximum long-term stability of solid this compound, the ideal conditions are storage at -20°C or lower, under an inert atmosphere (nitrogen or argon), and protected from light.
-
Expertise & Experience: The primary degradation pathways for secondary amines like this compound are oxidation and reaction with atmospheric moisture and carbon dioxide.[1][2] The N-methylmethanamine moiety is particularly susceptible to oxidation. Storing at -20°C drastically reduces the kinetic rate of these degradation reactions. Replacing the oxygen-rich atmosphere with a dry, inert gas like nitrogen or argon directly removes the key reactants—oxygen and water vapor—that drive degradation.[3][4] Light, especially UV, can provide the activation energy for radical-based oxidation, making light protection via amber vials or storage in a dark freezer essential.[5]
Q2: My sample of this compound has developed a yellowish or brownish tint over time. Is it still usable?
A color change is a primary visual indicator of potential degradation. While the compound might still retain some level of purity, the color change strongly suggests the formation of oxidized impurities.
-
Trustworthiness: You should not assume the material is usable for sensitive applications without re-analysis. The change in color is often due to the formation of highly conjugated, colored byproducts from oxidation of the amine or the benzothiophene ring. Before use, you must re-qualify the material to determine its purity. The recommended method for this is High-Performance Liquid Chromatography (HPLC) with UV detection. See Protocol 3: Purity Assessment by HPLC for a detailed methodology. If the purity is below your experimental tolerance, the sample should be discarded or repurified.
Q3: How should I prepare and store solutions of this compound for experimental use?
The stability of the compound in solution is highly dependent on the solvent and storage conditions.
-
Expertise & Experience:
-
Solvent Choice: For stock solutions, anhydrous aprotic solvents like DMSO or DMF are common. However, be aware that even high-grade DMSO contains residual water and can be hygroscopic. Prepare solutions using fresh, anhydrous solvent from a sealed bottle.
-
pH Consideration: The free base form is more susceptible to oxidation than its protonated salt. If your experimental design allows, preparing a solution from the hydrochloride salt of the amine can enhance stability in protic solvents.
-
Storage: Store stock solutions in tightly sealed vials with minimal headspace at -20°C or -80°C. For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen into the stock solution. If possible, flush the aliquot vial with nitrogen or argon before sealing and freezing.
-
Q4: What specific chemical species are formed when this compound degrades?
While a definitive degradation profile requires experimental analysis, the most probable degradation products arise from oxidation of the secondary amine.
-
Authoritative Grounding: The secondary amine is the most reactive site. Key potential degradation pathways include:
-
N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide.
-
Dealkylation: Oxidative removal of the methyl or the benzo[b]thiophen-2-ylmethyl group can occur, leading to primary amine or methylamine byproducts.
-
Carbamate Formation: Reaction with atmospheric CO₂ can lead to the formation of a carbamate salt, which can alter the compound's physical properties and assay performance.
-
Sulfur Oxidation: The sulfur atom in the benzothiophene ring could potentially be oxidized to a sulfoxide or sulfone under harsh oxidative conditions.
-
The following diagram illustrates these potential degradation points.
Caption: Potential degradation pathways for the target compound.
Troubleshooting Guide
This table provides a quick reference for common issues encountered during the storage and handling of this compound.
| Problem Observed | Potential Cause(s) | Recommended Action & Explanation |
| Solid has turned from white/off-white to yellow/brown. | Oxidation. This is the most common cause, resulting from prolonged exposure to atmospheric oxygen. | 1. Quarantine the sample. Do not use it in critical experiments. 2. Re-analyze purity via HPLC (see Protocol 3). 3. If purity is unacceptable, either discard the material or consider re-purification (e.g., column chromatography). 4. For future storage, strictly follow inert atmosphere protocols (see Protocol 2). |
| Difficulty achieving full dissolution in non-polar solvents. | Carbamate formation. Reaction with CO₂ can form a more polar salt-like species that is less soluble in non-polar organic solvents. | 1. Attempt dissolution in a more polar solvent like DMSO or methanol to confirm solubility has changed. 2. Mildly acidifying the solution (if compatible with your experiment) can sometimes break down the carbamate. 3. Prevent this by storing and handling the compound under an inert atmosphere. |
| Inconsistent results in biological or chemical assays. | Partial degradation. The presence of unknown quantities of degradation products can interfere with assays, act as inhibitors, or reduce the effective concentration of the active compound. | 1. Always use a freshly opened or recently qualified vial of the compound. 2. Run an HPLC purity check on the exact batch being used in the assay. 3. Review solution preparation and storage procedures. Switch to smaller, single-use aliquots to maintain stock integrity. |
| Precipitate forms in a frozen stock solution (e.g., in DMSO). | Moisture contamination. The stock solution may have absorbed water, causing the compound to precipitate upon freezing as its solubility decreases. | 1. Thaw and attempt to redissolve by vortexing or gentle warming. 2. If it redissolves, use the aliquot immediately but consider the stock compromised for long-term use. 3. Prepare new stock solutions using fresh, anhydrous solvent and ensure proper sealing and inerting of vials. |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol ensures the removal of atmospheric oxygen and moisture from the container headspace, creating a protective environment.
Materials:
-
Vial containing this compound
-
Source of high-purity, dry nitrogen (N₂) or argon (Ar) gas with a regulator
-
Needle adapter for the gas line
-
Septum-capped vial or a vial with a screw cap that can be slightly loosened
-
Exit needle (optional but recommended)
Procedure:
-
Prepare the Gas Line: Set the regulator to a low, gentle flow rate (approx. 1-2 psi). A high-pressure stream can blow solid material out of the vial.
-
Insert Needles: If using a septum cap, pierce the septum with the gas inlet needle, ensuring the tip is in the headspace above the solid. Insert a second, shorter needle to act as a gas outlet.
-
Purge the Headspace: Allow the inert gas to flow gently into the vial for 30-60 seconds. This process displaces the heavier, oxygen-containing air.
-
Cycle the Purge (Self-Validating Step): For optimal inerting, perform a purge-and-vac cycle if you have a Schlenk line. Alternatively, a simple triple-purge is effective:
-
Purge for 30 seconds.
-
Remove the gas line and quickly seal the vial.
-
Slightly re-open and purge again for 30 seconds.
-
Repeat a third time. This ensures a high-purity inert atmosphere.
-
-
Final Seal: After the final purge, remove the outlet needle first, then the inlet needle, and immediately seal the vial cap tightly. For screw-cap vials, tighten the cap while the inert gas is still flowing.
-
Seal and Store: Wrap the cap with Parafilm® for an extra barrier against moisture ingress. Place the sealed vial inside a labeled freezer bag or box and store at -20°C in the dark.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. airproducts.com [airproducts.com]
- 4. generon.com [generon.com]
- 5. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | 913614-18-3 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Palladium-Catalyst Efficiency in Benzo[b]thiophene Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed benzo[b]thiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these powerful catalytic methods. Benzo[b]thiophenes are a cornerstone scaffold in pharmaceuticals and advanced materials, and their efficient synthesis is paramount. However, the nuances of palladium catalysis can present challenges, from low yields to catalyst deactivation.
This document moves beyond simple protocols to explain the causality behind experimental choices. It is structured as a dynamic resource to help you troubleshoot common issues, understand the roles of various reaction components, and ultimately, optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during palladium-catalyzed reactions for benzo[b]thiophene synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in catalytic principles.
Question 1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I resolve this?
Potential Causes & Recommended Solutions
-
Inactive Catalyst or Precatalyst: The most common issue is the health of the palladium source. Pd(0) species are sensitive to air and moisture, while some Pd(II) precatalysts require an initial reduction step that may be failing.
-
Solution 1 (Verify Catalyst Activity): Always use freshly opened catalysts or those stored under a strictly inert atmosphere. If catalyst decomposition is suspected (e.g., visible formation of palladium black early in the reaction), replace it. Consider using a well-defined, air-stable precatalyst (e.g., those incorporating bulky phosphine ligands) which can offer more consistent results.
-
Solution 2 (Ensure Proper Activation): For reactions starting with a Pd(II) source that must be reduced to Pd(0) in situ (like in a Suzuki coupling), ensure your conditions facilitate this. Some reactions benefit from a brief, slightly elevated pre-heating step before adding all reagents to promote the formation of the active catalytic species.
-
-
Suboptimal Ligand Choice: The ligand is not merely a spectator; it is crucial for stabilizing the palladium center, modulating its reactivity, and facilitating key steps like oxidative addition and reductive elimination.
-
Solution: Screen a small panel of ligands. For cross-coupling reactions like Suzuki-Miyaura, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective because they promote the rate-limiting oxidative addition and reductive elimination steps[1]. For C-H activation reactions, sometimes a ligand is not required, and the solvent or an additive plays a coordinating role[2][3].
-
-
Incorrect Base or Solvent: The base and solvent system can dramatically influence reaction outcomes. A base may be required to activate a coupling partner (like a boronic acid) or facilitate a C-H activation step, while the solvent must solubilize all components and often plays a role in stabilizing intermediates.
-
Solution: Consult the literature for your specific reaction class. For Suzuki couplings, inorganic bases like Cs₂CO₃ or K₃PO₄ in solvent mixtures like THF/water or 1,4-dioxane are common starting points[1]. For direct C-H arylations, organic bases like pyridine in polar aprotic solvents such as DMSO have proven effective[2][3]. If solubility is an issue, a different solvent system is required.
-
-
Insufficient Thermal Energy: The energy of activation for one or more steps in the catalytic cycle may not be met at your current reaction temperature.
-
Solution: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps). Monitor the reaction closely, as excessive heat can lead to catalyst decomposition and side product formation.
-
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Question 2: I am observing significant formation of side products, particularly homocoupling of my starting materials. How can I minimize this?
Potential Causes & Recommended Solutions
-
Slow Reductive Elimination: If the final, product-forming step (reductive elimination) is slow, the palladium intermediates have more time to undergo side reactions. Homocoupling of boronic acids in Suzuki reactions (to form biphenyls) or oxidative homocoupling of benzo[b]thiophenes in C-H activation are common examples[2][3].
-
Solution 1 (Ligand Modification): Switch to a bulkier ligand. Steric hindrance can accelerate reductive elimination relative to other pathways.
-
Solution 2 (Adjust Stoichiometry): Using a slight excess (1.1-1.5 equivalents) of one coupling partner can sometimes suppress the homocoupling of the more valuable reagent.
-
-
Oxygen Contamination: For reactions sensitive to oxidation, trace oxygen can promote undesired oxidative homocoupling pathways.
-
Solution: Ensure the reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for 20-30 minutes) and maintained under a positive pressure of inert gas.
-
-
Excessive Temperature: High temperatures can accelerate all reaction pathways, including undesired ones, and may lead to catalyst decomposition into nanoparticles that can catalyze homocoupling.
-
Solution: Find the "sweet spot" for temperature. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Question 3: My catalyst appears to deactivate during the reaction; it starts well but stalls before completion. What is happening?
Potential Causes & Recommended Solutions
-
Palladium Agglomeration: The most common deactivation pathway is the agglomeration of soluble Pd(0) species into insoluble and catalytically inactive palladium black.
-
Solution: The choice of ligand is critical for preventing this. A good ligand will bind strongly enough to the Pd(0) center to maintain its solubility and mononuclear nature without shutting down its reactivity. Bulky, monodentate phosphine ligands are often excellent for this purpose.
-
-
Oxidant or Additive Degradation: In oxidative C-H activation cycles, the oxidant (e.g., Cu(OAc)₂, AgOAc) is responsible for regenerating the active Pd(II) catalyst from the Pd(0) state[2][4]. If the oxidant is consumed or degraded, the catalytic cycle will stop.
-
Solution: Ensure the correct stoichiometry of the oxidant is used. In some cases, slow addition of the oxidant or the inclusion of a co-oxidant (like O₂ from air) can maintain a steady concentration of the active catalyst[5].
-
-
Substrate or Product Inhibition: A starting material, product, or byproduct could be strongly coordinating to the palladium center, effectively poisoning the catalyst and preventing turnover.
-
Solution: This can be difficult to diagnose without mechanistic studies. However, changing the ligand set can sometimes mitigate this by altering the coordination sphere of the palladium and reducing its affinity for the inhibiting species.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst, ligand, and base for my specific reaction?
The optimal choice is highly dependent on the specific transformation. However, general guidelines can be established based on the reaction mechanism. The table below provides validated starting points for several common synthetic routes to benzo[b]thiophenes.
| Reaction Type | Pd Source | Common Ligand(s) | Common Base(s) | Common Solvent(s) | Ref. |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | Cs₂CO₃, K₃PO₄ | THF/H₂O, 1,4-Dioxane | [1] |
| Direct C-H Arylation | Pd(OAc)₂ | None / Pyridine | Pyridine | DMSO, 1,4-Dioxane | [2][3] |
| Oxidative Heck Reaction | Pd(OAc)₂ | None / PivOH | N/A (uses oxidant) | THF, DCE | [4][6] |
| Carbonylative Cyclization | PdI₂ | None (KI additive) | N/A (uses oxidant) | Alcohols (MeOH, EtOH) | [5] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, piperidine | THF, DMF | [7] |
Q2: What is the mechanistic difference between a Suzuki-type reaction and a direct C-H activation?
The fundamental difference lies in how the two coupling partners are introduced to the palladium catalyst.
-
In a Suzuki-Miyaura coupling , the catalytic cycle typically involves a Pd(0) species. The first step is the oxidative addition of an aryl halide (Ar-X) to the Pd(0) center. This is followed by transmetalation with an activated organoboron compound (Ar'-B(OR)₂) and concludes with reductive elimination to form the Ar-Ar' bond and regenerate the Pd(0) catalyst.
-
In a direct C-H activation , the cycle often starts with a Pd(II) catalyst. The key step is the cleavage of a C-H bond on the benzo[b]thiophene, often assisted by a base or a carboxylate ligand, to form a palladacycle intermediate. This intermediate then reacts with the other coupling partner (e.g., through transmetalation with a boronic acid or migratory insertion of an alkene) before reductive elimination regenerates the Pd(II) catalyst, often with the help of an external oxidant[2][3][4].
Generalized Catalytic Cycles
Caption: Comparison of catalytic cycles for (A) traditional cross-coupling and (B) C-H activation pathways.
Q3: What are the essential "best practices" for setting up these reactions to ensure success and reproducibility?
-
Inert Atmosphere is Non-Negotiable: Many palladium catalysts, ligands, and intermediates are sensitive to oxygen and moisture. All reactions should be set up using either a glovebox or standard Schlenk line techniques.
-
Use High-Purity Reagents: Solvents should be anhydrous and degassed. Substrates should be purified to remove any potential catalyst poisons (e.g., residual sulfur compounds from other synthetic steps).
-
Precise Stoichiometry: The catalyst and ligand loadings are often low (0.1-5 mol%). Weigh these components carefully on an accurate analytical balance. The ratio of palladium to ligand can also be critical and should be controlled.
-
Systematic Optimization: When developing a new reaction, vary one parameter at a time (e.g., temperature, base, solvent) to understand its effect on the reaction outcome. A Design of Experiments (DoE) approach can be highly effective for complex optimizations.
Key Experimental Protocols
The following are representative, detailed protocols based on established literature. They should be adapted based on your specific substrates.
Protocol 1: C2-Arylation of Benzo[b]thiophene 1,1-Dioxide via Direct C-H Activation[2][3]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzo[b]thiophene 1,1-dioxide substrate (0.20 mmol, 1.0 equiv), the arylboronic acid (0.60 mmol, 3.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 10 mol%).
-
Seal the tube with a septum, and purge with argon for 10 minutes.
-
Via syringe, add anhydrous dimethyl sulfoxide (DMSO, 2.0 mL), followed by pyridine (48 µL, 0.60 mmol, 3.0 equiv) and copper(II) acetate (Cu(OAc)₂, 145 mg, 0.80 mmol, 4.0 equiv).
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction for 20 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling for C2-Substituted Benzo[b]thiophenes[1]
-
To an oven-dried Schlenk tube, add 2-bromobenzo[b]thiophene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 11.2 mg, 0.05 mmol, 5 mol%), and SPhos (20.5 mg, 0.05 mmol, 5 mol%).
-
Seal the tube, and cycle between vacuum and argon backfill three times.
-
Add degassed tetrahydrofuran (THF, 8 mL) and degassed water (2 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 80 °C.
-
Stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
References
-
Yuan, G., Zheng, J., & Li, P. (2021). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Available at: [Link]
-
Ciaffaglione, V., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI Catalysts. Available at: [Link]
-
Li, P., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. Available at: [Link]
-
Chidara, S., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Li, P., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. PubMed Central. Available at: [Link]
-
Reddy, G. S., et al. (2024). Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. ResearchGate. Available at: [Link]
-
Yuan, G., Zheng, J., & Li, P. (2021). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. PubMed Central. Available at: [Link]
-
Larock, R. C., et al. (1997). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry. Available at: [Link]
-
Acar, C., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Thermal Landscape: A Technical Guide to Managing Exothermic Reactions in Benzo[b]thiophene Synthesis Scale-Up
Introduction for Researchers, Scientists, and Drug Development Professionals
The synthesis of benzo[b]thiophene and its derivatives is a cornerstone in the development of numerous pharmaceuticals and functional materials. However, the transition from laboratory-scale discovery to pilot-plant or manufacturing scale introduces significant challenges, paramount among them being the management of reaction exotherms. Failure to adequately control the heat generated during synthesis can lead to thermal runaways, resulting in compromised batch integrity, equipment damage, and, most critically, severe safety incidents.
This Technical Support Center is designed to equip you, the researcher and process chemist, with the foundational knowledge and practical troubleshooting strategies necessary for the safe and successful scale-up of benzo[b]thiophene synthesis. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles that govern thermal safety, enabling you to make informed decisions and establish robust, self-validating protocols.
Core Principles of Exotherm Management in Benzo[b]thiophene Synthesis
The primary thermal hazards in many common benzo[b]thiophene syntheses, such as the Gewald reaction or routes involving Friedel-Crafts acylation, stem from highly exothermic steps. For instance, the initial Knoevenagel-Cope condensation in the Gewald synthesis is an exergonic process. While manageable at the small scale where the surface-area-to-volume ratio is high, these exotherms can quickly overwhelm the cooling capacity of larger reactors if not properly controlled.
The fundamental principle of thermal management is to ensure that the rate of heat removal always exceeds the rate of heat generation. A thermal runaway occurs when this balance is lost, leading to a rapid increase in temperature and reaction rate, which can trigger further decomposition and dangerous pressure build-up.
Troubleshooting Guides
This section addresses specific issues you may encounter during the scale-up of your benzo[b]thiophene synthesis.
Issue 1: Uncontrolled Temperature Excursion During Reagent Addition
Scenario: You are performing a semi-batch synthesis and observe a rapid, unexpected temperature increase that exceeds your setpoint during the addition of a key reagent (e.g., a catalyst, or a reactant in a condensation step).
Potential Causes:
-
Accumulation of Unreacted Reagent: The rate of addition may be faster than the rate of reaction. This is a common and dangerous misconception: slow addition does not automatically equate to a controlled reaction. If there's an induction period or the reaction is slower than the addition, the unreacted reagent can accumulate, leading to a sudden and violent exotherm when the reaction initiates.
-
Inadequate Cooling Capacity: The heat generated by the reaction is greater than the heat removal capacity of your reactor at the given operating conditions.
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction rate is significantly higher, leading to a localized runaway that can propagate through the reactor.
-
Incorrect Reagent Concentration or Temperature: Using a more concentrated reagent than specified or adding it at a higher temperature can increase the initial reaction rate beyond what the cooling system can handle.
Troubleshooting and Mitigation Strategy:
-
Immediate Action:
-
Stop Reagent Addition: Immediately halt the feed of the reagent.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.
-
Monitor Temperature and Pressure: Keep a close watch on the reactor's temperature and pressure readings.
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to initiate your emergency quench procedure.
-
-
Post-Incident Investigation and Prevention:
-
Perform Reaction Calorimetry: Before attempting another scale-up, it is crucial to understand the thermal properties of your reaction. Reaction calorimetry will provide critical data on the heat of reaction, adiabatic temperature rise, and the rate of heat evolution. This data is essential for designing a safe scale-up process.
-
Optimize Reagent Addition Rate: Based on the calorimetry data, adjust the reagent addition rate to ensure that the rate of reaction (and thus heat generation) is always within the cooling capacity of your reactor.
-
Evaluate and Improve Mixing: Ensure your agitator design and speed are appropriate for the viscosity and geometry of your reactor to prevent hot spots.
-
Implement a "What If" Analysis: As part of your process safety assessment, consider potential failure scenarios, such as a cooling failure or a stirrer malfunction, and establish protocols to mitigate these risks.
-
Issue 2: Batch Temperature Continues to Rise After Reagent Addition is Complete
Scenario: You have completed the addition of all reagents, but the batch temperature continues to increase, and the cooling system is struggling to maintain the setpoint.
Potential Causes:
-
Zero-Order Kinetics: The reaction rate is independent of the reactant concentration and is proceeding at a constant rate, which may still be generating more heat than can be removed.
-
Autocatalysis: A product of the reaction is catalyzing the reaction, leading to an accelerating reaction rate even after all initial reagents have been added.
-
Decomposition of a Reactant or Product: The elevated temperature may have initiated a secondary, more exothermic decomposition reaction.
Troubleshooting and Mitigation Strategy:
-
Immediate Action:
-
Maximize Cooling: As with the previous scenario, ensure maximum cooling is applied.
-
Consider a Quench: If the temperature rise is rapid and approaching the boiling point of the solvent or a known decomposition temperature, a quench may be necessary.
-
Emergency Venting: Be aware of your reactor's emergency pressure relief system and ensure it is functioning correctly.
-
-
Post-Incident Investigation and Prevention:
-
Adiabatic Calorimetry: To assess the risk of secondary decomposition reactions, perform adiabatic calorimetry studies (e.g., using a Phi-TEC II). This will help determine the onset temperature of any hazardous decompositions.
-
Kinetic Modeling: Use the data from your calorimetry studies to develop a kinetic model of your reaction. This will help you understand the reaction profile and predict its behavior under different conditions.
-
Re-evaluate Operating Temperature: It may be necessary to operate at a lower temperature to ensure a safe margin between the process temperature and the onset of any decomposition reactions.
-
Frequently Asked Questions (FAQs)
Q1: At what stage of development should I start thinking about reaction exotherms?
A1: You should begin considering thermal hazards from the very beginning of your process development. Even at the laboratory scale, noting any significant temperature changes during a reaction is important. Formal reaction calorimetry should be conducted before any significant scale-up (e.g., to a kilo lab or pilot plant).
Q2: What is reaction calorimetry and what data does it provide?
A2: Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction or physical process. It provides crucial data for safe scale-up, including:
-
Heat of Reaction (ΔHr): The total amount of heat released or absorbed by the reaction.
-
Heat Flow (Qr): The rate at which heat is generated or consumed.
-
Specific Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mass.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mass if all cooling were to fail. This is a critical parameter for assessing the worst-case scenario.
| Parameter | Significance for Scale-Up |
| Heat of Reaction (ΔHr) | Determines the total amount of heat that needs to be removed over the course of the batch. |
| Heat Flow (Qr) | Dictates the required cooling capacity of the reactor at any given time. The peak heat flow is a critical design parameter. |
| Specific Heat Capacity (Cp) | Used in the calculation of the adiabatic temperature rise and helps in understanding how quickly the batch temperature will respond to heat input or removal. |
| Adiabatic Temperature Rise (ΔTad) | A key indicator of the severity of a potential runaway reaction. A high ΔTad indicates a high-risk process. |
Q3: How do I choose an appropriate cooling system for my scaled-up reaction?
A3: The choice of cooling system depends on the heat duty required, which is determined from your reaction calorimetry data. Options range from jacketed reactors with circulating thermal fluids to more advanced systems with internal cooling coils or external heat exchangers. It is imperative that the cooling capacity of the designed plant can cope with the heat generation from all the chemical processes envisaged.
Q4: What is a "quench" and how do I design a quench system?
A4: A quench is the rapid introduction of a chemical or a large volume of a cold, inert solvent to stop a runaway reaction. The design of a quench system should be based on a thorough understanding of your reaction chemistry. The quenching agent must be effective at stopping the reaction quickly and should not introduce any new hazards. Common quenching strategies include:
-
Inhibitor Injection: Introducing a substance that poisons a catalyst or scavenges a reactive intermediate.
-
Thermal Quench: Rapidly adding a large volume of a cold, inert solvent to dilute the reactants and absorb the heat of reaction.
-
Bottom-Out Quench: Dumping the entire reactor contents into a larger vessel containing a quenching agent.
Emergency shutdown procedures should be well-defined and practiced. The interlocks are typically designed to slow or stop the runaway reaction by injecting a poison or inhibitor, injecting an inert solvent to cool the reaction mass,
Technical Support Center: Refinement of Work-up Procedures for 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
Welcome to the technical support center for the synthesis and purification of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the post-reaction work-up and isolation of this secondary amine. Our focus is on providing practical, field-tested solutions grounded in chemical principles to enhance the purity, yield, and efficiency of your experimental workflow.
The synthesis of this compound, typically achieved via reductive amination of benzo[b]thiophene-2-carbaldehyde with methylamine, is often straightforward. However, the subsequent isolation and purification can present significant hurdles. This document provides a structured, in-depth resource in a question-and-answer format to directly address these issues.
Troubleshooting Guide
This section addresses specific, acute problems that can arise during the experimental work-up. Each question is followed by a detailed explanation of the cause and a series of recommended solutions.
Question 1: I've formed a persistent emulsion during the liquid-liquid extraction that won't separate. What should I do?
Answer: Emulsion formation is a frequent challenge in the work-up of amine syntheses, often caused by surfactant-like intermediates, fine particulates, or high concentrations of dissolved salts.[1][2] The goal is to disrupt the stable mixture of organic and aqueous phases. Here is a systematic approach to breaking an emulsion:
-
Patience & Mechanical Agitation: First, allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle swirling or stirring with a glass rod at the interface can sometimes be sufficient to coalesce the dispersed droplets.[1]
-
Increase Ionic Strength (Salting Out): Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently invert. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and disrupting the forces stabilizing the emulsion.[2][3]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and break the emulsion.[1] For instance, if you are using ethyl acetate, adding a small volume of THF or dichloromethane may be effective.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can physically disrupt the droplets and remove particulate matter that may be stabilizing the emulsion.[2][3]
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective mechanical method for forcing phase separation.[1][4]
-
Temperature Change: Gentle heating may decrease viscosity and aid separation, but this should be used with caution to avoid degrading the product.[1] Conversely, cooling or partially freezing the aqueous layer can also be effective.[1]
Troubleshooting Flowchart: Breaking an Emulsion ```dot
Caption: Logic for separating the amine product from neutral impurities.
Question 3: My compound shows significant tailing on a silica gel column. How can I achieve better chromatographic purification?
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. T[5][6]he acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, leading to poor peak shape (tailing), low recovery, and sometimes complete retention on the column.
There are two primary strategies to overcome this:
-
Modify the Mobile Phase: Add a small amount of a competing base to the eluent. This base will interact with the acidic sites on the silica, preventing your target compound from binding too strongly.
-
Recommended Additive: Triethylamine (Et₃N) at a concentration of 0.5-1% (v/v) in your mobile phase (e.g., Hexane/Ethyl Acetate) is the most common and effective choice. [5] * Alternative: A few drops of aqueous ammonia in the polar modifier (e.g., methanol) can also be used, particularly for more polar solvent systems like Dichloromethane/Methanol.
-
[6]2. Change the Stationary Phase: Use a stationary phase with a less acidic or basic character.
- Amine-Functionalized Silica (NH₂-Silica): This is an excellent choice that minimizes acid-base interactions and often provides sharp, symmetrical peaks for amines using simple hexane/ethyl acetate gradients. [5] * Basic Alumina (Al₂O₃): Deactivated (Brockmann Grade III-IV) basic alumina is another effective alternative to silica gel for purifying amines.
Table 1: Comparison of Purification Strategies for Amines
| Strategy | Stationary Phase | Mobile Phase Example | Advantages | Disadvantages |
| Mobile Phase Modification | Standard Silica Gel | Hexane/EtOAc + 1% Et₃N | Uses standard, inexpensive silica. | Triethylamine must be removed under high vacuum. |
| Stationary Phase Change | NH₂-Functionalized Silica | Hexane/EtOAc | Excellent peak shape, no additive needed. | More expensive than standard silica. |
| Stationary Phase Change | Basic Alumina | Hexane/EtOAc or DCM | Good for very basic amines. | Activity can be variable; may require deactivation. |
Frequently Asked Questions (FAQs)
Q: What are the primary potential impurities from a reductive amination, and how does the work-up remove them?
A: The main impurities depend on the reaction's completeness and potential side reactions. The work-up is designed to systematically remove them.
-
Unreacted Benzo[b]thiophene-2-carbaldehyde: This is a neutral compound. During the acidic wash (pH < 2), the amine product becomes a water-soluble salt, while the neutral aldehyde remains in the organic layer, which is then discarded.
-
Over-Alkylated Tertiary Amine (1-(Benzo[b]thiophen-2-yl)-N,N-dimethylmethanamine): This can form if the primary amine product reacts further. Separating secondary and tertiary amines can be challenging. While their basicities are similar, careful column chromatography, often on NH₂-functionalized silica, can effectively separate them. *[7] Reducing Agent Byproducts: Boron-based reagents (e.g., NaBH(OAc)₃, NaBH₃CN) produce borate salts upon quenching. T[8][9]hese are water-soluble and are removed during the aqueous washes.
Q: Is it better to isolate the product as a free base or as a salt (e.g., hydrochloride)?
A: This depends on your final application and storage needs.
-
Free Base: Often isolated as an oil or low-melting solid. It is suitable for immediate use in subsequent reactions or for analysis by techniques like GC-MS. However, amines can be susceptible to air oxidation over time, especially if impure.
-
Hydrochloride (HCl) Salt: Typically a stable, crystalline solid that is easier to handle, weigh, and store long-term. Formation of the HCl salt can also be a final purification step, as impurities may remain in the solvent. To form the salt, dissolve the purified free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent until precipitation is complete.
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-up
This protocol assumes the reaction was performed in an organic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) and quenched with water.
-
Transfer: Transfer the entire quenched reaction mixture to a separatory funnel of appropriate size. If needed, dilute with more of the reaction solvent to reduce viscosity.
-
Acidic Wash: Add 1M aqueous HCl solution (approximately 1/3 of the organic volume). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Isolate Aqueous Layer: Drain the lower organic layer and set it aside. Drain the upper aqueous layer into a clean Erlenmeyer flask.
-
Back-Extraction (Optional but Recommended): Return the organic layer to the funnel and wash again with a fresh portion of 1M HCl. Combine this second aqueous wash with the first one. This ensures complete extraction of the amine product. The organic layer containing neutral impurities can now be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M aqueous NaOH while stirring until the pH is > 12 (check with pH paper). A cloudy precipitate of the free base may form.
-
Product Extraction: Transfer the basic aqueous solution back to the separatory funnel. Add a portion of fresh organic solvent (e.g., DCM, approx. 1/3 of the aqueous volume). Shake vigorously and allow the layers to separate.
-
Isolate Organic Layer: Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh organic solvent, combining all organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude free base.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Prepare Column: Dry-pack a glass column with the appropriate amount of silica gel. Wet the column with the starting eluent (e.g., 98:1:1 Hexane:EtOAc:Et₃N).
-
Prepare Sample (Slurry Loading): Dissolve the crude product from Protocol 1 in a minimal amount of DCM. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and concentrate to a dry, free-flowing powder.
-
Load Column: Carefully add the silica-adsorbed sample to the top of the prepared column, creating a uniform, flat layer. Gently add a thin layer of sand on top.
-
Elute: Fill the column with the starting eluent and apply gentle pressure. Begin collecting fractions.
-
Run Gradient: Gradually increase the polarity of the mobile phase as needed (e.g., increasing the percentage of EtOAc) to elute the product.
-
Monitor Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ninhydrin for secondary amines).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under high vacuum to yield the purified product.
References
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
- Frontier, A. (n.d.). Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. Retrieved January 22, 2026.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- Google Patents. (n.d.).
- University of Rochester Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved January 22, 2026.
- ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
- Biotage. (2023, February 10).
- PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Sigma-Aldrich. (n.d.).
- Organic Chemistry Portal. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. biotage.com [biotage.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
Comparative Analysis of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine and its Analogs: A Guide to Pharmacological Profile and Structure-Activity Relationships
This guide provides a detailed comparative analysis of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine, a representative member of the aminomethyl-benzothiophene class, and its structurally significant analogs. The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-cancer, anti-inflammatory, and psychoactive properties.[1][2][3] This analysis focuses on the pharmacological effects at monoamine transporters and serotonin receptors, key targets for drugs affecting the central nervous system.
Due to the limited publicly available data on this compound itself, this guide will utilize data from the closely related and pharmacologically characterized (2-aminopropyl)benzo[β]thiophenes (APBTs) as a primary reference point.[4] The core structure of APBTs differs only by an α-methyl group, making them an excellent proxy for understanding the structure-activity relationships (SAR) of the broader class. We will explore how subtle modifications—such as altering the amine substituent, changing the attachment point on the benzothiophene core, and bioisosteric replacement of the sulfur atom—modulate the pharmacological profile.
Our analysis will center on the following compounds:
-
Compound 1 (BT-2-M): this compound (Our lead compound).
-
Compound 2 (BT-2-H): 1-(Benzo[b]thiophen-2-yl)methanamine (Primary amine analog).
-
Compound 3 (BT-2-D): N,N-Dimethyl-1-(benzo[b]thiophen-2-yl)methanamine (Tertiary amine analog).
-
Compound 4 (BT-3-M): 1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine (Positional isomer).
-
Compound 5 (BF-2-M): 1-(Benzofuran-2-yl)-N-methylmethanamine (Benzofuran bioisostere).
Comparative Pharmacological Data
The interaction with monoamine transporters (SERT, DAT, NET) and serotonin 5-HT₂ receptors is critical for defining the neuropharmacological profile of these agents. The data presented below, derived from studies on analogous compounds, highlights key SAR trends.[4] Activity at monoamine transporters is often characterized by IC₅₀ values from uptake inhibition assays or EC₅₀ values from substrate release assays. Activity at G-protein coupled receptors like the 5-HT₂A receptor is typically measured by binding affinity (Kᵢ) and functional potency (EC₅₀) in assays measuring downstream signaling, such as calcium mobilization.[5][6]
Table 1: Comparative In Vitro Potency at Monoamine Transporters and 5-HT₂ Receptors
| Compound | Analog Type | SERT Release EC₅₀ (nM) | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | 5-HT₂A Binding Kᵢ (nM) | 5-HT₂A Function EC₅₀ (nM) |
| 1 (BT-2-M) | Lead (N-Methyl) | 15 (proxy data)[4] | >10,000[4] | 1,500[4] | 50[4] | 25[4] |
| 2 (BT-2-H) | Primary Amine | ~30 | >10,000 | ~2,000 | ~75 | ~40 |
| 3 (BT-2-D) | Tertiary Amine | ~10 | >10,000 | ~1,000 | ~35 | ~18 |
| 4 (BT-3-M) | Positional Isomer | >5,000 | >10,000 | >5,000 | >1,000 | >1,000 |
| 5 (BF-2-M) | Benzofuran Bioisostere | 110[4] | >10,000[4] | 2,500[4] | 150[4] | 80[4] |
Note: Data for Compounds 1-4 are estimated based on SAR trends observed in the (2-aminopropyl)benzothiophene series[4]. Data for Compound 5 is based on comparisons between APBT and APB analogs[4]. These values serve to illustrate expected trends and should be confirmed by direct experimentation.
Structure-Activity Relationship (SAR) Analysis
The data reveals critical structural determinants for pharmacological activity.
Effect of N-Alkylation
Comparing the primary (BT-2-H), secondary (BT-2-M), and tertiary (BT-2-D) amines reveals a common trend in phenethylamine pharmacology. Potency at both SERT and the 5-HT₂A receptor appears to increase with N-methylation (Primary < Secondary < Tertiary). This suggests that the additional methyl groups may enhance binding through favorable hydrophobic interactions within the receptor/transporter binding pockets or alter the pKa of the amine, affecting its protonation state at physiological pH.
Importance of Sidechain Position
The position of the aminomethyl sidechain on the benzothiophene ring is paramount. Moving the sidechain from the 2-position (BT-2-M) to the 3-position (BT-3-M) is predicted to drastically reduce or abolish activity at both monoamine transporters and 5-HT₂ receptors. This highlights a strict geometric requirement for molecular recognition at these targets, where the 2-substituted isomer achieves the correct orientation for binding, while the 3-substituted analog does not. This is consistent with findings in related series where 2-substituted benzothiophenes are often more pharmacologically active in CNS applications.[7]
Bioisosteric Replacement: Thiophene vs. Furan
The replacement of the benzothiophene sulfur with an oxygen atom to form the benzofuran analog (BF-2-M) significantly impacts potency. Studies comparing (2-aminopropyl)benzothiophenes to their (2-aminopropyl)benzofuran counterparts show that the sulfur-containing compounds have enhanced potency as serotonin releasers and more potent activity at 5-HT₂ receptors.[4] The benzofuran analogs, while still active, are consistently weaker. This suggests that the larger, more polarizable sulfur atom of the thiophene ring may engage in more favorable interactions (e.g., pi-sulfur interactions) within the binding sites compared to the smaller, more electronegative oxygen atom of the furan ring.[8][9]
Caption: Structure-Activity Relationship (SAR) diagram for key analogs.
Experimental Methodologies
To ensure the reproducibility and validity of comparative data, standardized in vitro assays are essential. The following protocols describe industry-standard methods for characterizing compounds at monoamine transporters and 5-HT₂A receptors.
Protocol: Monoamine Transporter Uptake Inhibition Assay
This assay measures a compound's ability to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.
Objective: To determine the IC₅₀ value of test compounds at SERT, DAT, and NET.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.[10][11]
-
Krebs-Ringer-HEPES (KRH) buffer.[12]
-
[³H]5-HT (for SERT), [³H]dopamine (for DAT), [³H]norepinephrine (for NET).
-
Test compounds and reference inhibitors (e.g., fluoxetine for SERT).
-
96-well cell culture plates and harvester.
-
Scintillation counter and fluid.
Procedure:
-
Cell Plating: Seed transporter-expressing HEK293 cells into 96-well plates and grow to ~90% confluency.
-
Preparation: On the day of the assay, aspirate the growth medium and wash cells once with KRH buffer at 37°C.
-
Pre-incubation: Add 50 µL of KRH buffer containing various concentrations of the test compound (or vehicle/reference inhibitor) to each well. Incubate for 15-30 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of KRH buffer containing the radiolabeled substrate (e.g., final concentration of 10 nM [³H]5-HT) to initiate uptake.
-
Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.
-
Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lysis & Counting: Lyse the cells with 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the retained radioactivity using a scintillation counter.
-
Data Analysis: Non-specific uptake is defined in the presence of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine). Specific uptake is calculated by subtracting non-specific counts from total counts. Plot the percent inhibition of specific uptake against the log concentration of the test compound and fit the data using a non-linear regression to determine the IC₅₀ value.[12]
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
Protocol: 5-HT₂A Receptor Calcium Mobilization Functional Assay
This assay measures the functional potency of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the EC₅₀ value and maximal efficacy (Eₘₐₓ) of test compounds at the 5-HT₂A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.[13][14]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and a reference agonist (e.g., Serotonin).
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed 5-HT₂A-expressing cells into black-walled, clear-bottom 96-well plates.
-
Dye Loading: On the day of the assay, remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate for 60 minutes at 37°C to allow for dye loading.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for each well.
-
Compound Addition: The instrument adds a specific concentration of the test compound (or reference agonist) to the wells.
-
Data Acquisition: Immediately measure the change in fluorescence intensity over time (typically 2-3 minutes). The Gq/11 pathway activation leads to IP₃ production and subsequent release of intracellular calcium, causing a rapid increase in fluorescence.[5][6]
-
Data Analysis: The peak fluorescence response is normalized to the baseline. Plot the normalized response against the log concentration of the test compound. Fit the data using a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is typically expressed relative to the maximum response produced by the reference agonist, serotonin.
Caption: Simplified 5-HT₂A (Gq-coupled) receptor signaling pathway.
Conclusion and Future Directions
This comparative analysis, grounded in data from closely related analogs, provides a predictive framework for the pharmacological profile of this compound. The key takeaways from the SAR are:
-
N-methylation likely enhances potency at both SERT and 5-HT₂A receptors.
-
The 2-position on the benzothiophene ring is critical for activity.
-
The benzothiophene core appears superior to its benzofuran bioisostere for this class of compounds, conferring higher potency.
These findings establish a clear path for future research. The immediate priority is the synthesis and direct pharmacological testing of the five compounds discussed to validate these predictions. Further exploration could involve substitutions on the benzene ring of the benzothiophene scaffold to probe for additional interactions and potentially modulate selectivity between the SERT and 5-HT₂A targets. This systematic approach is fundamental to the rational design of novel CNS agents.
References
-
Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Creative Bioarray. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
Wallach, J., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2AR. ResearchGate. [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Romagnoli, R., et al. (2007). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. PubMed. [Link]
-
Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. [Link]
-
Brandt, S. D., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. [Link]
-
Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. [Link]
-
MDPI. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature. [Link]
-
Fantegrossi, W. E., et al. (2015). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. [Link]
-
Hillhouse, T. M., & Bender, A. M. (2022). Monoamine Uptake Inhibition, Transporter Binding Affinity, and Selectivity for Viloxazine, Atomoxetine, and Reboxetine. ResearchGate. [Link]
-
Walther, D., et al. (2021). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. PubMed. [Link]
-
Nichols, D. E., et al. (1992). Benzofuran bioisosteres of hallucinogenic tryptamines. PubMed. [Link]
-
ResearchGate. Discovery and structure-activity relationship study of novel series of mono-amine transporter inhibitors for the treatment of neurodegenerative diseases. [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
-
Fishback, J. A., et al. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. PubMed. [Link]
-
Penn State University. Benzofuran Bioisosteres of Hallucinogenic Tryptamines. Penn State Research Database. [Link]
-
Nichols, D. E., et al. (1992). Benzofuran bioisosteres of hallucinogenic tryptamines. Semantic Scholar. [Link]
-
Kamal, A., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. [Link]
-
Wünsch, B., et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold. PubMed Central. [Link]
-
Gilbertson, T. J., et al. (1992). Novel benzothiophene-, benzofuran-, and naphthalenecarboxamidotetrazoles as potential antiallergy agents. PubMed. [Link]
-
Fantegrossi, W. E., et al. (2023). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed. [Link]
-
Meltzer, P. C., et al. (2007). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. PubMed Central. [Link]
-
Ghorab, M. M., et al. (2018). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. PubMed. [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [Link]
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
-
PubChem. Benzo(B)Thiophen-3-Ylmethylamine. [Link]
-
ResearchGate. Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. [Link]
-
Giraud, F., et al. (2022). Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. PubMed Central. [Link]
-
Siwek, A., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
-
Wallace, M. B., et al. (2007). Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists. PubMed. [Link]
-
Ghorab, M. M., et al. (2022). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][6]diazepines, and Their Cytotoxic Activity. MDPI. [Link]
Sources
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran bioisosteres of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of Benzo[b]thiophene Derivatives
The benzo[b]thiophene core, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its structural rigidity, lipophilicity, and capacity for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzo[b]thiophene derivatives, offering a comparative overview of their performance as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the causality behind experimental choices in molecular design and provide field-proven insights into their biological evaluation.
The Benzo[b]thiophene Core: A Playground for Medicinal Chemists
The benzo[b]thiophene scaffold offers several positions for substitution, with the 2-, 3-, and 5-/6-positions being the most commonly modified to modulate biological activity. The electron-rich sulfur atom and the planar structure of the ring system enhance binding affinity to various enzymes and receptors, making it an attractive starting point for drug discovery.[3]
Figure 1: Core structure of benzo[b]thiophene with numbered positions for substitution.
Antimicrobial Activity: Targeting Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzo[b]thiophene derivatives have emerged as a promising class of antimicrobials with activity against a range of bacteria and fungi.[4][5]
Benzo[b]thiophene Acylhydrazones
A prominent strategy in the design of antimicrobial benzo[b]thiophenes involves the incorporation of an acylhydrazone moiety at the 2-position. This functional group enhances the molecule's ability to form hydrogen bonds, a key interaction for binding to biological targets.[6]
Structure-Activity Relationship Insights:
-
Substitution on the Benzo[b]thiophene Ring: Electron-withdrawing groups, such as chlorine at the 6-position, have been shown to enhance antimicrobial activity.[6]
-
Aromatic/Heteroaromatic Substituents: The nature of the aldehyde condensed with the hydrazide plays a crucial role. Pyridinyl moieties, for instance, can significantly increase potency against Staphylococcus aureus.[6][7]
Table 1: Comparative Antimicrobial Activity of Benzo[b]thiophene Acylhydrazone Derivatives against S. aureus
| Compound ID | R1 (Position 6) | R2 (Acylhydrazone Substituent) | MIC (µg/mL) | Reference |
| I.i | H | 4-Chlorobenzylidene | >64 | [7] |
| I.k | H | 3-Nitrobenzylidene | 64 | [7] |
| II.b | Cl | Pyridin-2-ylmethylene | 4 | [6] |
The data clearly indicates that the combination of a 6-chloro substituent on the benzo[b]thiophene core and a pyridin-2-ylmethylene group on the acylhydrazone linker leads to a significant enhancement in anti-staphylococcal activity.[6]
Figure 2: Key SAR trends for antimicrobial benzo[b]thiophene acylhydrazones.
Anticancer Activity: A Multi-pronged Attack on Tumor Cells
Benzo[b]thiophene derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms involved in tumor growth and progression.[8]
Tubulin Polymerization Inhibitors
One of the most successful strategies in cancer chemotherapy is the disruption of microtubule dynamics. Certain benzo[b]thiophene derivatives act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]
Structure-Activity Relationship Insights:
-
The 2-Acrylonitrile Moiety: The Z-configuration of the acrylonitrile group is crucial for activity.[10]
-
Substitution on the Phenyl Ring: The presence of methoxy groups on the phenyl ring attached to the acrylonitrile is a key determinant of potency. A 3,4,5-trimethoxyphenyl substitution pattern is often associated with high activity.[10]
Table 2: Comparative Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs
| Compound ID | Phenyl Ring Substitution | Cancer Cell Line | GI50 (nM) | Reference |
| 5 | 3,4-dimethoxy | Leukemia (CCRF-CEM) | 10.0 | [8] |
| 6 | 3,4,5-trimethoxy | Leukemia (CCRF-CEM) | 21.2 | [10] |
| 13 (E-isomer of 6) | 3,4,5-trimethoxy | Leukemia (CCRF-CEM) | <10.0 | [10] |
Interestingly, while the Z-isomer is generally favored, the E-isomer of the 3,4,5-trimethoxy analog (Compound 13) exhibits even more potent growth inhibition, highlighting the subtle structural nuances that can dramatically impact biological activity.[10]
Figure 3: Signaling pathway for benzo[b]thiophene-based tubulin polymerization inhibitors.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases. Benzo[b]thiophene derivatives have been investigated as anti-inflammatory agents, with a key focus on the inhibition of cyclooxygenase (COX) enzymes.[11]
Selective COX-2 Inhibitors
The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while the undesirable side effects are often linked to the inhibition of COX-1.[11] Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design.
Structure-Activity Relationship Insights:
-
The Tetrahydrobenzothiophene Core: This partially saturated core has been found to be a suitable scaffold for selective COX-2 inhibitors.[12]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are critical for both potency and selectivity. Electron-withdrawing groups can enhance activity.[13]
Table 3: Comparative Anti-inflammatory Activity of Tetrahydro[b]benzothiophene Derivatives
| Compound ID | R1 | R2 | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3b | H | 2-Iodo | 0.64 | >100 | >156 | [13] |
| 3c | CH3 | 2-Iodo | 0.61 | >100 | >164 | [13] |
| 3e | H | 2,6-Difluoro | 1.11 | >100 | >90 | [13] |
The data demonstrates that 2-iodobenzamido derivatives of tetrahydrobenzothiophene show potent and selective inhibition of COX-2. The addition of a methyl group at the 6-position (compound 3c) slightly improves the activity and selectivity.[13]
Experimental Protocols: A Glimpse into the Lab
To provide a practical understanding of the research and development process, we present standardized protocols for the synthesis of a representative benzo[b]thiophene derivative and its biological evaluation.
Synthesis of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene
This protocol is adapted from a published procedure for the synthesis of a key intermediate in the development of antimicrobial benzo[b]thiophenes.[3]
Materials:
-
2-(Thiophen-2-ylethynyl)thioanisole
-
Iodine
-
Dichloromethane (CH2Cl2)
-
Argon atmosphere
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 2-(thiophen-2-ylethynyl)thioanisole (1 mmol) in dichloromethane (10 mL) in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of iodine (1.1 mmol) in dichloromethane (5 mL) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[14][15]
Materials:
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Positive control (standard antibiotic)
-
Negative control (broth with inoculum)
-
Sterility control (broth only)
-
Incubator (35-37 °C)
-
Microplate reader (optional)
Procedure:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control).
-
Include positive and negative controls on each plate.
-
Cover the plate and incubate at 35-37 °C for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Figure 4: Generalized experimental workflow for the synthesis and biological evaluation of benzo[b]thiophene derivatives.
Conclusion and Future Perspectives
The benzo[b]thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure and its substituents can lead to profound changes in biological activity and selectivity. Future research will likely focus on the development of multi-target benzo[b]thiophene derivatives, exploring novel substitution patterns, and leveraging computational methods to refine molecular design. The versatility of this remarkable heterocycle ensures its continued prominence in the field of medicinal chemistry for years to come.
References
-
Representative Synthetic Methods for Benzo[b]thiophene Derivatives. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]
-
Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida - Research Portal. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH. [Link]
-
Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. ResearchGate. [Link]
-
Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]
-
Novel 2-phenyl-4,5,6,7-tetrahydro[ b ]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. ResearchGate. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC - NIH. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. PMC - NIH. [Link]
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC - PubMed Central. [Link]
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. ResearchGate. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central. [Link]
-
Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. ACS Omega. [Link]
-
New Approaches for the Synthesis N-alkylated Benzo[ b ]thiophene Derivatives together with their Antiproliferative and Molecular Docking Studies. ResearchGate. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
(PDF) Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. ResearchGate. [Link]
-
Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. ResearchGate. [Link]
-
New Approaches for the Synthesis N-alkylated Benzo[ b]thiophene Derivatives together with their Antiproliferative and Molecular Docking Studies. PubMed. [Link]
-
Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Ex Libris. [Link]
-
Anticancer potential of benzo[b]thiophene functionalized thiosemicarbazone ligands and their organoruthenium complexes. PubMed. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Research Portal [ircommons.uwf.edu]
- 5. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. integra-biosciences.com [integra-biosciences.com]
Validating the Biological Target of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine: A Comparative Guide for Drug Development Professionals
For researchers in the neurosciences and drug development, the identification and validation of a novel compound's biological target are paramount. This guide provides an in-depth, technical framework for validating the hypothesized biological target of the novel compound, 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine. Drawing from established methodologies in pharmacology and drug discovery, we will objectively compare its potential performance with that of well-characterized alternatives, supported by detailed experimental protocols.
The structural characteristics of this compound, featuring a benzothiophene core and an N-methylmethanamine side chain, suggest a potential interaction with monoamine transporters. This guide will therefore focus on validating its presumed primary target: the human serotonin transporter (SERT or SLC6A4), a key protein in the regulation of serotonergic neurotransmission and the established target of Selective Serotonin Reuptake Inhibitors (SSRIs).[1][2] Our comparative analysis will include established SSRIs such as Sertraline, Paroxetine, Fluoxetine, Citalopram, and Dapoxetine.[1][3][4][5][6][7]
Section 1: Primary Target Engagement - The Serotonin Transporter (SERT)
The foundational step in validating our hypothesis is to ascertain direct binding and functional inhibition of the SERT protein. This involves a multi-pronged approach, starting with assessing the binding affinity, followed by quantifying the inhibition of serotonin reuptake.
Quantifying Target Binding: Radioligand Binding Assays
To determine the affinity of this compound for the human serotonin transporter (hSERT), a competitive radioligand binding assay is the gold standard.[8] This assay measures the ability of our test compound to displace a radiolabeled ligand with known high affinity for hSERT.
Causality Behind Experimental Choice: A radioligand binding assay provides a direct measure of the physical interaction between the compound and its target protein. By determining the inhibition constant (Ki), we can quantify the compound's binding affinity, a critical parameter for assessing its potency. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: hSERT Radioligand Binding Assay
-
Preparation of hSERT Membranes: Utilize a stable cell line, such as HEK293 cells, recombinantly expressing the human serotonin transporter (hSERT).[1] Homogenize the cells to prepare a membrane fraction rich in hSERT.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: Use a high-affinity hSERT radioligand, such as [³H]-Citalopram or [¹¹C]DASB.[5][9]
-
Competitive Binding: In a 96-well plate, incubate the hSERT-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) or a reference SSRI.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data Presentation: hSERT Binding Affinity
| Compound | Ki (nM) for hSERT |
| This compound | Experimental Value |
| Sertraline | 0.29 |
| Paroxetine | 0.1 |
| Fluoxetine | 1.1 |
| Citalopram | 1.8 |
| Dapoxetine | 1.12[10] |
Note: Ki values for reference compounds are approximate and can vary based on experimental conditions.
Assessing Functional Activity: Serotonin Reuptake Inhibition Assay
While binding affinity is crucial, it does not guarantee functional activity. Therefore, the next essential step is to determine if the binding of this compound to SERT translates into functional inhibition of serotonin reuptake. A cell-based serotonin reuptake assay is the preferred method for this evaluation.
Causality Behind Experimental Choice: This functional assay directly measures the compound's ability to block the primary function of the serotonin transporter. The resulting IC50 value provides a quantitative measure of the compound's potency as a serotonin reuptake inhibitor.
Experimental Protocol: Cell-Based Serotonin Reuptake Assay
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses hSERT, such as JAR choriocarcinoma cells or hSERT-transfected HEK293 cells.[7]
-
Plating: Plate the cells in a 96-well microplate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or a reference SSRI for a defined period (e.g., 20 minutes) at 37°C.
-
Initiation of Reuptake: Add a solution containing a fixed concentration of [³H]-Serotonin to initiate the reuptake process.
-
Incubation: Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Termination of Reuptake: Terminate the reuptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular [³H]-Serotonin using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of serotonin reuptake.
Comparative Data Presentation: Serotonin Reuptake Inhibition
| Compound | IC50 (nM) for Serotonin Reuptake |
| This compound | Experimental Value |
| Sertraline | 0.51 |
| Paroxetine | 0.2 |
| Fluoxetine | 2.8 |
| Citalopram | 5.4 |
| Dapoxetine | 2.1 |
Note: IC50 values for reference compounds are approximate and can vary based on the cell line and experimental conditions.
Section 2: Selectivity Profiling - Off-Target Interactions
A critical aspect of drug development is to ensure the selectivity of a compound for its intended target. Off-target interactions can lead to undesirable side effects. For a putative SSRI, it is crucial to assess its binding affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as other receptors known to be affected by some antidepressants.
Causality Behind Experimental Choice: Selectivity profiling is essential for predicting the potential side-effect profile of a new chemical entity. High selectivity for SERT over NET and DAT is a defining characteristic of an SSRI.
Experimental Workflow: Selectivity Profiling
Caption: Workflow for primary target validation and selectivity profiling.
Comparative Data Presentation: Monoamine Transporter Selectivity
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity Ratio | DAT/SERT Selectivity Ratio |
| This compound | Exp. Value | Exp. Value | Exp. Value | Calculated | Calculated |
| Sertraline | 0.29 | 25 | 25 | 86 | 86 |
| Paroxetine | 0.1 | 40 | 40 | 400 | 400 |
| Fluoxetine | 1.1 | 150 | 910 | 136 | 827 |
| Citalopram | 1.8 | 6100 | 8300 | 3389 | 4611 |
Note: Ki values and selectivity ratios are approximate.
Section 3: Early Safety Assessment - In Vitro Toxicology
Early assessment of potential liabilities is crucial for de-risking a drug development program. Two key areas of concern for CNS-active compounds are metabolic stability and potential for cardiac side effects.
Metabolic Stability: Cytochrome P450 (CYP) Inhibition
The Cytochrome P450 (CYP) enzyme family is responsible for the metabolism of a vast number of drugs.[3][11][12] Inhibition of these enzymes can lead to drug-drug interactions. Assessing the inhibitory potential of this compound against major CYP isoforms is a critical step.[12][13][14]
Causality Behind Experimental Choice: CYP inhibition assays are vital for predicting the likelihood of a compound causing adverse drug-drug interactions. Significant inhibition of major CYP isoforms can be a major hurdle in clinical development.
Experimental Protocol: CYP450 Inhibition Assay
-
Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes, or recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[3][11][15]
-
Probe Substrates: Utilize specific fluorescent or LC-MS/MS-detectable probe substrates for each CYP isoform.
-
Incubation: Incubate the enzyme source with the probe substrate and varying concentrations of the test compound.
-
Reaction: Initiate the metabolic reaction by adding NADPH.
-
Detection: After a set incubation time, stop the reaction and quantify the formation of the metabolite using fluorescence or LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.
Comparative Data Presentation: CYP450 Inhibition Profile
| Compound | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) | CYP2C19 IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Sertraline | >10 | >10 | ~5 |
| Paroxetine | ~0.1 | >10 | >10 |
| Fluoxetine | ~1 | >10 | ~2 |
Note: IC50 values are approximate and can vary based on the specific substrate and experimental conditions.
Cardiotoxicity Screening: hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[2][6][16] Therefore, assessing the effect of a new compound on the hERG channel is a mandatory early safety screen.
Causality Behind Experimental Choice: The hERG assay is a critical safety screen to identify compounds with the potential to cause serious cardiac side effects. A low IC50 value in this assay is a significant red flag.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[2]
-
Automated Patch Clamp System: Employ an automated patch clamp system for high-throughput analysis.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.
-
Compound Application: Apply varying concentrations of the test compound to the cells.
-
Current Measurement: Measure the hERG channel current before and after compound application.
-
Data Analysis: Determine the IC50 value for the inhibition of the hERG channel current.
Comparative Data Presentation: hERG Channel Inhibition
| Compound | hERG IC50 (µM) |
| This compound | Experimental Value |
| Sertraline | >30 |
| Paroxetine | ~1 |
| Fluoxetine | ~10 |
| Citalopram | ~5 |
Note: IC50 values are approximate and can vary based on the specific assay platform.
Workflow for Early Safety Assessment
Caption: Workflow for in vitro metabolic stability and cardiotoxicity screening.
Conclusion
This guide outlines a comprehensive and logical workflow for the initial validation of this compound as a potential selective serotonin reuptake inhibitor. By systematically evaluating its binding affinity and functional activity at the human serotonin transporter, and comparing these parameters to established SSRIs, researchers can gain a clear understanding of its potential as a therapeutic agent. Furthermore, the early assessment of selectivity and in vitro safety provides a robust foundation for making informed decisions in the drug discovery and development process. The provided experimental protocols and data presentation formats offer a practical framework for executing these critical studies with scientific rigor.
References
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]
-
Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. Available at: [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]
-
SERT Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]
-
Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. Available at: [Link]
-
Sertraline. Wikipedia. Available at: [Link]
-
Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. PubMed. Available at: [Link]
-
hERG Assay. Slideshare. Available at: [Link]
-
Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Protocol.i.o. Available at: [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available at: [Link]
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. Available at: [Link]
-
In vitro methods for the assessment of the inhibitory effects of antidepressants in rat parotid glands. PubMed. Available at: [Link]
-
A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. PubMed Central. Available at: [Link]
-
hERG Safety. Cyprotex. Available at: [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Available at: [Link]
-
CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at: [Link]
-
A Perspective Study: Preclinical Screening of Anti-Depressant Activity. IJRPR. Available at: [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available at: [Link]
-
A behavioral analysis, validation, and mechanistic analysis of the effects of selective serotonin reuptake inhibitors in the rat forced swimming test model of human major depression. ProQuest. Available at: [Link]
-
Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. PMC. Available at: [Link]
-
A quantitative way to estimate clinical off-target effects for human m. JEP. Available at: [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available at: [Link]
-
Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PubMed Central. Available at: [Link]
-
SERT Transporter Assay. BioIVT. Available at: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]
-
Drug discovery/design methods. Antidepressant discovery/design methods... ResearchGate. Available at: [Link]
-
Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf. Available at: [Link]
-
Imaging the serotonin transporter during major depressive disorder and antidepressant treatment. PMC. Available at: [Link]
-
Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments. Taylor & Francis Online. Available at: [Link]
-
Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity And Regulation Using the Fluorescent Substrate, ASP+. NIH. Available at: [Link]
-
An in vitro screening method for probiotics with antidepressant-like effect using the enterochromaffin cell model. Food & Function (RSC Publishing). Available at: [Link]
-
Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. Available at: [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
-
Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models. NIH. Available at: [Link]
-
Early onset of SSRI antidepressant action: systematic review and meta-analysis. ResearchGate. Available at: [Link]
-
Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. MDPI. Available at: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hERG Assay | PPTX [slideshare.net]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Imaging the serotonin transporter during major depressive disorder and antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 12. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 13. lnhlifesciences.org [lnhlifesciences.org]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Toxicology of Indole and Benzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bioisosteric Dilemma in Drug Design
In the landscape of medicinal chemistry, indole and benzo[b]thiophene stand out as privileged scaffolds—structural frameworks that appear frequently in biologically active compounds.[1] The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, valued for its ability to interact with a wide range of biological targets.[2] Benzo[b]thiophene, its sulfur-containing isostere, is often employed by drug designers in a strategy known as bioisosteric replacement.[3] This involves substituting one atom or group for another with similar physical or chemical properties to enhance potency, selectivity, or metabolic properties.[3]
However, this common practice introduces a critical question: How does swapping a nitrogen atom (in indole) for a sulfur atom (in benzo[b]thiophene) alter the toxicological profile of a molecule? While structurally similar, this substitution can profoundly impact a compound's metabolic fate and potential for toxicity. This guide provides an in-depth comparison of the toxicological profiles of these two critical scaffolds, offering experimental insights and robust protocols to aid in the selection and de-risking of drug candidates.
Core Toxicological Comparison: Metabolism as the Deciding Factor
The primary divergence in the toxicology of indole and benzo[b]thiophene derivatives stems from their metabolic pathways. The indole ring, particularly at the C3 position, is susceptible to cytochrome P450 (CYP450)-mediated oxidation, which can lead to the formation of reactive electrophilic intermediates.[4][5]
Indole Metabolism and Reactive Intermediate Formation: 3-Alkylindoles can undergo dehydrogenation to form highly reactive 3-methyleneindolenine intermediates.[4] These electrophilic species are α,β-unsaturated iminiums that can readily react with biological nucleophiles like glutathione (GSH), proteins, or DNA, potentially leading to cytotoxicity, immunogenicity, or mutagenicity.[4][5] This metabolic activation pathway is a significant liability in drug development.
Benzo[b]thiophene Metabolism: In contrast, the benzo[b]thiophene core is generally more metabolically stable and less prone to the formation of highly reactive electrophiles. The sulfur atom is less readily oxidized in a manner that produces intermediates analogous to the 3-methyleneindolenine species. This inherent stability is often the primary driver for its use as an indole bioisostere, aiming to mitigate metabolism-driven toxicity.[3]
Visualizing the Divergent Metabolic Fates
The following diagram illustrates the critical difference in the metabolic activation of a generic 3-substituted indole versus its benzo[b]thiophene analogue.
Caption: Metabolic activation pathway of indole vs. benzo[b]thiophene.
Quantitative Toxicological Data: A Comparative Overview
Direct, head-to-head comparisons of acute toxicity provide a quantitative measure of the differences between these scaffolds. A study determining the median lethal dose (LD50) in mice for 34 structurally related indole and benzo[b]thiophene derivatives revealed important trends.[6][7]
| Compound Series | Relative Toxicity Ranking (Highest to Lowest) | Key Observation |
| Unsubstituted Amines | 1-Methylindole > Benzo[b]thiophene > Indole | For simple amines, the indole core is the least toxic.[7] |
| 5-Hydroxy Ethylamines | Benzo[b]thiophene > Indole | Hydroxylation at the 5-position decreases overall toxicity but maintains the same relative order.[7] |
| 5-Methoxy Ethylamines | Indole > Benzo[b]thiophene | Methoxy substitution reverses the toxicity order, making the indole derivative more toxic.[7] |
Expert Interpretation: These findings underscore that while the core scaffold is a key determinant of toxicity, the nature and position of substituents can dramatically alter the toxicological profile.[6][7] The reversal of toxicity seen with the 5-methoxy group suggests a significant change in metabolic handling or target interaction, highlighting the need for empirical testing for each new analogue pair.[7]
Experimental Workflows for Comparative Assessment
A robust toxicological comparison requires a tiered approach, moving from high-throughput in vitro assays to more complex biological systems. This workflow ensures that resources are focused on the most promising and least toxic candidates.
Tiered Toxicological Evaluation Workflow
Caption: Tiered workflow for comparative toxicological assessment.
Detailed Experimental Protocols
To ensure trustworthy and reproducible data, standardized protocols with appropriate controls are essential. Below are detailed methodologies for two critical in vitro assays.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Cell line (e.g., HepG2 for liver toxicity screening)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (indole and benzo[b]thiophene derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates, multichannel pipette, plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated cells" (vehicle control) and "medium only" (blank).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot viability against compound concentration (log scale) to determine the IC50 value.
Causality and Validation: This protocol is self-validating through the inclusion of vehicle controls (representing 100% viability) and blanks. The dose-dependent reduction in viability provides confidence in the cytotoxic effect of the compound.[9]
Protocol 2: Genotoxicity Assessment (Ames Test)
The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[10][11] It uses specific strains of Salmonella typhimurium that are histidine auxotrophs (cannot synthesize histidine) and assays for reverse mutations that allow them to grow on a histidine-free medium.[10][11]
Objective: To determine if a test compound can induce mutations in the DNA of the test organism.
Materials:
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)
-
Minimal glucose agar plates
-
Top agar, 0.5 mM Histidine/Biotin solution
-
Test compounds, positive controls (e.g., sodium azide for TA100), negative control (vehicle)
-
S9 fraction (rodent liver extract) for metabolic activation[10][12]
Step-by-Step Methodology:
-
Preparation: Prepare overnight cultures of the Salmonella strains. Melt top agar and maintain at 45°C.
-
Metabolic Activation (Optional but Recommended): For each compound, prepare two sets of tubes: one with S9 mix and one without. The S9 fraction contains CYP450 enzymes to simulate mammalian metabolism and detect mutagens that require metabolic activation.[12][13]
-
Exposure: In a sterile tube, combine 100 µL of bacterial culture, 100 µL of the test compound at a specific concentration, and 500 µL of either phosphate buffer or S9 mix.[10]
-
Plating: Add 2 mL of the molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.[10] Distribute evenly and allow to solidify.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants seen on the negative control plates.
Causality and Validation: The use of both positive and negative controls is critical for validating the assay. The inclusion of the S9 mix is essential for identifying pro-mutagens, compounds that become mutagenic only after metabolic processing.[10] This directly addresses the risk of reactive metabolite formation, which is a key concern for indole derivatives.
Conclusion and Future Outlook
The choice between an indole and a benzo[b]thiophene scaffold is a nuanced decision that extends beyond simple considerations of target affinity. The indole core, while a potent pharmacophore, carries an inherent risk of metabolic activation to toxic electrophilic intermediates. The benzo[b]thiophene ring often presents a more stable and less toxic alternative, but this is not a universal rule. As demonstrated by quantitative LD50 data, the influence of substituents can dramatically alter and even reverse toxicity trends.[7]
For drug development professionals, this necessitates a rigorous, side-by-side experimental evaluation. A tiered approach, beginning with in vitro cytotoxicity, genotoxicity, and reactive metabolite screening, is crucial for early de-risking of candidates. By understanding the underlying metabolic rationale and employing robust, validated protocols, researchers can make more informed decisions, ultimately leading to the development of safer and more effective medicines.
References
-
Maickel, R. P., et al. (1976). Comparative toxicological studies of indole, benzo[b]thiophene, and 1-methylindole derivatives. Journal of Toxicology and Environmental Health, 1(3), 515-20. [Link][6]
-
Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link][11]
-
Campaigne, E., et al. (1976). COMPARATIVE TOXICOLOGICAL STUDIES OF ÍNDOLE, BENZO[b]THIOPHENE, AND 1-METHYLINDOLE DERIVATIVES. Journal of Toxicology and Environmental Health, 1(3), 515-520. [Link][7][14]
-
Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. Retrieved from [Link][15]
-
Li, A. C., et al. (2019). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Journal of Mass Spectrometry, 54(2), 158-166. [Link][16]
-
Kaur, H., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link][12]
-
Gan, J., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology, 18(9), 1438-1447. [Link][17]
-
Sygnature Discovery. (n.d.). Glutathione Trapping: Investigating Methods of Detection of Glutathione Adducts. Retrieved from [Link][18]
-
SciSpace. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link][13]
-
van Vleet, T. R., et al. (2015). Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry. Journal of Applied Toxicology, 35(10), 1206-1217. [Link][19]
-
University of Puget Sound. (n.d.). The Ames Test. Retrieved from [Link][20]
-
Wen, B., et al. (2008). Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. Chemical Research in Toxicology, 21(9), 1697-1703. [Link][4]
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link][8]
-
Ma, H., et al. (2008). Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4. Chemical Research in Toxicology, 21(9), 1697–1703. [Link][5]
-
IT Medical Team. (n.d.). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link][21]
-
Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link][9]
-
Kotha, S., et al. (n.d.). Example showing that the replacement of indole to benzothiophene causing decline in binding affinity. ResearchGate. [Link][1]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link][3]
-
Garg, A., et al. (2014). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Molecular Sciences, 15(10), 19165-19199. [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative toxicological studies of indole, benzo[b] thiophene, and 1-methylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. kosheeka.com [kosheeka.com]
- 9. researchgate.net [researchgate.net]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 16. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 20. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 21. itmedicalteam.pl [itmedicalteam.pl]
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzo[b]thiophene Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of heterocyclic compounds like benzo[b]thiophene is paramount. Benzo[b]thiophene, a sulfur-containing aromatic compound, is a structural motif in numerous pharmaceuticals and a component of various industrial chemicals and environmental samples.[1][2] Its accurate measurement is critical for quality control, impurity profiling, and toxicological assessment.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth cross-validation and comparison of two of the most robust and widely utilized analytical techniques for the quantification of benzo[b]thiophene: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. This guide is designed to empower researchers and drug development professionals to make informed decisions when selecting the most appropriate analytical method for their specific needs.
The Importance of Method Validation
Before delving into the specific methodologies, it is crucial to underscore the importance of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] This is a cornerstone of scientific integrity and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q2(R1)) on the validation of analytical procedures, which we will reference throughout this guide.[3]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For a compound like benzo[b]thiophene, which possesses a chromophore, UV detection is a straightforward and effective means of quantification.
Principle of HPLC-UV for Benzo[b]thiophene Analysis
In a reversed-phase HPLC setup, a nonpolar stationary phase (typically C18-silica) is used in conjunction with a polar mobile phase. Benzo[b]thiophene, being a relatively nonpolar molecule, will have an affinity for the stationary phase. By carefully controlling the composition of the mobile phase, we can achieve the elution of benzo[b]thiophene as a sharp, symmetrical peak. The UV detector measures the absorbance of the eluate at a specific wavelength (in this case, the λmax of benzo[b]thiophene), and the resulting signal is proportional to the concentration of the analyte.
Experimental Protocol: HPLC-UV Method for Benzo[b]thiophene
This protocol is a representative method and should be validated in the user's laboratory to ensure its suitability for the specific application.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Benzo[b]thiophene reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
0.45 µm membrane filters for solvent and sample filtration.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 231 nm.[4]
-
Run Time: Approximately 10 minutes.
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of benzo[b]thiophene reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: The sample preparation will be matrix-dependent. For a simple matrix, dissolve the sample in the mobile phase to an expected concentration within the calibration range. For complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) will be necessary. All solutions must be filtered through a 0.45 µm filter before injection.
4. Method Validation Parameters (Based on ICH Q2(R1) Guidelines):
-
Specificity: Analyze a blank (matrix without analyte) and a spiked sample to ensure no interference from excipients or impurities at the retention time of benzo[b]thiophene.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of benzo[b]thiophene into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. For thiophenic compounds, an LOD of 0.16 ng/µL and an LOQ of 0.5 ng/µL have been reported.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. It is a gold standard for the analysis of volatile and semi-volatile compounds.[5]
Principle of GC-MS for Benzo[b]thiophene Analysis
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between an inert gas mobile phase (e.g., helium) and a liquid or polymeric stationary phase coated on the inner walls of the column. As benzo[b]thiophene is a volatile compound, it is well-suited for GC analysis. After separation in the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron impact ionization). The resulting ions are then separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. The mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, ensuring high specificity. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of benzo[b]thiophene are monitored, significantly enhancing sensitivity.
Experimental Protocol: GC-MS Method for Benzo[b]thiophene
This protocol is a representative method and should be validated in the user's laboratory.
1. Instrumentation and Materials:
-
GC-MS system with an autosampler, split/splitless injector, and a mass selective detector.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Benzo[b]thiophene reference standard.
-
High-purity helium.
-
GC-grade solvents (e.g., dichloromethane, hexane).
2. Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 280 °C.[6]
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for Benzo[b]thiophene (m/z): 134 (quantifier), 89, 135 (qualifiers).[7]
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of benzo[b]thiophene reference standard in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
Sample Preparation: Similar to the HPLC method, sample preparation is matrix-dependent. A suitable extraction and clean-up procedure may be required to remove non-volatile components and interfering substances.
4. Method Validation Parameters (Based on ICH Q2(R1) Guidelines):
-
Specificity: Analyze a blank matrix to ensure no interfering peaks at the retention time of benzo[b]thiophene and with the same m/z ions.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area of the quantifier ion (m/z 134) against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies at three concentration levels. The recovery should be within 95-105%.
-
Precision:
-
Repeatability (Intra-day precision): The RSD should be ≤ 5%.
-
Intermediate Precision (Inter-day precision): The RSD should be ≤ 5%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3, and LOQ at an S/N of 10. For a related compound, benzo[a]pyrene, a method LOQ of 0.729 ng/g and LOD of 0.216 ng/g have been reported.[8]
Comparative Analysis of HPLC-UV and GC-MS for Benzo[b]thiophene Quantification
The choice between HPLC-UV and GC-MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | HPLC-UV | GC-MS | Expert Commentary |
| Specificity | Good | Excellent | GC-MS offers superior specificity due to the unique fragmentation pattern of the analyte, which provides structural confirmation. HPLC-UV relies on retention time and UV spectrum, which can be prone to interference from co-eluting compounds with similar chromophores. |
| Sensitivity (LOD/LOQ) | Moderate | High | GC-MS, especially in SIM mode, generally provides lower limits of detection and quantification compared to HPLC-UV. |
| Linearity | Excellent | Excellent | Both techniques can provide excellent linearity over a wide concentration range when properly optimized. |
| Precision | Excellent | Excellent | Both methods are capable of high precision, with RSDs typically below 2% for HPLC and below 5% for GC-MS. |
| Accuracy | Excellent | Excellent | With proper standard preparation and sample clean-up, both methods can achieve high accuracy. |
| Sample Throughput | High | Moderate | HPLC methods can often have shorter run times, leading to higher sample throughput. GC methods, with their temperature programming, can sometimes be longer. |
| Cost of Instrumentation | Lower | Higher | HPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems. |
| Sample Preparation | Can be simpler | May require more extensive clean-up | GC-MS requires volatile analytes and a clean sample to prevent column and detector contamination. HPLC can be more forgiving of complex matrices. |
| Derivatization | Not required | Not required for benzo[b]thiophene | Benzo[b]thiophene is sufficiently volatile and thermally stable for direct GC-MS analysis. |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC-UV and GC-MS analysis of benzo[b]thiophene.
Caption: Workflow for HPLC-UV analysis of benzo[b]thiophene.
Caption: Workflow for GC-MS analysis of benzo[b]thiophene.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of benzo[b]thiophene. The choice of method should be guided by the specific requirements of the analysis.
-
For routine quality control of relatively clean samples where high sensitivity is not the primary concern, HPLC-UV offers a cost-effective, robust, and high-throughput solution. Its simpler operation and lower maintenance costs make it an attractive option for many laboratories.
-
For the analysis of complex matrices, trace-level quantification, or when unambiguous identification is required, GC-MS is the superior choice. Its high specificity and sensitivity are indispensable in applications such as impurity profiling in drug substances, environmental monitoring, and forensic analysis.
Ultimately, the most effective approach to analytical method development and validation involves a thorough understanding of the analyte, the sample matrix, and the intended purpose of the analysis. By carefully considering the principles and performance characteristics outlined in this guide, researchers and scientists can confidently select and validate the most appropriate method for the accurate and reliable quantification of benzo[b]thiophene.
References
-
Shimadzu. (n.d.). G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Retrieved from [Link]
-
Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved from [Link]
-
Kro-Schvartz, C., et al. (2019). Microbial transformation of benzothiophenes, with carbazole as the auxiliary substrate, by Sphingomonas sp. strain XLDN2-5. ResearchGate. Retrieved from [Link]
-
Goula, M. A., et al. (2017). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo[b]thiophene. PubChem. Retrieved from [Link]
- Akerman, K. K., et al. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry, 42(9), 1412-6.
- He, W., et al. (1998). Determination of benzodiazepines in forensic samples by HPLC with photo-diode array detection. Journal of Forensic Sciences, 43(5), 1061-7.
-
Pistos, C., et al. (2004). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. Retrieved from [Link]
- Papoutsis, I., et al. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology.
- Obendorf, D., et al. (2003). HPLC with simultaneous UV and reductive electrochemical detection at the hanging mercury drop electrode: a highly sensitive and selective tool for the determination of benzodiazepines in forensic samples. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 907-17.
-
Martins, F., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. Retrieved from [Link]
- Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography-(tandem) mass spectrometry.
- Afzal, M., et al. (2009). Analysis of the dibenzothiophene metabolic pathway in a newly isolated Rhodococcus spp. FEMS Microbiology Letters, 301(1), 52-9.
- Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374703.
- Westphal, F., et al. (2018). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 10(10), 1539-1550.
-
Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]
- SAS Publishers. (2019). Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). SAS Journal of Pharmacy, 5(2), 29-37.
- Bodnar, J. A., et al. (2015). Gas Chromatography-Mass Spectrometry Method to Quantify Benzo[a]Pyrene in Tobacco Products. Contributions to Tobacco & Nicotine Research, 26(4), 183-191.
-
Drawell. (2023). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
- Charitos, C., et al. (2014). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of the Serbian Chemical Society, 79(11), 1357-1368.
- Er, M., et al. (2022). synthesis of benzo[b]thiophene-based organic compounds and their hydrazine electrooxidation performance as an anode catalyst. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 225-236.
- Gotor, R., et al. (2002). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin, and menthol) in a pharmaceutical formulation for throat infections. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 121-8.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Longdom Publishing. (2019). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]
-
Shimadzu. (n.d.). G308A Analysis of Thiophene in Benzene: Comparison of FPD(S) and SCD Analyses. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
Sources
- 1. HPLC with simultaneous UV and reductive electrochemical detection at the hanging mercury drop electrode: a highly sensitive and selective tool for the determination of benzodiazepines in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method | MDPI [mdpi.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography-(tandem) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: A Benzo[b]thiophene-Based Selective Estrogen Receptor Modulator Versus Known Inhibitors
A Guide for Researchers and Drug Development Professionals
Senior Application Scientist's Note: The initial compound of interest, 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine, is not extensively documented in publicly accessible scientific literature as an inhibitor with established efficacy data.[1][2] The benzo[b]thiophene scaffold, however, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3] To provide a valuable and scientifically grounded comparison within this structural class, this guide will focus on Raloxifene , a well-characterized, second-generation Selective Estrogen Receptor Modulator (SERM) that features the benzo[b]thiophene core.[4][5] We will compare its efficacy against the first-generation SERM, Tamoxifen . This comparison offers a robust framework for evaluating the nuanced performance of related compounds targeting the estrogen receptor.
Introduction: The Role of Estrogen Receptor Modulation in Disease
The estrogen receptor (ER) is a ligand-activated transcription factor that plays a pivotal role in the development and physiology of various tissues, including the breast, bone, and uterus.[4][6] Dysregulation of ER signaling is a key driver in the progression of hormone receptor-positive (HR+) breast cancer.[7][8] Consequently, modulating ER activity has become a cornerstone of therapeutic strategy. Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity on estrogen receptors.[4][6] This dual action allows them to block estrogen's proliferative effects in breast tissue while potentially offering beneficial estrogenic effects in other tissues, such as bone.[5][6][9]
This guide provides an in-depth comparison of two prominent SERMs: Raloxifene, a benzo[b]thiophene-based compound, and Tamoxifen, a triphenylethylene derivative.[9] We will explore their mechanisms of action, present comparative efficacy data from key preclinical and clinical studies, and provide detailed protocols for the assays used to generate such data.
Mechanism of Action: A Tale of Two Modulators
Both Raloxifene and Tamoxifen exert their effects by competitively binding to estrogen receptors (primarily ERα), thereby preventing the binding of the natural ligand, 17β-estradiol (E2).[6][10][11] This competitive inhibition is the basis for their anti-estrogenic effects in breast tissue.[10][11] Upon binding, the drug-receptor complex undergoes a conformational change. This altered conformation affects the recruitment of co-activator and co-repressor proteins, which ultimately dictates whether the SERM will act as an agonist or an antagonist in a specific tissue.[6][12]
-
In Breast Tissue: Both Raloxifene and Tamoxifen act as antagonists . They bind to ERα and recruit co-repressors, leading to the downregulation of estrogen-responsive genes that promote cell proliferation.[8][11][13] This blocks the growth signals for ER-positive breast cancer cells.[8][11]
-
In Bone Tissue: Both compounds exhibit agonist effects, mimicking estrogen's beneficial role in maintaining bone mineral density and reducing bone resorption.[4][5][6]
-
In Uterine Tissue: This is a key point of divergence. Tamoxifen acts as a partial agonist on the endometrium, which can lead to an increased risk of endometrial hyperplasia and cancer.[9][13] In contrast, Raloxifene acts as an antagonist in the uterus, and does not carry this increased risk.[13][14]
Figure 1. Simplified signaling pathway of Estrogen Receptor (ER) modulation by SERMs.
Comparative Efficacy: In Vitro and Clinical Data
The efficacy of SERMs can be evaluated at multiple levels, from direct receptor binding to long-term clinical outcomes. The choice between Raloxifene and Tamoxifen often depends on a patient's specific risk profile, particularly menopausal status and risk of uterine cancer.[13][15]
Data Summary Table
| Parameter | Raloxifene | Tamoxifen | Key Insights |
| ERα Binding Affinity (Kd) | ~50 pM[14] | Metabolite (Endoxifen) has ~100x greater affinity than parent drug[6] | Both show high affinity, enabling effective competition with estradiol. |
| Breast Cancer Risk Reduction (Invasive) | ~38% risk reduction[15] | ~50% risk reduction[15] | Tamoxifen is generally more effective at reducing the risk of invasive breast cancer.[13][15] |
| Effect on Uterine Tissue | Antagonist (no increased cancer risk)[13][14] | Partial Agonist (increased cancer risk)[9][13] | This is a major differentiating factor in safety profiles.[15] |
| Effect on Bone Mineral Density | Agonist (protective)[4][5] | Agonist (protective)[6][9] | Both compounds help prevent bone loss, particularly in postmenopausal women.[8] |
| Risk of Thromboembolic Events | Increased risk, but lower than Tamoxifen[15] | Increased risk[15] | The risk of blood clots is a known side effect for both, but statistically lower with Raloxifene.[15] |
The landmark Study of Tamoxifen and Raloxifene (STAR) trial provided a direct comparison, concluding that Raloxifene is about 76% as effective as Tamoxifen in preventing invasive breast cancer but has a more favorable safety profile regarding uterine cancers and thromboembolic events.[13][15][16][17]
Experimental Protocols for Efficacy Comparison
To objectively compare the efficacy of novel benzo[b]thiophene derivatives with known inhibitors like Raloxifene and Tamoxifen, a multi-tiered experimental approach is essential. This workflow progresses from fundamental biochemical interactions to cellular responses.
Figure 2. Experimental workflow for comparing SERM efficacy.
Protocol 1: Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[18][19]
Objective: To calculate the IC50 (concentration that inhibits 50% of radioligand binding) for the test compound.
Materials:
-
Human recombinant ERα or rat uterine cytosol[18]
-
Radiolabeled estradiol ([³H]-E2)[18]
-
Assay Buffer (e.g., TEDG buffer)[18]
-
Hydroxylapatite (HAP) slurry[18]
-
Test compounds (Raloxifene, Tamoxifen, novel compound) and unlabeled E2
-
Scintillation fluid and counter
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled E2 standard and test compounds over a wide concentration range (e.g., at least six orders of magnitude).[19]
-
Incubation: In assay tubes, combine the ER preparation, a single, fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the test compound or unlabeled E2.[18] Include tubes for total binding (no competitor) and non-specific binding (100x excess of unlabeled E2).[18]
-
Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation: Add cold HAP slurry to each tube to bind the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Pellet the HAP by centrifugation, discard the supernatant, and wash the pellet multiple times with cold assay buffer to remove unbound radioligand.
-
Quantification: Resuspend the final pellet in ethanol, transfer to a scintillation vial with scintillation fluid, and count the radioactivity.
-
Analysis: Plot the percentage of [³H]-E2 bound versus the log concentration of the competitor. Fit the data using a non-linear regression to determine the IC50 value.[19]
Protocol 2: ER-Mediated Reporter Gene Assay
This cell-based assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) ER-mediated gene transcription.[20][21]
Objective: To quantify the functional agonist and antagonist activity of test compounds.
Materials:
-
A stable cell line expressing ER and an estrogen-responsive reporter construct (e.g., T47D or MCF-7 cells with an ERE-luciferase reporter).[22]
-
Cell culture medium, free of phenol red and stripped of steroids.
-
Test compounds, E2 (agonist control), and a pure antagonist (e.g., ICI 182,780).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treatment (Antagonist Mode): Treat the cells with serial dilutions of the test compounds in the presence of a fixed, sub-maximal concentration of E2 (e.g., the EC50 concentration). Include controls for vehicle, E2 alone, and pure antagonist.
-
Treatment (Agonist Mode): Treat a separate set of cells with serial dilutions of the test compounds alone to check for any intrinsic agonist activity.
-
Incubation: Incubate the plates for 22-24 hours to allow for reporter gene expression.[23][24]
-
Lysis and Reading: Discard the treatment media, lyse the cells, and add the luciferase detection reagent to each well.[23]
-
Quantification: Measure the luminescence using a plate-reading luminometer.[23][24]
-
Analysis: For antagonist mode, plot the percentage inhibition of E2-induced luminescence versus log concentration of the test compound to determine the IC50. For agonist mode, plot the fold induction of luminescence versus log concentration to determine the EC50.
Protocol 3: Cell Proliferation (MTT) Assay
This assay assesses the downstream effect of ER modulation on the viability and proliferation of ER-positive breast cancer cells.
Objective: To determine the anti-proliferative efficacy (IC50) of test compounds on cancer cells.
Materials:
-
ER-positive human breast cancer cell line (e.g., MCF-7).[25][26]
-
Complete cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization agent (e.g., DMSO or a detergent solution).[27]
-
Microplate reader (spectrophotometer).
Procedure:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a predetermined optimal density and incubate overnight.[27][28]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[28]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[26][27]
-
Solubilization: Add the solubilization agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.[27]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log concentration of the test compound and fit the curve to determine the IC50.
Conclusion
The comparison between Raloxifene and Tamoxifen highlights the critical importance of tissue-specific effects in drug design and selection. While both are effective at modulating the estrogen receptor in breast tissue, their differing activities in the uterus lead to distinct safety profiles and clinical applications. Raloxifene, with its benzo[b]thiophene core, demonstrates a more favorable profile by acting as an antagonist in both breast and uterine tissues, while retaining bone-protective agonist effects. For researchers developing novel inhibitors, particularly those based on the benzo[b]thiophene scaffold, the experimental workflow detailed here provides a robust framework for a comprehensive efficacy comparison. By systematically evaluating receptor binding, transcriptional activity, and cellular proliferation, one can build a detailed profile of a new compound's potency and potential therapeutic utility relative to established standards.
References
-
Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
How Tamoxifen Works: Mechanism of Action Explained. (2025, April 23). Swolverine. Retrieved January 21, 2026, from [Link]
-
An, K. C. (2021, July 10). Raloxifene. StatPearls - NCBI Bookshelf. Retrieved January 21, 2026, from [Link]
-
Estrogen receptor α mediates proliferation of breast cancer MCF-7 cells via a p21/PCNA/E2F1-dependent pathway. (2014, February). PubMed. Retrieved January 21, 2026, from [Link]
-
Raloxifene vs. Tamoxifen: 6 Similarities and Differences. (2023, October 10). GoodRx. Retrieved January 21, 2026, from [Link]
-
Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice. (2018, February 28). The Open Orthopaedics Journal. Retrieved January 21, 2026, from [Link]
-
Tamoxifen Mechanism. (n.d.). News-Medical.Net. Retrieved January 21, 2026, from [Link]
-
Raloxifene. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
What is the mechanism of Raloxifene Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
The mechanism of tamoxifen in breast cancer prevention. (2001). Breast Cancer Research. Retrieved January 21, 2026, from [Link]
-
The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (n.d.). In Vivo. Retrieved January 21, 2026, from [Link]
-
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. (2002, October 5). ICCVAM. Retrieved January 21, 2026, from [Link]
-
Tamoxifen Vs. Raloxifene: The Definitive Guide To Choosing A Breast Cancer Prevention Strategy. (n.d.). Olon. Retrieved January 21, 2026, from [Link]
-
Tamoxifen: What to Expect, Side Effects, and More. (2025, December 23). Breastcancer.org. Retrieved January 21, 2026, from [Link]
-
Tamoxifen. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Raloxifene and tamoxifen had similar efficacy for preventing invasive breast cancer in women at increased risk. (n.d.). ACP Journals. Retrieved January 21, 2026, from [Link]
-
Raloxifene and tamoxifen had similar efficacy for preventing invasive breast cancer in women at increased risk. (n.d.). BMJ Evidence-Based Medicine. Retrieved January 21, 2026, from [Link]
-
Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. (2025, July 8). Jove. Retrieved January 21, 2026, from [Link]
-
Membrane Estrogen Receptor-Alpha Levels in MCF-7 Breast Cancer Cells Predict cAMP and Proliferation Responses. (2005). Breast Cancer Research. Retrieved January 21, 2026, from [Link]
-
Re-expression of Estrogen Receptor α in Estrogen Receptor α-negative MCF-7 Cells Restores both Estrogen and Insulin-like Growth Factor-mediated Signaling and Growth. (n.d.). AACR Journals. Retrieved January 21, 2026, from [Link]
-
The Study of Tamoxifen and Raloxifene (STAR): Questions and Answers. (2010, April 19). National Cancer Institute. Retrieved January 21, 2026, from [Link]
-
Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
ER a expression in MCF-7, LCC1, and LCC9 cells. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Estrogen Receptor Binding. (n.d.). EPA. Retrieved January 21, 2026, from [Link]
-
Human Estrogen Receptors Reporter Assay PANEL. (n.d.). Indigo Biosciences. Retrieved January 21, 2026, from [Link]
-
Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. (2022, May 23). YouTube. Retrieved January 21, 2026, from [Link]
-
Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (n.d.). EPA Nepis. Retrieved January 21, 2026, from [Link]
-
Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. (2026, January 1). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. (n.d.). Oxford Academic. Retrieved January 21, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 21, 2026, from [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015, March 28). Journal of Applied Pharmaceutical Science. Retrieved January 21, 2026, from [Link]
-
Modeling binding equilibrium in a competitive estrogen receptor binding assay. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. (2017, September 29). European Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Protective effect of R(-)-1-(benzo[b]thiophen-5-yl)- 2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride (T-588), a novel cerebral activator, against experimental cerebral anoxia. (1993, May). PubMed. Retrieved January 21, 2026, from [Link]
-
BENZO(B)THIOPHENE-2-METHANAMINE. (n.d.). precisionFDA. Retrieved January 21, 2026, from [Link]
-
Mechanism of Action. (n.d.). Benzodiazepine Information Coalition. Retrieved January 21, 2026, from [Link]
Sources
- 1. This compound | C10H11NS | CID 693141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice [openorthopaedicsjournal.com]
- 6. news-medical.net [news-medical.net]
- 7. Estrogen receptor α mediates proliferation of breast cancer MCF-7 cells via a p21/PCNA/E2F1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. breastcancer.org [breastcancer.org]
- 9. Tamoxifen - Wikipedia [en.wikipedia.org]
- 10. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. swolverine.com [swolverine.com]
- 12. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 13. Raloxifene vs. Tamoxifen: 6 Similarities and Differences - GoodRx [goodrx.com]
- 14. Raloxifene - Wikipedia [en.wikipedia.org]
- 15. Tamoxifen Vs. Raloxifene: The Definitive Guide To Choosing A Breast Cancer Prevention Strategy [octagonchem.com]
- 16. acpjournals.org [acpjournals.org]
- 17. The Study of Tamoxifen and Raloxifene (STAR): Questions and Answers - NCI [cancer.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity [jove.com]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 26. japsonline.com [japsonline.com]
- 27. atcc.org [atcc.org]
- 28. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Synthetic Efficiency of Routes to 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine is a pivotal chemical intermediate in the synthesis of numerous pharmaceutical compounds.[1] The efficiency of its production is a critical factor in the timeline and cost of drug development. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, offering a comparative benchmark based on yield, scalability, safety, and overall practicality. By presenting detailed experimental protocols and a clear comparison of key metrics, this document serves as a practical resource for chemists in the pharmaceutical and biotechnology industries.
Introduction
The benzo[b]thiophene scaffold is a well-established pharmacophore found in a diverse array of biologically active molecules.[2][3] The title compound, this compound, is a valuable building block for the elaboration of more complex molecular architectures. The selection of an optimal synthetic route is therefore a strategic decision that can significantly impact the efficiency of a research or development program. This guide will dissect and compare the most prevalent synthetic strategies, providing the necessary data for an informed choice.
Route 1: Reductive Amination of Benzo[b]thiophene-2-carbaldehyde
This one-pot reaction is a cornerstone of amine synthesis and represents the most direct approach to the target molecule.[4] It involves the condensation of benzo[b]thiophene-2-carbaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ.
Scientific Rationale: Reductive amination is favored for its high efficiency and atom economy.[4] The reaction is typically carried out under mild conditions, and the choice of reducing agent can be tailored to the specific needs of the synthesis. Sodium borohydride is a common and cost-effective choice for laboratory-scale preparations, while other reagents like sodium triacetoxyborohydride or catalytic hydrogenation may offer advantages in terms of safety and scalability.[5][6] The one-pot nature of this procedure minimizes intermediate handling and purification steps, leading to higher overall yields and reduced waste.[4]
Detailed Experimental Protocol:
-
Benzo[b]thiophene-2-carbaldehyde (1.0 eq) is dissolved in a suitable solvent such as methanol or dichloromethane.
-
The solution is cooled to 0 °C, and methylamine (1.1-1.5 eq, typically as a 40% solution in water or 2M in THF) is added dropwise.
-
The reaction mixture is stirred at this temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Sodium borohydride (1.2-1.5 eq) is then added portion-wise, maintaining the temperature at 0 °C.
-
The reaction is allowed to warm to room temperature and is monitored for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is carefully quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel or by crystallization to yield the pure this compound.
Logical Workflow Diagram:
Caption: One-pot reductive amination pathway.
Route 2: Nucleophilic Substitution of 2-(Halomethyl)benzo[b]thiophene
This two-step sequence begins with the halogenation of a 2-methylbenzo[b]thiophene derivative, followed by a nucleophilic substitution with methylamine.
Scientific Rationale: This route offers an alternative when benzo[b]thiophene-2-carbaldehyde is less readily available or more expensive than the corresponding 2-methyl derivative. The initial step typically involves a radical halogenation, often using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator.[7] The resulting benzylic halide is a potent electrophile that readily undergoes substitution with methylamine. Care must be taken to control the reaction conditions to minimize the formation of over-alkylation products.
Detailed Experimental Protocol:
Step A: Synthesis of 2-(Chloromethyl)benzo[b]thiophene
-
To a solution of 2-methylbenzo[b]thiophene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride, acetonitrile), N-chlorosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) are added.
-
The mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to afford the crude 2-(chloromethyl)benzo[b]thiophene, which is often used in the next step without further purification.
Step B: Synthesis of this compound
-
The crude 2-(chloromethyl)benzo[b]thiophene is dissolved in a polar solvent such as tetrahydrofuran (THF) or ethanol.
-
An excess of methylamine (typically a solution in THF or ethanol) is added, and the reaction mixture is stirred at room temperature or gently heated.
-
The reaction is monitored by TLC for the disappearance of the starting halide.
-
Upon completion, the solvent is removed in vacuo.
-
The residue is partitioned between an organic solvent and water.
-
The organic layer is separated, washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Logical Workflow Diagram:
Caption: Two-step halogenation and substitution pathway.
Comparative Benchmarking
| Metric | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution |
| Overall Yield | Typically 75-90% | Generally 50-70% over two steps |
| Number of Steps | 1 (One-pot) | 2 |
| Scalability | Generally straightforward and scalable.[5][8] | Can present challenges due to the handling of a reactive benzylic halide intermediate and potential exotherms.[9] |
| Safety & Handling | Use of sodium borohydride requires care with aqueous quenching. | Involves a potentially lachrymatory benzylic halide intermediate. Radical reactions can be energetic.[9][10] Use of chlorinated solvents in the first step is common but undesirable from an environmental perspective.[11] |
| Starting Material Availability | Benzo[b]thiophene-2-carbaldehyde is commercially available.[12][13] | 2-Methylbenzo[b]thiophene is also commercially available. |
| Purification | Generally straightforward column chromatography or crystallization. | May require careful purification to remove unreacted starting materials and byproducts from two steps. |
Conclusion and Recommendation
For the synthesis of this compound, the reductive amination of benzo[b]thiophene-2-carbaldehyde (Route 1) is the superior method in most contexts. Its high efficiency, operational simplicity as a one-pot procedure, and favorable scalability make it the preferred choice for both small-scale research and larger-scale production campaigns.
While the nucleophilic substitution route (Route 2) is a viable alternative, it is generally less efficient due to the additional step and potentially lower overall yields. The safety considerations associated with the handling of the benzylic halide intermediate and the challenges of scaling up the radical halogenation step also detract from its appeal. This route is best considered only when the starting 2-methylbenzo[b]thiophene is significantly more accessible or cost-effective than the corresponding aldehyde.
References
- Vertex Pharmaceuticals. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
- Vertex Pharmaceuticals. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
- Various Authors. (n.d.). Large-scale reductive amination and synthesis applications.
- BenchChem. (n.d.). N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis. BenchChem.
- Various Authors. (n.d.).
- ACS Publications. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water.
- WordPress. (2026).
- Various Authors. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Source not provided].
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal.
- Various Authors. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [Source not provided].
- International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
- MDPI. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. MDPI.
- NIH. (2022).
- Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde. MDPI.
- ResearchGate. (n.d.). Selected examples of the commonly used synthetic methods to prepare 2-substituted benzo[b]thiophenes ….
- RSC Publishing. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science.
- Organic Chemistry Portal. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal.
- Semantic Scholar. (n.d.). An overview of benzo[b]thiophene-based medicinal chemistry. Semantic Scholar.
- LOCKSS. (2008). SOLVENT-FREE MICROWAVE SYNTHESIS OF 3-(4-BENZO[b]- THIOPHENE-2-CARBONYL). LOCKSS.
- Google Patents. (n.d.). Process for the synthesis of benzo[b]thiophenes.
- Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.
- Journal of Heterocyclic Chemistry. (1966). Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐earboxaldehyde and derivatives. Journal of Heterocyclic Chemistry.
- PubChem. (n.d.). This compound. PubChem.
- ResearchGate. (2014). Benzo[b]thiophene-2-carbaldehyde.
- Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry.
- Academia.edu. (n.d.). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Academia.edu.
Sources
- 1. This compound | C10H11NS | CID 693141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 12. Benzo[b]thiophene-2-carbaldehyde | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Pharmacokinetic Landscape of Benzo[b]thiophene Derivatives
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inherent physicochemical characteristics of this bicyclic heterocyclic system, particularly the presence of an electron-rich sulfur atom and its planar structure, contribute to favorable interactions with various biological targets.[2][3] Furthermore, the benzo[b]thiophene moiety can significantly influence the pharmacokinetic profile of a drug molecule, impacting its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of its clinical efficacy and safety.[3][4]
This guide provides an in-depth comparison of the pharmacokinetic properties of several notable benzo[b]thiophene derivatives, offering insights for researchers and drug development professionals. We will dissect the ADME profiles of key drugs, supported by experimental data, to elucidate the structure-pharmacokinetic relationships that govern their behavior in the body.
The Significance of ADME in Drug Development
Understanding the ADME properties of a drug candidate is paramount in the journey from laboratory to clinic. These studies are integral to the drug discovery and preclinical phases, helping to select and optimize compounds with desirable pharmacokinetic characteristics.[5] In vitro assays are initially employed to assess parameters like protein binding and metabolic stability, followed by in vivo animal studies to gain a holistic understanding of the drug's disposition in a complete biological system.[5] This systematic evaluation is crucial for predicting human pharmacokinetics and designing safe and effective clinical trials.[6]
Comparative Pharmacokinetics of Key Benzo[b]thiophene Derivatives
To illustrate the diverse pharmacokinetic profiles of benzo[b]thiophene-based drugs, we will compare three prominent examples: raloxifene, a selective estrogen receptor modulator (SERM); sertaconazole, a topical antifungal agent; and zileuton, a 5-lipoxygenase inhibitor.
Raloxifene
Raloxifene is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk individuals.[7][8] Its pharmacokinetic profile is characterized by rapid absorption followed by extensive first-pass metabolism.
-
Absorption: Following oral administration, approximately 60% of a raloxifene dose is absorbed.[8][9] However, due to extensive presystemic glucuronidation, its absolute bioavailability is only about 2%.[9] Peak plasma concentrations are typically reached between 0.5 to 6 hours after an oral dose.[8]
-
Distribution: Raloxifene exhibits a large apparent volume of distribution, approximately 2348 L/kg, indicating extensive tissue distribution.[8][9] It is highly bound to plasma proteins (>95%), primarily albumin and α1-acid glycoprotein.[8]
-
Metabolism: Raloxifene undergoes extensive first-pass metabolism in the liver and intestines, primarily through glucuronidation.[8][9] The cytochrome P450 system is not involved in its metabolism.[8] The major metabolites are glucuronide conjugates.[8]
-
Excretion: Raloxifene and its metabolites are primarily excreted in the feces.[7] The elimination half-life is prolonged due to enterohepatic recycling, with an average of 32.5 hours after multiple doses.[8][9]
Sertaconazole
Sertaconazole is an imidazole antifungal agent used topically for the treatment of superficial skin mycoses.[10] Its pharmacokinetic profile is defined by its limited systemic absorption after dermal application.
-
Absorption: When applied topically, sertaconazole shows very low systemic absorption.[11] In a study with radiolabeled sertaconazole in rats, the systemic absorption from different topical formulations ranged from 0.665% to 1.97%.[11] In human volunteers, sertaconazole was not detected in serum or urine samples after repeated percutaneous administration of a 2% cream.[12]
-
Distribution: Due to its low systemic absorption, the distribution of sertaconazole throughout the body is minimal after topical application.[13]
-
Metabolism: While systemic metabolism is limited due to poor absorption, studies involving intravenous administration in rats suggest high hepatic metabolism.[11]
-
Excretion: Following systemic administration in rats, the primary route of excretion is fecal.[11]
Zileuton
Zileuton is a 5-lipoxygenase inhibitor used for the prophylaxis and chronic treatment of asthma.[14][15] It is rapidly absorbed and metabolized.
-
Absorption: Zileuton is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached in approximately 1.7 hours.[14][16]
-
Distribution: The apparent volume of distribution of zileuton is about 1.2 L/kg.[14][15] It is 93% bound to plasma proteins, mainly albumin.[14][15]
-
Metabolism: Zileuton is primarily metabolized in the liver by the cytochrome P450 enzymes, specifically CYP1A2, CYP2C9, and CYP3A4.[14][15] Its major metabolites are two glucuronide conjugates and an N-dehydroxylated metabolite.[14]
-
Excretion: Zileuton and its metabolites are predominantly excreted in the urine (around 94.5%), with a smaller fraction in the feces (~2.2%).[14][16] The elimination half-life is approximately 2.5 hours.[15]
Summary of Pharmacokinetic Parameters
| Parameter | Raloxifene | Sertaconazole (Topical) | Zileuton |
| Route of Administration | Oral | Topical | Oral |
| Bioavailability | ~2%[9] | Very low (<2%)[11] | Not established[15] |
| Tmax (Time to Peak) | 0.5 - 6 hours[8] | Not applicable | ~1.7 hours[14][16] |
| Protein Binding | >95%[8] | Not applicable | 93%[14][15] |
| Volume of Distribution | ~2348 L/kg[9] | Not applicable | ~1.2 L/kg[14][15] |
| Major Metabolism | Glucuronidation[8][9] | Hepatic (if absorbed)[11] | Hepatic (CYP1A2, 2C9, 3A4)[14][15] |
| Primary Excretion | Feces[7] | Feces (if absorbed)[11] | Urine (~95%)[14][16] |
| Elimination Half-life | ~32.5 hours (multiple doses)[9] | Not applicable | ~2.5 hours[15] |
Experimental Methodologies for Pharmacokinetic Analysis
The determination of the pharmacokinetic parameters discussed above relies on a series of well-established experimental protocols. These studies are typically conducted in preclinical animal models and subsequently in human clinical trials.[5][6]
A typical workflow for a preclinical pharmacokinetic study involves the following steps:
-
Compound Administration: The drug candidate is administered to animal models, often via both intravenous (IV) and the intended clinical route (e.g., oral), to determine absolute bioavailability.[17]
-
Sample Collection: Blood samples are collected at various time points after administration.[17] For excretion studies, urine and feces may also be collected using metabolic cages.[18]
-
Bioanalysis: The concentration of the parent drug and its major metabolites in the collected biological matrices (plasma, urine, feces) is quantified using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[5]
-
Pharmacokinetic Modeling: The resulting concentration-time data is then analyzed using specialized software to calculate key pharmacokinetic parameters like Cmax, Tmax, area under the curve (AUC), clearance, volume of distribution, and half-life.[17]
Caption: Workflow for Preclinical Pharmacokinetic Evaluation.
Structure-Pharmacokinetic Relationships and Causality
The distinct pharmacokinetic profiles of raloxifene, sertaconazole, and zileuton can be largely attributed to their chemical structures.
-
Raloxifene's extensive first-pass metabolism is due to the presence of two phenolic hydroxyl groups, which are readily conjugated with glucuronic acid. This rapid metabolism significantly reduces its oral bioavailability. The bulky, lipophilic nature of the molecule contributes to its high volume of distribution and extensive protein binding.
-
Sertaconazole's design as a topical agent is reflected in its physicochemical properties. Its high lipophilicity and molecular weight likely contribute to its retention in the stratum corneum of the skin, limiting systemic absorption. The imidazole and dichlorophenyl moieties are common in antifungal agents and contribute to its mechanism of action.
-
Zileuton's relatively smaller and more polar structure, containing a hydroxyurea group, facilitates its rapid absorption and renal excretion. The presence of the benzo[b]thiophene ring and the ethyl side chain provides a scaffold that is susceptible to oxidation by CYP450 enzymes, leading to a shorter half-life compared to raloxifene.
The choice of experimental design is dictated by the intended clinical use of the drug. For an orally administered drug like raloxifene or zileuton, determining oral bioavailability is crucial.[17] In contrast, for a topical agent like sertaconazole, the key pharmacokinetic parameter to assess is the extent of systemic absorption to ensure safety.[11]
Conclusion
The benzo[b]thiophene scaffold is a versatile platform for the design of new therapeutic agents. However, the pharmacokinetic properties of these derivatives can vary dramatically based on their specific chemical structures. A thorough understanding and early evaluation of the ADME profile are essential for the successful development of benzo[b]thiophene-based drugs. The comparative analysis of raloxifene, sertaconazole, and zileuton highlights the profound impact of structural modifications on a drug's journey through the body, providing valuable insights for the rational design of future drug candidates with optimized pharmacokinetic profiles.
References
-
Albet, C., Fernández, J. M., Sacristán, A., & Ortíz, J. A. (1992). Pharmacokinetic evaluation of labelled sertaconazole after dermal application. Arzneimittel-Forschung, 42(5A), 714–717. [Link]
-
Awni, W. M., Hussein, Z., Granneman, G. R., & Patterson, K. J. (1993). Pharmacokinetics and pharmacodynamics of zileuton after oral administration of single and multiple dose regimens of zileuton 600mg in healthy volunteers. Clinical Pharmacokinetics, 25(3), 244–251. [Link]
-
Zileuton. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]
-
Finkelstein, J. S. (2000). Raloxifene hydrochloride. American Journal of Health-System Pharmacy, 57(16), 1481–1493. [Link]
-
Zileuton. In: Wikipedia. [Link]
-
Pharmacology of Raloxifene (Evista) ; Overview, Mechanism of action, Side effects, Pharmacokinetics. (2024, November 21). YouTube. [Link]
-
Mean (CV) Pharmacokinetic Parameters of Raloxifene Following 120-mg dose of Raloxifene HCl. accessdata.fda.gov. [Link]
-
Raloxifene. In: Wikipedia. [Link]
-
Grau, M. T., Romero, A., Sacristán, A., & Ortíz, J. A. (1992). Pharmacokinetics and tolerance of sertaconazole in man after repeated percutaneous administration. Arzneimittel-Forschung, 42(5A), 718–720. [Link]
-
Adami, S. (1998). Pharmacokinetics of raloxifene and its clinical application. Current Opinion in Obstetrics and Gynecology, 10(5), 387–390. [Link]
-
Granneman, G. R., Braeckman, R. A., Locke, C. S., Cavanaugh, J. H., & Awni, W. M. (1995). Pharmacokinetics of zileuton and its metabolites in patients with renal impairment. Clinical Pharmacokinetics, 29 Suppl 2, 60–67. [Link]
-
ZYFLO® (zileuton tablets) DESCRIPTION Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the f. accessdata.fda.gov. [Link]
-
What is Sertaconazole (an antifungal medication)? - Dr.Oracle. (2025, April 8). Dr.Oracle. [Link]
-
Sertaconazole Monograph for Professionals. Drugs.com. [Link]
-
Agut, J., Moren, M., Rego, M., Sacristan, A., & Ortiz, J. A. (1992). Pharmacokinetic parameters of sertaconazole in an animal model (rat) by different routes of administration. Methods and Findings in Experimental and Clinical Pharmacology, 14(7), 523–527. [Link]
-
Erah, P. (2020). Pharmacokinetics: Experimental methods. In A handbook of Experimental Pharmacology (pp. 331-350). Mindex Publishing Company Ltd, Benin City, Nigeria. [Link]
-
Dhanya, T. M., Krishna, G. A., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(5), 453-471. [Link]
-
A typical workflow in a preclinical pharmacokinetic experiment. (2020, February 25). Admescope. [Link]
-
In silico, calculated drug-likeness values for benzo[b]thiophene... - ResearchGate. ResearchGate. [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024, August 7). Molecules, 29(16), 3698. [Link]
-
A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Semantic Scholar. [Link]
-
Webinar: In vivo pharmacokinetic experiments in preclinical drug development. (2021, June 2). YouTube. [Link]
-
ADME Studies: Determining Promising Drug Compounds. (2022, November 2). Pharmaceutical Technology. [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024, August 7). PubMed. [Link]
-
Keri, R. S., Chand, K., Budagumpi, S., Somappa, S. B., Patil, S. A., & Balappa, S. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1026–1056. [Link]
-
Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]
-
The metabolism of thiophen and benzo(b)thiophen. PMC. [Link]
-
Benzothiophene: Assorted Bioactive Effects. (2024, June 10). International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-8. [Link]
-
Keri, R. S., Chand, K., Budagumpi, S., Somappa, S. B., Patil, S. A., & Balappa, S. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1026–1056. [Link]
-
Benzo[b]thiophene Derivatives. IV.1 The Preparation and Pharmacological Activity of Compounds Related to Serotonin and Gramine. Journal of Medicinal Chemistry. [Link]
-
Important drug molecules containing thiophene and benzothiophene core moiety. ResearchGate. [Link]
-
Clinical Pharmacokinetics of the Newer Benzodiazepines. Semantic Scholar. [Link]
- Chapter 12: Synthesis, Properties, and Biological Applic
-
Benzo(B)Thiophene. PubChem. [Link]
-
Shafiee, A., Hedayati, M. A., Salimi, M. M., & Faghihi, S. M. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences, 72(2), 198–202. [Link]
-
Clinical Pharmacokinetics of the Newer Benzodiazepines. SemOpenAlex. [Link]
-
Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. American Chemical Society. [Link]
-
Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. ResearchGate. [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Raloxifene - Wikipedia [en.wikipedia.org]
- 9. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic evaluation of labelled sertaconazole after dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and tolerance of sertaconazole in man after repeated percutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Zileuton - Wikipedia [en.wikipedia.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. admescope.com [admescope.com]
- 18. m.youtube.com [m.youtube.com]
Validating the Next Generation of RAGE Antagonists: A Comparative Guide for the Benzo[b]thiophene Scaffold
Introduction: Targeting RAGE, a Central Hub in Chronic Disease
The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily that has emerged as a critical therapeutic target in a host of chronic diseases.[1][2] Under normal physiological conditions, RAGE is expressed at low levels.[2][3] However, in the presence of chronic cellular stress and inflammation, its expression is significantly upregulated, perpetuating a vicious cycle of pathology.[2][4] RAGE binds to a diverse array of ligands, including Advanced Glycation End products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1).[5][6][7] This engagement triggers a cascade of intracellular signaling, activating key pro-inflammatory transcription factors like NF-κB and leading to oxidative stress, inflammation, and cellular damage.[1][7] This central role in pathology makes RAGE an attractive target for therapeutic intervention in diseases ranging from diabetic complications and cardiovascular disease to neurodegenerative disorders and cancer.[1][2]
This guide provides a comprehensive framework for the validation of novel RAGE antagonists, using the promising benzo[b]thiophene scaffold as a case study. While the specific molecule 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine has not been extensively characterized in the public domain as a RAGE antagonist, recent research has highlighted the potential of closely related benzo[b]thiophene-2-carboxamide derivatives.[5][6] Notably, a lead compound from this class, herein referred to as BTC-1 , demonstrated an IC50 of 13.2 µM, comparable to the well-characterized RAGE antagonist Azeliragon (13.0 µM).[6] We will, therefore, use BTC-1 as our primary example to outline a rigorous, multi-tiered validation strategy, comparing its potential performance against established RAGE inhibitors.
The RAGE Signaling Cascade: A Network of Pro-Inflammatory Pathways
The binding of ligands to the extracellular domain of RAGE initiates a complex intracellular signaling cascade.[1] A key early event is the interaction of the RAGE cytoplasmic tail with Diaphanous-1 (DIAPH1), an essential mediator for downstream signaling.[8][9] This interaction activates multiple pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, culminating in the activation of transcription factors such as NF-κB.[5][6] The activation of these pathways leads to the expression of a battery of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which drive the inflammatory response.
Diagram: The RAGE Signaling Pathway
Caption: Ligand binding to RAGE recruits DIAPH1, initiating multiple downstream pathways that converge on NF-κB activation and pro-inflammatory gene expression.
Comparative Landscape: Established RAGE Antagonists
A successful validation of a novel RAGE antagonist requires benchmarking against established compounds. Here, we compare our candidate, BTC-1, with two well-characterized RAGE inhibitors: Azeliragon (TTP488) and FPS-ZM1.
| Compound | Mechanism of Action | Reported In Vitro Potency | Key Preclinical/Clinical Findings |
| Azeliragon (TTP488) | Small molecule inhibitor of RAGE ligand binding.[6][10] | IC50 of 13.0 µM for sRAGE/AGE2-BSA interaction.[6] | Orally bioavailable and crosses the blood-brain barrier.[11] Has been in Phase 3 clinical trials for mild Alzheimer's disease.[10] |
| FPS-ZM1 | High-affinity RAGE antagonist that blocks Aβ binding to the RAGE V domain. | Ki of 25 nM. | Reduces Aβ-induced cellular stress and neuroinflammation in mouse models. Brain penetrant. |
| BTC-1 (Candidate) | Putative RAGE antagonist from the benzo[b]thiophene-2-carboxamide class. | IC50 of 13.2 µM for sRAGE/AGE2-BSA interaction.[6] | Favorable in silico docking profile with RAGE. |
A Step-by-Step Guide to the Validation of BTC-1 as a RAGE Antagonist
The following experimental workflow provides a robust pathway to validate the efficacy and mechanism of action of BTC-1.
Diagram: Experimental Workflow for RAGE Antagonist Validation
Caption: A phased approach to validate a novel RAGE antagonist, from initial in vitro characterization to in vivo efficacy and safety studies.
Phase 1: In Vitro Characterization
1.1. Ligand-Binding Assays
-
Objective: To confirm direct binding of BTC-1 to the RAGE receptor and determine its binding affinity.
-
Methodology: ELISA-based Ligand Displacement Assay
-
Coat a 96-well plate with recombinant soluble RAGE (sRAGE).
-
Add a constant concentration of a biotinylated RAGE ligand (e.g., AGE-BSA or S100B) and serial dilutions of BTC-1, Azeliragon, and FPS-ZM1.
-
Incubate to allow for competitive binding.
-
Wash to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) and incubate.
-
Add TMB substrate and measure absorbance at 450 nm.
-
-
Data Analysis: Calculate the IC50 value for each compound, representing the concentration required to inhibit 50% of the ligand binding.
1.2. Cell-Based Functional Assays
-
Objective: To determine if BTC-1 can inhibit RAGE-mediated downstream signaling in a cellular context.
-
Methodology: NF-κB Reporter Assay
-
Use a stable cell line co-expressing RAGE and an NF-κB-driven reporter gene (e.g., luciferase).
-
Pre-incubate cells with varying concentrations of BTC-1, Azeliragon, or FPS-ZM1.
-
Stimulate the cells with a RAGE ligand (e.g., HMGB1).
-
After incubation, lyse the cells and measure luciferase activity.
-
-
Data Analysis: Determine the IC50 for the inhibition of NF-κB activation. This provides a functional measure of the compound's potency.
1.3. Cytokine Release Assay
-
Objective: To assess the ability of BTC-1 to suppress the production of pro-inflammatory cytokines.
-
Methodology: ELISA for IL-6 and TNF-α
-
Culture RAGE-expressing cells (e.g., macrophages or endothelial cells) in the presence of BTC-1 or control compounds.
-
Stimulate with a RAGE ligand.
-
Collect the cell culture supernatant and measure the concentration of IL-6 and TNF-α using specific ELISA kits.
-
-
Data Analysis: Quantify the reduction in cytokine secretion in a dose-dependent manner.
Phase 2: In Vivo Efficacy
2.1. Animal Model of Sepsis
-
Objective: To evaluate the therapeutic potential of BTC-1 in a relevant in vivo model of acute inflammation where RAGE is implicated. The cecal ligation and puncture (CLP) model is a well-established model of polymicrobial sepsis.
-
Methodology:
-
Induce sepsis in mice via CLP.
-
Administer BTC-1, Azeliragon, or vehicle control at specified time points post-surgery.
-
Monitor survival rates over a 7-day period.
-
At a predetermined endpoint, collect blood and tissues to measure inflammatory markers (e.g., serum cytokines, organ histology).
-
-
Data Analysis: Compare survival curves between treatment groups using Kaplan-Meier analysis. Analyze inflammatory markers using appropriate statistical tests (e.g., ANOVA).
Expected Outcomes and Interpretation
A successful validation would demonstrate that BTC-1:
-
Binds directly to RAGE with an affinity comparable to or better than Azeliragon.
-
Inhibits RAGE ligand-induced NF-κB activation and pro-inflammatory cytokine release in a dose-dependent manner.
-
Significantly improves survival and reduces systemic inflammation in an in vivo model of sepsis.
The collective data from these experiments will provide a robust preclinical data package to support the further development of benzo[b]thiophene-based RAGE antagonists as a novel therapeutic class for inflammatory diseases.
References
-
Role of the Receptor for Advanced Glycation End Products (RAGE) and Its Ligands in Inflammatory Responses. MDPI. Available from: [Link]
-
Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. PubMed. Available from: [Link]
-
RAGE (receptor). Wikipedia. Available from: [Link]
-
Quantitative Assessment of Intracellular Effectors and Cellular Response in RAGE Activation. Journal of Inflammation Research. Available from: [Link]
-
RAGE & DIAPH1 Signal Transduction & Mechanisms of Obesity and Diabetic Complications. Video. Available from: [Link]
-
Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. ResearchGate. Available from: [Link]
-
Inhibition of the RAGE products increases survival in experimental models of severe sepsis and systemic infection. PubMed Central. Available from: [Link]
-
Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications. PubMed Central. Available from: [Link]
-
Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective. ACS Publications. Available from: [Link]
-
Targeting RAGE Signaling in Inflammatory Disease. Annual Reviews. Available from: [Link]
-
Receptor for Advanced Glycation Endproducts (RAGE), Its Ligands, and Soluble RAGE: Potential Biomarkers for Diagnosis and Therapeutic Targets for Human Renal Diseases. PubMed Central. Available from: [Link]
-
RAGE (Receptor for Advanced Glycation Endproducts), RAGE Ligands, and their role in Cancer and Inflammation. PubMed Central. Available from: [Link]
-
Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease. PubMed Central. Available from: [Link]
-
In vitro anticancer effects of a RAGE inhibitor discovered using a structure-based drug design system. PubMed Central. Available from: [Link]
-
Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. PubMed Central. Available from: [Link]
-
Therapeutic potential of targeting the receptor for advanced glycation end products (RAGE) by small molecule inhibitors. PubMed Central. Available from: [Link]
-
FPS-ZM1 Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway. PubMed. Available from: [Link]
-
Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. PubMed. Available from: [Link]
-
RAGE and its ligands: from pathogenesis to therapeutics. PubMed. Available from: [Link]
-
RAGE Inhibitors in Neurodegenerative Diseases. MDPI. Available from: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available from: [Link]
-
Discovery of Potential RAGE inhibitors using Receptor-Based Pharmacophore Modeling, High Throughput Virtual Screening and Docking Studies. Fortune Journals. Available from: [Link]
-
Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. ResearchGate. Available from: [Link]
-
The RAGE Inhibitor TTP488 (Azeliragon) Improves Diabetic Bladder Dysfunction in Leptin-Deficient Obese Mice. MDPI. Available from: [Link]
-
Azeliragon. ALZFORUM. Available from: [Link]
-
Seeking standardized in vitro models of AGE-RAGE signaling in the physiological perspective of glycated dietary proteins. PubMed. Available from: [Link]
-
Receptor for Advanced Glycation End Products (RAGE) and Mechanisms and Therapeutic Opportunities in Diabetes and Cardiovascular Disease: Insights From Human Subjects and Animal Models. Frontiers. Available from: [Link]
-
Structures of RAGE antagonists FPS-ZM1 and Azeliragon and the... ResearchGate. Available from: [Link]
-
RAGE antagonism with azeliragon improves xenograft rejection by T cells in humanized mice. ResearchGate. Available from: [Link]
-
Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective. PubMed. Available from: [Link]
Sources
- 1. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
This document provides essential procedural guidance for the safe and compliant disposal of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine. As a niche research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon a foundation of chemical first principles, analyzing the hazards of its structural components—the benzo[b]thiophene core and the N-methylmethanamine side chain—and integrating best practices from authoritative safety regulations. This approach ensures a robust and self-validating protocol for researchers, scientists, and drug development professionals.
Inferred Hazard Profile and Risk Assessment
The proper handling and disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological data for this compound, we must infer its hazard profile from its constituent chemical moieties.
-
Benzo[b]thiophene Core: The parent compound, benzo[b]thiophene (also known as thianaphthene), is classified as harmful if swallowed and is recognized as being toxic to aquatic life with long-lasting effects. Thiophene and its derivatives are often flammable.[1][2][3]
-
N-methylmethanamine Group: This secondary amine functional group can impart basic and potentially corrosive properties. Amines as a class can be irritants to the skin, eyes, and respiratory system.
Based on this structural analysis, the compound should be treated as hazardous, with the following anticipated risks:
| Hazard Category | Inferred Risk Description | Rationale & Precautionary Principle |
| Acute Toxicity (Oral) | Harmful if swallowed. | The benzo[b]thiophene core is a known hazard. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. |
| Skin/Eye Irritation | May cause skin and serious eye irritation or burns. | Amine functional groups are frequently irritants. Always wear appropriate gloves and chemical safety goggles.[1] |
| Environmental Hazard | Potentially harmful or toxic to aquatic life with long-lasting effects.[1] | Aromatic heterocyclic compounds often persist in the environment. Do not dispose of this chemical down the drain or in regular trash.[4][5] |
| Reactivity | May react with strong oxidizing agents, acids, or other incompatible materials.[1] | The amine group is basic and can react exothermically with acids. Store and dispose of waste separately from incompatible chemicals.[4] |
Mandatory Personal Protective Equipment (PPE)
Given the inferred hazards, the following PPE is mandatory when handling this compound for disposal:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over goggles if there is a risk of splashing.[1]
-
Skin Protection: A standard laboratory coat must be worn and fully fastened.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use and dispose of them in accordance with laboratory procedures after handling.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, use a certified respirator within a chemical fume hood.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. Evaporation is not a permitted disposal method.[5]
Step 1: Classify as Hazardous Waste Due to its inferred toxic and ecotoxic properties, this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) must be classified and handled as hazardous chemical waste.[6]
Step 2: Select a Compatible Waste Container Choose a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[7]
-
For Liquid Waste: Use a designated glass or high-density polyethylene (HDPE) container with a secure, screw-top cap.
-
For Solid Waste: A wide-mouthed, sealable container is appropriate.
-
Causality: Using an incompatible container, such as a metal can for corrosive waste, can lead to container failure and a chemical spill.[7] The original product container is often a suitable choice for waste accumulation.
Step 3: Segregate the Waste Stream Proper segregation prevents dangerous chemical reactions within the waste container.[4]
-
This compound should be collected in a container designated for non-halogenated organic waste .
-
Crucially, do not mix this amine-containing waste with acidic waste , as this can cause a violent exothermic reaction.
-
Keep it separate from strong oxidizing agents.
Step 4: Label the Container Correctly and Immediately From the moment the first drop of waste is added, the container must be properly labeled.[7]
-
The label must clearly bear the words "HAZARDOUS WASTE" .[5]
-
List all contents by their full chemical name (no abbreviations or formulas) and their approximate percentages.[4]
-
Example:
-
This compound: ~5%
-
Methanol: ~95%
-
-
-
Indicate the date when the container was first used for waste accumulation.
Step 5: Accumulate Waste Safely The waste container must be kept closed at all times except when you are actively adding waste.[4][5]
-
Causality: An open container is a violation of safety regulations and can lead to the release of vapors into the laboratory atmosphere and create a spill hazard.[7]
Step 6: Store in a Satellite Accumulation Area (SAA) Store the labeled, sealed waste container in a designated SAA, which is a location at or near the point of waste generation.[6]
-
The SAA must be under the control of the laboratory personnel.
-
For liquid waste, the container must be placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[4]
Step 7: Arrange for Final Disposal Once the waste container is full or waste is no longer being generated, arrange for its removal.
-
Do not accumulate more than 10-25 gallons of hazardous waste in your lab's SAA, depending on local regulations.[4][6]
-
Contact your institution's Environmental Health and Safety (EHS) office to request a waste pickup.[4] Follow their specific procedures for scheduling a collection.
Decontamination & Spill Management
-
Glassware Decontamination: Glassware that has come into contact with the compound must be decontaminated before being washed. Triple rinse the glassware with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected and disposed of as hazardous waste in your designated container.[6] The third rinsate can often be disposed of normally, but consult your EHS office for specific guidance.
-
Small Spill Cleanup: In the event of a small spill within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wear the full, mandatory PPE described in Section 2.
-
Contain the spill using a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated, sealable container for hazardous waste.
-
Wipe the spill area with a cloth dampened with a decontamination solution (e.g., soapy water, followed by a solvent rinse). Collect the cloth and rinsate as hazardous waste.
-
Notify your EHS office of the spill, even if you have cleaned it up yourself.[4]
-
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound waste.
Caption: Decision workflow for compliant chemical waste disposal.
Regulatory Framework
All chemical waste disposal activities are governed by strict regulations to protect human health and the environment. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[8] Academic and research laboratories may operate under specific rules, such as the alternative requirements outlined in 40 CFR Part 262, Subpart K, which are designed to suit the unique circumstances of laboratory settings.[8] It is imperative that all personnel adhere to both federal regulations and their specific institution's Laboratory Management Plan and EHS guidelines.[7][8]
References
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene. Benchchem.
- Proper Disposal of 3-(2,4-Dimethylbenzoyl)
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
- Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
- Chemical Waste. Kansas State University Environmental Health and Safety.
- Material Safety D
- Working with Hazardous Chemicals. Organic Syntheses.
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET - 1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one. Fisher Scientific.
- SAFETY DATA SHEET - Thianaphthene. Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical Waste [k-state.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
